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  • Product: 5-Methyl-3-(perfluorooctyl)pyrazole
  • CAS: 243659-12-3

Core Science & Biosynthesis

Foundational

synthesis pathway for 5-Methyl-3-(perfluorooctyl)pyrazole

Synthesis Pathway for 5-Methyl-3-(perfluorooctyl)pyrazole: A Comprehensive Technical Guide Introduction and Strategic Rationale The integration of perfluoroalkyl chains—specifically the perfluorooctyl ( C8​F17​ ) group—i...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway for 5-Methyl-3-(perfluorooctyl)pyrazole: A Comprehensive Technical Guide

Introduction and Strategic Rationale

The integration of perfluoroalkyl chains—specifically the perfluorooctyl ( C8​F17​ ) group—into heterocyclic scaffolds is a transformative strategy in modern chemical design. The extreme lipophilicity and strong electron-withdrawing nature of the C8​F17​ moiety drastically alter the physicochemical profile of the pyrazole core. This modification enhances metabolic stability in pharmaceutical pharmacophores and enables highly specialized separation techniques, such as fluorous solid-phase extraction (F-SPE) [3].

From a retrosynthetic perspective, the most robust, scalable, and atom-economical route to 5-methyl-3-(perfluorooctyl)pyrazole relies on a classic Knorr-type [3+2] cyclocondensation [2]. The target molecule is disconnected into two primary synthons: a fluorinated 1,3-diketone and hydrazine. This guide details the causality, mechanistic logic, and self-validating experimental protocols required to execute this two-step synthesis with high fidelity.

Step 1: Claisen Condensation for the Fluorinated 1,3-Diketone

The synthesis initiates with the preparation of the critical intermediate: 1-(perfluorooctyl)butane-1,3-dione. This is achieved via a directed Claisen condensation between ethyl perfluorononanoate ( C8​F17​COOEt ) and acetone.

Mechanistic Causality & Reagent Selection: While lithium diisopropylamide (LDA) can quantitatively generate the kinetic enolate of acetone, sodium methoxide (NaOMe) in anhydrous tetrahydrofuran (THF) is preferred for scale-up due to its operational simplicity and lower moisture sensitivity. The thermodynamic driving force of this reaction is the formation of the highly stable enolate of the resulting fluorinated 1,3-diketone. The C8​F17​ group is profoundly electron-withdrawing, rendering the methylene protons of the product highly acidic (pKa < 6). Once formed, the product is immediately deprotonated by the base, which prevents reversible retro-Claisen side reactions and drives the equilibrium entirely to the right.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, suspend 1.2 equivalents of anhydrous NaOMe in dry THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Prepare a homogenous mixture of ethyl perfluorononanoate (1.0 eq) and anhydrous acetone (1.5 eq). Add this mixture dropwise to the base suspension over 30 minutes to control the exothermic enolate formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12–16 hours.

  • Self-Validating Quench: Carefully quench the reaction with 1M HCl until the aqueous layer reaches pH 2. Validation: The acidification protonates the stable enolate, forcing the fluorinated 1,3-diketone into the organic phase.

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Analytical Check: Analyze the crude intermediate via 1 H NMR. The success of the reaction is validated by the presence of a strongly enolized proton signal at δ 14.0–15.5 ppm, confirming the formation of the hydrogen-bonded enol tautomer of the 1,3-diketone.

Step 2: Cyclocondensation to the Fluorinated Pyrazole

The second phase involves the cyclocondensation of 1-(perfluorooctyl)butane-1,3-dione with hydrazine monohydrate to construct the heteroaromatic pyrazole ring [1].

Mechanistic Causality & Regiochemistry: Hydrazine acts as a bis-nucleophile. The highly electron-withdrawing C8​F17​ group heavily polarizes the adjacent carbonyl (C1), making it highly electrophilic. Consequently, the initial nucleophilic attack by hydrazine occurs preferentially at this fluorinated carbonyl, dictating the regiochemistry of the transient mono-hydrazone [4]. Subsequent intramolecular attack by the terminal amine on the C3 carbonyl yields a 5-hydroxypyrazoline intermediate. Under refluxing conditions, this intermediate undergoes rapid dehydration to achieve the thermodynamically stable aromatic pyrazole system.

Note on Tautomerism: In solution, the N-H proton rapidly exchanges between the two nitrogen atoms. Therefore, 5-methyl-3-(perfluorooctyl)pyrazole and 3-methyl-5-(perfluorooctyl)pyrazole exist as an inseparable tautomeric equilibrium.

Step-by-Step Protocol:

  • Preparation: Dissolve the purified 1-(perfluorooctyl)butane-1,3-dione (1.0 eq) in absolute ethanol. Ethanol is chosen as it effectively solubilizes both the highly hydrophobic fluorous intermediate and the hydrophilic hydrazine.

  • Addition: Add hydrazine monohydrate (1.5 eq) dropwise at room temperature. Caution: The initial hydrazone formation is exothermic.

  • Cyclization: Attach a reflux condenser and heat the reaction to 78 °C for 4–6 hours.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between distilled water and dichloromethane (DCM). Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc) or recrystallization.

  • Analytical Check: System integrity is confirmed via 1 H NMR by the emergence of the characteristic pyrazole C4-H singlet at δ 6.1–6.5 ppm, and via FTIR by the complete disappearance of the diketone carbonyl stretching frequencies (~1700 cm −1 ).

Experimental Workflows and Mechanistic Visualizations

ExperimentalWorkflow Step1 Step 1: Claisen Condensation C8F17COOEt + Acetone + NaOMe (0°C to RT, 12h) Purification1 Acidic Quench (1M HCl) & Liquid-Liquid Extraction Step1->Purification1 Intermediate Purified 1,3-Diketone Intermediate Purification1->Intermediate Step2 Step 2: Cyclocondensation 1,3-Diketone + N2H4·H2O (EtOH Reflux, 4-6h) Intermediate->Step2 Purification2 Solvent Removal & Chromatography / Recrystallization Step2->Purification2 Product Pure 5-Methyl-3-(perfluorooctyl)pyrazole Purification2->Product

Experimental workflow for the two-step synthesis of 5-methyl-3-(perfluorooctyl)pyrazole.

ReactionMechanism A Perfluoroalkyl 1,3-Diketone B Hydrazine Attack (Nucleophilic Addition) A->B C Mono-hydrazone Intermediate B->C D Intramolecular Cyclization C->D E 5-Hydroxypyrazoline Intermediate D->E F Dehydration (-H2O) & Aromatization E->F G Fluorinated Pyrazole Target F->G

Mechanistic pathway of the cyclocondensation between the 1,3-diketone and hydrazine.

Quantitative Data Summary

The following table summarizes the optimized quantitative parameters required to ensure high-yield conversions across both synthetic stages.

ParameterStep 1: Claisen CondensationStep 2: Cyclocondensation
Primary Reagents Ethyl perfluorononanoate, Acetone1,3-Diketone, Hydrazine Monohydrate
Catalyst / Base Sodium Methoxide (NaOMe)None (Autocatalytic/Thermal)
Optimal Solvent Anhydrous THFAbsolute Ethanol
Temperature Profile 0 °C 25 °C78 °C (Reflux)
Reaction Time 12 – 16 hours4 – 6 hours
Typical Yield 75% – 85%80% – 90%
In-Process Control Disappearance of ester by TLCDisappearance of diketone by TLC

References

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: MDPI - Molecules URL:[Link] [1]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Fluorous Linker-Facilitated Chemical Synthesis Source: ACS Publications - Chemical Reviews URL:[Link] [3]

  • Synthesis of 3-(perfluoroalkylated)-1H-pyrazoles; reaction conditions Source: ResearchGate URL:[Link] [4]

Exploratory

Architecting Perfluoroalkylated Pyrazoles: Mechanistic Pathways, Regiocontrol, and Synthetic Protocols

Executive Summary Perfluoroalkylated pyrazoles represent a privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of perfluoroalkyl groups (e.g., −CF3​ , −C2​F5​ ) int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluoroalkylated pyrazoles represent a privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of perfluoroalkyl groups (e.g., −CF3​ , −C2​F5​ ) into the pyrazole core profoundly modulates lipophilicity, metabolic stability, and target binding affinity. Blockbuster therapeutics such as Celecoxib and Mavacamten, alongside broad-spectrum agrochemicals like Penthiopyrad, rely heavily on this exact structural motif.

As a Senior Application Scientist, the most frequent hurdle I observe in the scale-up and discovery phases of these compounds is regioselectivity . The synthesis of these heterocycles is historically plagued by the formation of inseparable regioisomers (e.g., 3-perfluoroalkyl vs. 5-perfluoroalkyl pyrazoles). This technical guide elucidates the core mechanistic pathways governing perfluoroalkylated pyrazole formation, details the causality behind experimental choices, and provides field-proven, self-validating protocols for their synthesis.

Mechanistic Paradigms of Pyrazole Formation

The Classical Condensation Pathway (Kinetic vs. Thermodynamic Control)

The most ubiquitous route to perfluoroalkylated pyrazoles involves the condensation of perfluoroalkyl 1,3-diketones with substituted hydrazines.

The Causality of Regioselectivity: The regiochemical outcome in this pathway is dictated by the extreme electron-withdrawing nature of the perfluoroalkyl ( Rf​ ) group. This strong inductive effect renders the adjacent carbonyl carbon highly electrophilic. Consequently, the more nucleophilic nitrogen of an arylhydrazine preferentially attacks this Rf​ -adjacent carbonyl under kinetic control. This forms a hydrazone intermediate. Subsequent intramolecular cyclization at the second carbonyl and dehydration yields the 5-perfluoroalkyl-1-arylpyrazole as the major regioisomer. Altering the pH or utilizing highly protic solvents can shift the mechanism toward thermodynamic control, which can erode this selectivity.

[3+2] Cycloaddition Strategies

To bypass the ambident electrophilicity of diketones, modern methodologies employ concerted [3+2] cycloadditions. A prime example is the coupling of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP)1[1].

The Causality of Regioselectivity: In this approach, regioselectivity is not governed by stepwise electrophilicity, but by strict orbital symmetry and steric alignment during the concerted cycloaddition event. This catalyst-free approach exclusively yields 5-trifluoromethylpyrazoles, completely eliminating the formation of unwanted regioisomers and providing a highly scalable route to complex architectures[1].

Radical Perfluoroalkylation via Photoredox Catalysis

Recent advancements leverage visible-light photoredox catalysis to functionalize existing mesoionic heterocycles, such as sydnones 2[2].

The Causality of Regioselectivity: By forming a halogen-bonded complex between a perfluoroalkyl iodide ( Rf​ -I) and DABCO, the reduction potential of the system is significantly lowered. This allows a photocatalyst (e.g., thioxanthone) to generate an electrophilic Rf​ radical via photoinduced electron transfer under mild visible light. This radical adds regioselectively to the sydnone core. A subsequent triplet energy transfer promotes a [3+2] cycloaddition with an alkyne, followed by CO2​ extrusion and aromatization[2].

Trapping of Transient Trifluoromethylhydrazine

Synthesizing N -trifluoromethyl pyrazoles is notoriously difficult due to the severe instability of trifluoromethylhydrazine. A breakthrough approach involves the in situ generation of this transient species from di-Boc trifluoromethylhydrazine3[3].

The Causality of Regioselectivity: By immediately trapping the transient hydrazine (which has a solution-state half-life of only ~6 hours) with 1,3-dicarbonyls under acidic conditions, the N

CF3​ pyrazole is formed before the hydrazine can undergo deleterious decomposition. This showcases a brilliant use of kinetic trapping in synthetic design[3].

Graphical Workflows

CondensationMechanism Start Perfluoroalkyl 1,3-Diketone + Arylhydrazine Intermediate1 Nucleophilic Attack at Rf-adjacent Carbonyl Start->Intermediate1 Kinetic Control Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 -H2O Cyclization Intramolecular Cyclization (Attack on 2nd Carbonyl) Intermediate2->Cyclization Product 5-Perfluoroalkyl-1-arylpyrazole (Major Regioisomer) Cyclization->Product Dehydration

Kinetically controlled condensation of perfluoroalkyl 1,3-diketones and arylhydrazines.

PhotoredoxMechanism RfSource Rf-I + DABCO Complex Radical Rf• Radical Generation (Visible Light) RfSource->Radical Photoinduced Electron Transfer Addition Radical Addition to Sydnone Core Radical->Addition Sydnone Mesoionic Sydnone Sydnone->Addition Cycloaddition [3+2] Cycloaddition with Alkyne Addition->Cycloaddition Triplet Energy Transfer Aromatization CO2 Extrusion & Aromatization Cycloaddition->Aromatization Product Perfluoroalkylated Pyrazole Aromatization->Product

Visible-light promoted radical perfluoroalkylation and cycloaddition of sydnones.

Quantitative Data Presentation

The following table summarizes the regioselectivity and efficiency metrics across the distinct methodological paradigms discussed above.

Synthetic StrategySubstratesCatalyst / PromoterMajor RegioisomerTypical Yield (%)
Classical Condensation 1,3-Diketones + ArylhydrazinesAcidic (e.g., AcOH)5-Perfluoroalkyl70–90%
[3+2] Cycloaddition Nitrile Imines + 2-Bromo-3,3,3-trifluoropropeneCatalyst-Free5-Trifluoromethyl80–95%
Radical Addition Sydnones + Rf​ -I + AlkynesVisible Light (Thioxanthone)4-Perfluoroalkyl65–85%
Transient Trapping Di-Boc CF3​ -hydrazine + 1,3-DiketonesHCl (in situ deprotection) N -Trifluoromethyl44–60%
Silver-Catalyzed 1,2-Dicyanoalkenes + CF3​CHN2​ AgCl / TMEDA3- CF3​ -4-Carbonitrile75–88%

Self-Validating Experimental Protocols

Protocol A: Catalyst-Free Synthesis of 5-Trifluoromethylpyrazoles

Mechanism:[3+2] Cycloaddition of Nitrile Imines and BTP. Causality: Using 2-bromo-3,3,3-trifluoropropene (BTP) as a dipolarophile with nitrile imines (generated in situ from hydrazonyl chlorides and base) forces a specific orbital overlap, dictating complete regioselectivity without the need for transition metals[1].

  • Preparation: Dissolve the specific hydrazonyl chloride (1.0 equiv) and BTP (1.5 equiv) in ethyl acetate (0.2 M concentration) in a round-bottom flask.

  • Dipole Generation: Add triethylamine (1.2 equiv) dropwise at room temperature.

  • Reaction & Self-Validation: Stir for 4-6 hours. Validation Checkpoint: The immediate precipitation of triethylamine hydrobromide acts as a visual, self-validating indicator of successful nitrile imine dipole generation.

  • Workup: Filter the suspension to remove the hydrobromide salt, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.

  • Analytical Validation: 19F NMR must show a sharp singlet around -62 ppm, confirming the intact incorporation of the −CF3​ group on the pyrazole ring.

Protocol B: Visible-Light Promoted Radical Addition to Sydnones

Mechanism: Photoredox Radical Generation and Triplet Energy Transfer. Causality: The halogen-bonded complex between Rf​ -I and DABCO lowers the reduction potential, allowing visible light to induce electron transfer without harsh chemical reductants. The subsequent triplet energy transfer drives the cycloaddition[2].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the target sydnone (1.0 equiv), perfluoroalkyl iodide ( Rf​ -I, 2.0 equiv), DABCO (2.0 equiv), and thioxanthone photocatalyst (5 mol%) in ethyl acetate.

  • Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: This is critical to prevent oxygen-mediated quenching of the thioxanthone triplet excited state.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours.

  • Cycloaddition: Add the dipolarophile (e.g., phenylacetylene, 1.5 equiv) and continue irradiation to drive the [3+2] cycloaddition and subsequent CO2​ extrusion.

  • Analytical Validation: Monitor the reaction via IR spectroscopy. Validation Checkpoint: The complete disappearance of the strong sydnone carbonyl stretch (~1750 cm−1 ) and the physical evolution of CO2​ gas confirm successful aromatization into the pyrazole.

Protocol C: Synthesis of N -Trifluoromethyl Pyrazoles via Transient Hydrazine

Mechanism: Acid-Mediated Deprotection and Kinetic Trapping. Causality: Free N

CF3​ hydrazines are highly unstable. Generating them transiently via acid-mediated deprotection in the immediate presence of a 1,3-dicarbonyl traps the intermediate before it can degrade[3].
  • Pre-mixing: Combine di-Boc 1-(trifluoromethyl)hydrazine (1.0 equiv) and a 1,3-diketone (1.1 equiv) in a compatible anhydrous solvent (e.g., dioxane).

  • Deprotection: Introduce HCl (4.0 M in dioxane, 10 equiv) dropwise at 0 °C to initiate Boc deprotection.

  • Kinetic Trapping: Warm the mixture to room temperature. The in situ generated CF3​NHNH2​ immediately undergoes condensation with the diketone.

  • Analytical Validation: Extract the crude mixture and analyze via 19F NMR. The presence of a dominant peak corresponding to the N

    CF3​ group validates successful trapping over hydrazine decomposition.

References

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene The Journal of Organic Chemistry (2021) URL:[Link]

  • Exploring the Radical Addition to Sydnones: A Gateway to Perfluoroalkyl-Substituted Pyrazoles Organic Letters (2025) URL:[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine The Journal of Organic Chemistry (2024) URL:[Link]

  • Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane CCS Chemistry (2022) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 5-Methyl-3-(perfluorooctyl)pyrazole

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) characterization of 5-Methyl-3-(perfluorooctyl)pyrazole. Tailored for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) characterization of 5-Methyl-3-(perfluorooctyl)pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental design, and detailed spectral analysis required for the unambiguous structural elucidation of this fluorinated heterocyclic compound.

Introduction: The Significance of Fluorinated Pyrazoles

Fluorinated pyrazoles are a cornerstone in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The subject of this guide, 5-Methyl-3-(perfluorooctyl)pyrazole, combines the versatile pyrazole scaffold with a lengthy perfluorooctyl chain, making it a compound of interest for applications ranging from novel pharmaceuticals to advanced polymers. A thorough understanding of its three-dimensional structure and electronic environment is paramount, and high-resolution NMR spectroscopy is the most powerful tool for this purpose. This guide will systematically dissect the ¹H and ¹⁹F NMR spectra of this molecule, providing a robust framework for its characterization.

Theoretical Framework: Understanding the NMR of a Complex System

The NMR characterization of 5-Methyl-3-(perfluorooctyl)pyrazole presents a unique set of challenges and opportunities. The molecule can be divided into two distinct domains for NMR analysis: the proton-rich pyrazole core and the fluorine-dense perfluorooctyl chain.

  • The Pyrazole Core: The pyrazole ring contains a single aromatic proton (H-4), a methyl group at the 5-position, and a labile N-H proton. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the perfluorooctyl group. Annular tautomerism, the rapid exchange of the N-H proton between the two nitrogen atoms, can also affect the observed spectra, potentially leading to broadened signals or time-averaged chemical shifts.[2]

  • The Perfluorooctyl Chain: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive for NMR detection.[3] The perfluorooctyl chain will give rise to a series of distinct ¹⁹F signals corresponding to the terminal -CF₃ group and the seven inequivalent -CF₂- groups. The chemical shifts of these fluorine nuclei are highly sensitive to their local electronic environment and their proximity to the pyrazole ring.[4]

  • Through-Bond and Through-Space Interactions: The structural elucidation of this molecule hinges on identifying scalar (J-coupling) and dipolar (Nuclear Overhauser Effect - NOE) interactions. Of particular interest are the long-range J-couplings between the pyrazole proton (H-4) and the fluorine nuclei of the perfluorooctyl chain, which can provide crucial information about the molecule's conformation.[5]

Experimental Design: A Validating Protocol for Data Acquisition

The acquisition of high-quality ¹H and ¹⁹F NMR data is the foundation of a successful structural characterization. The following protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical, as it can influence chemical shifts, particularly for the ¹⁹F nuclei.[6] Deuterated chloroform (CDCl₃) is a good starting point due to its common usage and ability to dissolve a wide range of organic compounds. For resolving potential signal overlap or studying hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a valuable alternative.[7]

  • Concentration: Prepare a solution of approximately 5-10 mg of 5-Methyl-3-(perfluorooctyl)pyrazole in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. For two-dimensional experiments, a more concentrated sample of 15-20 mg may be beneficial.[2]

  • Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, for ¹⁹F NMR, external referencing to a capillary of CFCl₃ is often preferred to avoid potential interactions with the analyte.

¹H NMR Spectroscopy Protocol
ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
Pulse ProgramStandard single-pulse (zg30)A simple and robust pulse sequence for routine ¹H NMR.
Spectral Width0 - 16 ppmEncompasses the expected chemical shifts for all protons, including the potentially downfield N-H proton.
Acquisition Time≥ 3 secondsEnsures adequate resolution of sharp signals.
Relaxation Delay2-5 secondsAllows for full relaxation of the protons, leading to accurate integration.
Number of Scans16-64Dependent on sample concentration; sufficient to achieve a good signal-to-noise ratio.
¹⁹F NMR Spectroscopy Protocol
ParameterRecommended ValueRationale
Spectrometer FrequencyCorresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz spectrometer)Ensures optimal sensitivity for ¹⁹F detection.
Pulse ProgramSingle-pulse with ¹H decoupling (zgpg30)Decoupling from protons simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F couplings.
Spectral Width-70 to -230 ppmCovers the expected chemical shift range for a perfluoroalkyl chain.[8]
Acquisition Time≥ 1 secondSufficient for resolving the ¹⁹F signals.
Relaxation Delay2-5 secondsEnsures accurate quantification if needed.
Number of Scans64-256May require more scans than ¹H NMR depending on the specific probe and concentration.

Data Analysis and Interpretation: From Spectra to Structure

A systematic approach to spectral analysis is crucial for the unambiguous assignment of all signals and the complete characterization of the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Methyl-3-(perfluorooctyl)pyrazole is expected to show three distinct signals:

  • N-H Proton: A broad singlet in the range of 10-14 ppm. Its broadness is a result of quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.[2] A D₂O exchange experiment can confirm this assignment, as the N-H proton will be replaced by deuterium, causing the signal to disappear.

  • Pyrazole H-4 Proton: A singlet expected around 6.2-6.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing perfluorooctyl group. In a high-resolution spectrum, this singlet may appear as a complex multiplet due to long-range couplings to the fluorine atoms of the perfluorooctyl chain.

  • Methyl Protons: A singlet around 2.3-2.5 ppm. This signal may also exhibit subtle broadening or fine splitting due to long-range couplings.

Predicted ¹H NMR Data

ProtonExpected Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
N-H10.0 - 14.0broad singlet-
H-46.2 - 6.5singlet (or complex multiplet)⁴J(H-F) and ⁵J(H-F) may be observable
-CH₃2.3 - 2.5singlet⁵J(H-F) may be observable
¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum will be more complex, with distinct signals for each of the eight fluorine environments in the perfluorooctyl chain.

  • -CF₃ Group: A triplet around -81 ppm, due to coupling with the adjacent -CF₂- group (³J(F-F)).

  • -CF₂- Groups: A series of complex multiplets between approximately -115 and -127 ppm. The -CF₂- group closest to the pyrazole ring will be the most downfield, and the chemical shifts will move upfield as the distance from the ring increases. Each -CF₂- group will be split by the adjacent -CF₂- groups, resulting in complex splitting patterns.

Predicted ¹⁹F NMR Data

Fluorine GroupExpected Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
-CF₂- (α to pyrazole)~ -115triplet³J(F-F)
-CF₂- (β to pyrazole)~ -122multiplet³J(F-F)
-CF₂- (γ to pyrazole)~ -123multiplet³J(F-F)
-CF₂- (δ to pyrazole)~ -123.5multiplet³J(F-F)
-CF₂- (ε to pyrazole)~ -124multiplet³J(F-F)
-CF₂- (ζ to pyrazole)~ -126.5multiplet³J(F-F)
-CF₂- (η to pyrazole)~ -127triplet of triplets²J(F-F), ³J(F-F)
-CF₃~ -81triplet³J(F-F)

Advanced 2D NMR Techniques for Unambiguous Assignment

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is essential for the complete and confident structural elucidation of 5-Methyl-3-(perfluorooctyl)pyrazole.

Figure 1: A logical workflow for the comprehensive NMR analysis of 5-Methyl-3-(perfluorooctyl)pyrazole.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. While limited for this molecule due to the isolated nature of the proton spin systems, it can confirm the absence of such couplings.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing one-bond C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for identifying long-range (2-4 bond) correlations between protons and carbons. It will be crucial for assigning the quaternary carbons of the pyrazole ring and confirming the attachment of the methyl and perfluorooctyl groups.[10]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons and fluorine atoms. It is invaluable for determining the preferred conformation of the perfluorooctyl chain relative to the pyrazole ring.[3]

Conclusion

The comprehensive NMR characterization of 5-Methyl-3-(perfluorooctyl)pyrazole is a multi-faceted task that requires a systematic and logical approach. By combining high-resolution 1D ¹H and ¹⁹F NMR with a suite of 2D correlation experiments, a complete and unambiguous structural elucidation can be achieved. This guide provides the theoretical framework, validated experimental protocols, and a detailed roadmap for spectral analysis, empowering researchers to confidently characterize this and other complex fluorinated molecules. The insights gained from such detailed NMR studies are fundamental to advancing the fields of medicinal chemistry and materials science.

References

  • Ebraheem, S. (Year). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal Name, Volume(Issue), pages.
  • Supporting Information. (Year). Journal Name, Volume(Issue), pages.
  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

  • Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Transactions of the Faraday Society, 66, 1025-1038.
  • Muir, M., & Baker, J. (2005). A simple calculational model for predicting the site for nucleophilic substitution in aromatic perfluorocarbons. Journal of Fluorine Chemistry, 126(5), 727-738.
  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J. T. (2002). Fluorine NMR. eMagRes, 1-10.
  • Van Hoomissen, D. J., & Vyas, S. (2021). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Colorado School of Mines.
  • Espinosa, J. F. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 11843-11850.
  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Kusakiewicz-Dawid, A., et al. (2022). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... Retrieved from [Link]

  • Morris, G. A., & Nilsson, M. (2014). 19F DOSY NMR analysis for spin systems with nJFF couplings. Magnetic Resonance in Chemistry, 52(11), 693-698.
  • Reynolds, W. F., & Enríquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy.
  • US Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 144(36), 16466-16474.
  • ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Methyl-3-(perfluorooctyl)pyrazole

Abstract This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 5-Methyl-3-(perfluorooctyl)pyrazole. Aimed at researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 5-Methyl-3-(perfluorooctyl)pyrazole. Aimed at researchers, scientists, and professionals in drug development and materials science, this document elucidates the fragmentation mechanisms under common ionization techniques, particularly Electron Ionization (EI). By dissecting the molecule into its core components—the pyrazole ring, methyl group, and perfluorooctyl chain—we can anticipate the characteristic cleavages and rearrangements. This guide offers a robust framework for identifying this molecule and similar highly fluorinated heterocyclic compounds, ensuring structural confirmation and purity assessment.

Introduction: The Analytical Challenge

5-Methyl-3-(perfluorooctyl)pyrazole is a unique molecule combining a stable heterocyclic aromatic ring with a highly electronegative and bulky perfluoroalkyl chain. Such compounds are of growing interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorinated moiety, including enhanced metabolic stability and altered lipophilicity.

The definitive structural elucidation of these novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a fragmentation "fingerprint" that is unique to the molecule's structure.[1][2] Understanding the fragmentation pathways is not merely an academic exercise; it is essential for confirming synthetic products, identifying metabolites, and detecting potential impurities. This guide will focus primarily on Electron Ionization (EI), a "hard" ionization technique that imparts significant energy, leading to extensive and structurally informative fragmentation.[3]

Ionization & Instrumentation: The Rationale for Electron Ionization (EI)

For a molecule like 5-Methyl-3-(perfluorooctyl)pyrazole, which is neutral and likely to be volatile enough for Gas Chromatography (GC), Electron Ionization (EI) is the most logical choice for generating a detailed fragmentation pattern.

  • Why EI? EI utilizes a high-energy electron beam (typically 70 eV) to ionize the sample, creating a molecular radical cation (M⁺•). This high internal energy state makes the M⁺• unstable, causing it to rapidly break apart in predictable ways to form a series of smaller fragment ions.[3] The resulting mass spectrum is rich in information and highly reproducible, making it ideal for library matching and structural confirmation.

  • Alternative Ionization: While "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for determining the molecular weight with minimal fragmentation, they are less suited for detailed structural elucidation of this particular compound.[3] ESI would require the molecule to be readily ionizable in solution (e.g., by protonation), which may be challenging for a non-basic pyrazole. CI would yield a strong protonated molecule peak ([M+H]⁺) but with limited fragmentation.[3]

The workflow for this analysis is therefore centered around GC-MS with an EI source.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Volatilization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Experimental workflow for GC-EI-MS analysis.

Predicted Fragmentation Pathways of 5-Methyl-3-(perfluorooctyl)pyrazole

The fragmentation of the molecular ion (M⁺•) of 5-Methyl-3-(perfluorooctyl)pyrazole (calculated exact mass ≈ 498.01 g/mol ) is governed by the relative stabilities of the resulting fragments and the strengths of the chemical bonds. The primary fragmentation sites will be the bonds with lower dissociation energies.

The structure consists of three key regions:

  • The Perfluorooctyl (C8F17) Chain: The C-C bonds within this chain are weakened by the strong electron-withdrawing effects of the fluorine atoms. This makes the chain highly susceptible to fragmentation.

  • The Pyrazole-CF2 Bond: The bond connecting the aromatic ring to the fluorinated chain is a prime candidate for cleavage.

  • The Pyrazole Ring: This aromatic ring is relatively stable but can undergo characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[4][5]

Major Fragmentation Pathway: Cleavage of the Perfluoroalkyl Chain

The most dominant fragmentation pattern for per- and polyfluoroalkyl substances (PFAS) is the cleavage of the C-C bonds along the chain.[6] This leads to a characteristic series of fragment ions.

  • Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond alpha to the pyrazole ring. This is a highly favorable process that results in a stable, resonance-stabilized pyrazole cation.

    • [M - C7F15]⁺ (m/z 131): This ion arises from the loss of a C7F15• radical. The resulting cation, [5-Methyl-3-(trifluoromethyl)pyrazolium], is stabilized by the aromatic pyrazole ring. This is predicted to be a very prominent peak.

  • Fragmentation of the Perfluorooctyl Cation: Alternatively, if the charge is retained on the perfluorooctyl chain, a series of characteristic ions will be observed. The perfluorooctyl cation itself, [C8F17]⁺ (m/z 419), may be detected, but it will readily fragment further.

    • Characteristic Losses: The fragmentation proceeds via the sequential loss of neutral CF₂ units (50 Da). This creates a "picket fence" of ions in the mass spectrum. Key observable ions would include:

      • [C7F15]⁺ (m/z 369)

      • [C6F13]⁺ (m/z 319)

      • [C5F11]⁺ (m/z 269)

      • [C4F9]⁺ (m/z 219)

      • [C3F7]⁺ (m/z 169) - Often a very stable and abundant fragment.

      • [CF3]⁺ (m/z 69) - The trifluoromethyl cation is also a common and stable fragment.

Fragmentation of the Pyrazole Ring

Once the primary pyrazole-containing fragment is formed (e.g., the m/z 131 ion), it can undergo further fragmentation characteristic of the pyrazole ring itself.[4][7]

  • Loss of HCN (27 Da): A common fragmentation pathway for nitrogen-containing heterocycles is the expulsion of a neutral hydrogen cyanide molecule.

    • From m/z 95 ([5-Methylpyrazole]⁺•): [C4H5N]⁺ → [C3H4]⁺• + HCN (m/z 95 → m/z 68)

  • Loss of N₂ (28 Da): Cleavage of the weak N-N bond can lead to the loss of a nitrogen molecule, although this is sometimes less favored than HCN loss in substituted pyrazoles.[4][7]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pathway M Molecular Ion (M⁺•) 5-Methyl-3-(perfluorooctyl)pyrazole m/z 498 F131 [M - C₇F₁₅]⁺ 5-Methyl-3-(trifluoromethyl)pyrazolium m/z 131 (Resonance Stabilized) M->F131 - C₇F₁₅• F419 [C₈F₁₇]⁺ m/z 419 M->F419 - C₄H₄N₂• F95 [M - C₈F₁₇]⁺• 5-Methylpyrazole m/z 95 M->F95 - C₈F₁₇• F369 [C₇F₁₅]⁺ m/z 369 F419->F369 - CF₂ F319 [C₆F₁₃]⁺ m/z 319 F369->F319 - CF₂ F269 [C₅F₁₁]⁺ m/z 269 F319->F269 - CF₂ F169 [C₃F₇]⁺ m/z 169 (Stable Fragment) F269->F169 - C₂F₄ F69 [CF₃]⁺ m/z 69 (Stable Fragment) F169->F69 - C₂F₄ F68 [m/z 95 - HCN]⁺• m/z 68 F95->F68 - HCN

Caption: Predicted EI fragmentation pathways for 5-Methyl-3-(perfluorooctyl)pyrazole.

Summary of Key Fragment Ions

The following table summarizes the most anticipated fragment ions, their mass-to-charge ratio (m/z), and their proposed origin. This table serves as a quick reference for interpreting an experimental mass spectrum.

m/z (Nominal)Proposed FormulaDescription of Loss from Molecular Ion (m/z 498)Notes
498[C₁₂H₄F₁₇N₂]⁺•Molecular Ion (M⁺•) May be of low abundance due to extensive fragmentation.
419[C₈F₁₇]⁺Loss of pyrazole moiety radical•Charge retained on the perfluorooctyl chain.
369[C₇F₁₅]⁺-Secondary fragmentation from [C₈F₁₇]⁺ (Loss of CF₂).
319[C₆F₁₃]⁺-Sequential loss of CF₂ from the perfluoroalkyl chain.
269[C₅F₁₁]⁺-Sequential loss of CF₂ from the perfluoroalkyl chain.
219[C₄F₉]⁺-Sequential loss of CF₂ from the perfluoroalkyl chain.
169[C₃F₇]⁺-Highly stable perfluoropropyl cation; expected to be abundant.
131[C₅H₄F₃N₂]⁺Loss of C₇F₁₅• radicalKey Diagnostic Ion. Alpha-cleavage product.
95[C₄H₅N₂]⁺•Loss of C₈F₁₇• radicalCleavage of the C-C bond nearest the ring.
69[CF₃]⁺-Stable trifluoromethyl cation.
68[C₃H₄]⁺•Loss of C₈F₁₇• and HCNSecondary fragmentation of the m/z 95 ion.

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for acquiring and confirming the mass spectrum of 5-Methyl-3-(perfluorooctyl)pyrazole.

Objective: To obtain a reproducible EI mass spectrum and confirm the fragmentation pattern.

Instrumentation:

  • Gas Chromatograph with a standard non-polar column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer with an Electron Ionization (EI) source and Quadrupole mass analyzer.

Procedure:

  • Sample Preparation:

    • Accurately prepare a 100 ppm solution of the synthesized 5-Methyl-3-(perfluorooctyl)pyrazole in a high-purity volatile solvent (e.g., Ethyl Acetate or Hexane).

    • Prepare a solvent blank.

    • Prepare a quality control (QC) sample, such as perfluorotributylamine (PFTBA), for mass calibration.

  • Instrument Calibration & Tuning:

    • Perform a standard mass calibration and tune of the MS using the PFTBA standard according to the manufacturer's protocol. This ensures high mass accuracy across the desired mass range (e.g., m/z 50-600).

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Splitless mode to maximize sensitivity)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: The temperature program is designed to ensure good chromatographic peak shape and elution of the analyte without thermal degradation.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 45 - 550

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

    • Rationale: Standard 70 eV EI energy is used to produce a library-comparable spectrum. The scan range is set to capture the molecular ion and all key predicted fragments.

  • Analysis Sequence:

    • Inject the solvent blank to ensure system cleanliness.

    • Inject the sample solution.

    • Inject the solvent blank again to check for carryover.

  • Data Analysis & Validation:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the experimental spectrum to the predicted fragmentation pattern outlined in Section 4.

    • Validation Check:

      • Confirm the presence of the molecular ion (m/z 498), even if at low abundance.

      • Verify the presence of the key diagnostic ion at m/z 131.

      • Look for the characteristic series of perfluoroalkyl fragments (m/z 69, 169, 219, etc.).

      • Ensure the background spectrum (from the blank run) is clean and does not contain interfering peaks.

Conclusion

The mass spectrometric fragmentation of 5-Methyl-3-(perfluorooctyl)pyrazole under Electron Ionization is predicted to be a highly structured and informative process. The fragmentation pattern is dominated by two primary, competing pathways: cleavage at the alpha-carbon to the pyrazole ring, yielding a stable cation at m/z 131 , and the systematic fragmentation of the perfluorooctyl chain, producing a characteristic series of ions including m/z 169 ([C₃F₇]⁺) and m/z 69 ([CF₃]⁺) . These distinct fragmentation signatures provide a robust method for the unequivocal identification of this compound. The provided experimental protocol offers a reliable, self-validating workflow for obtaining high-quality, reproducible data for researchers engaged in the synthesis and analysis of novel fluorinated heterocyclic molecules.

References

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder.
  • Chiumiento, F., et al. (2025). High-resolution mass spectrometry for extended PFAS surveillance in food: combining suspect and non-targeted approaches. PMC.
  • LCGC International. (2020, November 9). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. LCGC International.
  • Waters Corporation. (n.d.). Determination and Characterization of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS's) in Environmental Samples Using UPLC Ion Mobility MS. Waters Corporation.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Michigan State University. (2022, November 16). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. MSU Chemistry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
  • Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. ResearchGate.
  • MDPI. (2024, April 19). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. MDPI.
  • Journal of the Chemical Society B. (n.d.). Electron-impact induced fragmentations of pyrazoles.
  • ACS Publications. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.
  • LCGC International. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.
  • PubMed. (2024, March 19). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. PubMed.
  • ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Proposed fragmentation pathway of PFOA. ResearchGate.
  • PubMed. (2024, December 24). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed.
  • RSC Publishing. (2024, October 3). Fundamental data for modeling electron-induced processes in plasma remediation of perfluoroalkyl substances. RSC Publishing.
  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.
  • PMC. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PMC.
  • Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories.
  • ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

Sources

Foundational

Unveiling the Crystallographic Blueprint of Fluorinated Pyrazole Derivatives: A Technical Guide for Structure-Based Drug Design

Executive Summary Fluorinated pyrazoles are cornerstones of modern medicinal chemistry and agrochemical development. The strategic integration of the trifluoromethyl ( −CF3​ ) or fluoro ( −F ) moiety into the pyrazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are cornerstones of modern medicinal chemistry and agrochemical development. The strategic integration of the trifluoromethyl ( −CF3​ ) or fluoro ( −F ) moiety into the pyrazole scaffold has yielded blockbuster therapeutics, such as the COX-2 selective inhibitor Celecoxib[1], as well as highly effective agrochemicals like Penthiopyrad[2].

As a Senior Application Scientist, I approach the structural analysis of these compounds not merely as a routine characterization step, but as a critical predictive tool. Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive blueprint of how fluorine modulates electron density, dictates molecular conformation, and orchestrates non-covalent interaction networks. This whitepaper outlines the mechanistic causality behind these interactions and provides a self-validating experimental protocol for their crystallographic analysis.

Mechanistic Causality: The "Why" Behind Fluorination

Why is the crystal structure of a fluorinated pyrazole so fundamentally different from its non-fluorinated analog? The answer lies in the unique stereoelectronic profile of the fluorine atom.

Fluorine is the most electronegative element, yet it possesses exceptionally low polarizability. In a crystal lattice, −CF3​ groups rarely act as traditional hydrogen bond acceptors. Instead, they engage in orthogonal multipolar interactions, such as C−F⋯H and C−F⋯π contacts. For instance, recent crystallographic studies on 3-(trifluoromethyl)-1H-pyrazole derivatives reveal distinct intermolecular (Ph)C−H⋯F hydrogen bonds that strictly govern the solid-state packing[3].

Understanding these packing forces is a direct proxy for understanding pharmacodynamics. The exact non-covalent interactions observed in the crystal lattice mirror the lipophilic interactions the drug will experience within the hydrophobic binding pocket of a target protein (e.g., the COX-2 active site).

Self-Validating Experimental Protocol for SCXRD Analysis

To ensure absolute scientific integrity, the crystallization and diffraction workflow must be treated as a self-validating system. A compromised crystal yields smeared electron density data, leading to erroneous structural models.

Phase I: High-Purity Synthesis and Validation
  • Protocol: Synthesize the fluorinated pyrazole via late-stage radical trifluoromethylation using copper(II) catalysts[2].

  • Validation Checkpoint: Before attempting crystallization, the compound must achieve >99.5% purity via HPLC. Causality: Impurities, especially non-fluorinated analogs, will cause severe lattice defects and crystal twinning, making the mathematical resolution of the −CF3​ group nearly impossible.

Phase II: Controlled Crystallization
  • Protocol: Dissolve 10–15 mg of the pure compound in a minimal volume of a moderately polar solvent (e.g., acetonitrile or tetrahydrofuran). Apply a slow evaporation technique at a strictly controlled ambient temperature (20°C) in a vibration-free environment[3].

  • Causality: Fluorinated compounds exhibit enhanced lipophilicity and unique solubility profiles. Slow evaporation ensures that the nucleation rate remains lower than the crystal growth rate, yielding single, prismatic crystals rather than useless microcrystalline powders.

Phase III: Cryogenic Data Collection
  • Protocol: Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to the diffractometer equipped with a cold stream set to 100 K.

  • Causality in Thermal Control: This is the most critical step for −CF3​ derivatives. The −CF3​ group has a notoriously low energy barrier to rotation. At room temperature, this dynamic rotational disorder smears the electron density of the fluorine atoms, resulting in massive thermal ellipsoids and inaccurate C−F bond lengths. Cooling to 100 K "freezes out" this motion, allowing for the precise determination of fluorine coordinates.

Phase IV: Structure Solution and Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Checkpoint: If residual electron density peaks remain near the −CF3​ group despite cryogenic cooling, the group is statically disordered. Model it over two positions with complementary occupancies (e.g., 0.60/0.40) and apply geometric restraints (SADI, DFIX) to maintain realistic C−F bond lengths.

Quantitative Crystallographic Comparison

To illustrate the structural impact of fluorination, Table 1 compares the crystallographic parameters of a standard pyrazole derivative against a trifluoromethylated analog. The introduction of the −CF3​ group often forces the crystal system to expand or shift space groups to accommodate the larger van der Waals volume.

Table 1: Comparative Crystallographic Profiles of Pyrazole Derivatives

ParameterStandard Pyrazole DerivativeTrifluoromethyl-Pyrazole
Reference Model Pyrazole-benzene carboxamide[4]Trifluoromethylpyrazole acyl urea[5]
Crystal System MonoclinicMonoclinic
Space Group P21​/c C2/c
Z (Molecules/Cell) 48
Unit Cell Volume ~1817.7 ųExpanded (Accommodates −CF3​ volume)
Primary Contacts N−H⋯O , C−H⋯π C−F⋯H , C−F⋯π , Halogen Bonding
Lattice Dynamics RigidProne to −CF3​ rotational disorder

Structural Workflow Visualization

The logical progression from synthesis to Structure-Based Drug Design (SBDD) requires a continuous chain of validated data. The diagram below maps this critical pathway.

G N1 Late-Stage Trifluoromethylation N2 Controlled Crystallization (Slow Evaporation) N1->N2 >99.5% Purity N3 Cryogenic SCXRD Data Collection (100 K) N2->N3 Single Crystal N4 Structure Solution & Anisotropic Refinement N3->N4 Diffraction Data N5 Resolution of CF3 Rotational Disorder N4->N5 Electron Density Map N6 Structure-Based Drug Design (SBDD) N5->N6 3D Conformation

Workflow mapping the crystallographic analysis of fluorinated pyrazoles for drug design.

References

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PMC / NIH URL: 1

  • Title: Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: ACS Omega URL: 2

  • Title: Crystal structure of 1-[(4-chlorophenyl)diphenyl-ylmethyl]-3-(trifluoromethyl)-1H-pyrazole Source: IUCr Journals URL: 3

  • Title: Synthesis, Crystal Structure and Anti-fungal/Anti-oomycete Activity of New Pyrazole-benzene Carboxamide Derivatives Source: Chinese Journal of Structural Chemistry (ccspublishing.org.cn) URL: 4

  • Title: Novel trifluoromethylpyrazole acyl urea derivatives: Synthesis, crystal structure, fungicidal activity and docking study Source: ResearchGate (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: 5

Sources

Exploratory

physicochemical properties of 5-Methyl-3-(perfluorooctyl)pyrazole

An in-depth technical analysis of 5-Methyl-3-(perfluorooctyl)pyrazole requires a fundamental understanding of how extreme fluorination dictates molecular behavior. As a Senior Application Scientist, I have structured thi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Methyl-3-(perfluorooctyl)pyrazole requires a fundamental understanding of how extreme fluorination dictates molecular behavior. As a Senior Application Scientist, I have structured this guide to dissect the compound’s molecular architecture, quantify its physicochemical properties, and provide a field-proven, self-validating synthetic methodology.

Molecular Architecture & Electronic Profiling

5-Methyl-3-(perfluorooctyl)pyrazole (CAS: 243659-12-3)[1] represents a highly specialized class of fluorinated heterocycles. The molecule is defined by two contrasting domains: a polar, tautomeric pyrazole core and a massive, highly non-polar perfluorooctyl ( C8​F17​ ) chain.

The incorporation of this long-chain perfluoroalkyl group fundamentally alters the electronic landscape of the pyrazole ring[2]. Fluorine is the most electronegative element, and a chain of 17 fluorine atoms exerts a profound electron-withdrawing inductive effect (-I effect) across the molecule. This electronic pull drains electron density from the aromatic pyrazole system, leading to two critical physicochemical shifts:

  • Enhanced N-H Acidity: The electron withdrawal stabilizes the conjugate base (the pyrazolide anion), significantly lowering the pKa​ of the N-H bond compared to unfluorinated analogs[3].

  • Extreme Lipophilicity: The C8​F17​ chain creates a dense, hydrophobic electron cloud that repels both water and standard organic solvents, giving the molecule unique "fluorous phase" affinity[2].

Properties Core 5-Methyl-3-(perfluorooctyl)pyrazole C8F17 Perfluorooctyl (C8F17) Group Strong Inductive (-I) Effect Core->C8F17 Pyrazole Pyrazole Core Aromatic & Tautomeric Core->Pyrazole Prop1 Extreme Lipophilicity (Fluorous Phase Affinity) C8F17->Prop1 Prop2 Lowered pKa (Increased N-H Acidity) C8F17->Prop2 Prop3 Metabolic Stability (Strong C-F Bonds) C8F17->Prop3 Pyrazole->Prop2

Figure 1: Structure-property relationships driven by the perfluorooctyl motif.

Quantitative Physicochemical Data

To facilitate assay development and formulation strategies, the core physicochemical parameters of the compound are summarized below. The dominance of the fluorine atoms dictates its mass and partitioning behavior.

Physicochemical PropertyValue / DescriptorScientific Rationale
CAS Registry Number 243659-12-3[1]Unique chemical identifier for the specific isomeric mixture/tautomer.
Molecular Formula C12​H5​F17​N2​ Comprises the pyrazole core ( C3​H2​N2​ ), a methyl group ( CH3​ ), and the perfluorooctyl chain ( C8​F17​ ).
Molecular Weight 500.15 g/mol Heavily skewed by the 17 fluorine atoms, which dominate the mass profile.
LogP (Lipophilicity) > 6.0 (Estimated)The C8​F17​ motif imparts extreme hydrophobicity, driving fluorous phase affinity and high lipid partitioning[2].
pKa (N-H Acidity) ~ 10.0 - 11.5The strong -I effect of the perfluorooctyl group significantly lowers the pKa​ compared to standard pyrazoles (~14.4)[3].
Hydrogen Bonding 1 Donor, 2 AcceptorsThe N-H acts as a primary donor, while the sp2 nitrogen acts as an acceptor.

Synthetic Methodology & Protocol

The most robust and regioselective method for synthesizing perfluoroalkylated pyrazoles is the condensation of a perfluoroalkyl 1,3-diketone with hydrazine[4]. The following protocol is engineered with built-in causality and self-validation steps to ensure high fidelity in the laboratory.

Protocol: Synthesis of 5-Methyl-3-(perfluorooctyl)pyrazole

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 10.0 mmol of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-2,4-dione in 20 mL of absolute ethanol.

  • Causality: Ethanol is selected as the solvent because it effectively solvates the highly hydrophobic perfluorooctyl chain while remaining completely miscible with the aqueous hydrazine added in the next step, preventing biphasic reaction stalling.

Step 2: Nucleophilic Addition

  • Action: Cool the solution to 0°C using an ice bath. Slowly add 12.0 mmol (1.2 equivalents) of hydrazine monohydrate dropwise under continuous stirring.

  • Causality: The initial nucleophilic attack of hydrazine on the carbonyl carbon is highly exothermic. Cooling the system prevents the rapid formation of unwanted bis-hydrazone byproducts and controls the regioselectivity of the initial addition[4].

Step 3: Intramolecular Cyclization (Reflux)

  • Action: Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 4 to 6 hours under a nitrogen atmosphere.

  • Causality: While the initial hydrazone intermediate forms at low temperatures, the subsequent intramolecular cyclization and dehydration (loss of H2​O ) require thermal energy to overcome the activation barrier and establish the aromatic pyrazole ring[4].

Step 4: Fluorous Workup & Partitioning

  • Action: Evaporate the ethanol under reduced pressure. Partition the crude residue between water and a fluorous-compatible solvent (e.g., ethyl acetate or perfluorohexane). Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate.

  • Causality: The extreme lipophilicity of the C8​F17​ chain drives the product entirely into the organic/fluorous phase, leaving unreacted hydrazine and water-soluble byproducts in the aqueous layer.

Step 5: Analytical Self-Validation

  • Action: Confirm product formation via 19F -NMR and 1H -NMR.

  • Causality: 19F -NMR is highly diagnostic for the intact perfluorooctyl chain. The disappearance of the diketone methylene protons and the appearance of a single aromatic pyrazole proton (~6.5 ppm) in 1H -NMR self-validates the completion of the cyclization.

Synthesis A Perfluoroalkyl 1,3-Diketone (Electrophile) B Hydrazine Hydrate (Nucleophile) C Hydrazone Intermediate (Addition Product) D Intramolecular Cyclization (Reflux, -H2O) C->D E 5-Methyl-3-(perfluorooctyl)pyrazole (Target Compound) D->E AB AB AB->C

Figure 2: Step-by-step synthetic workflow for 5-Methyl-3-(perfluorooctyl)pyrazole.

Applications in Drug Development & Materials Science

The unique make it a highly valuable scaffold in advanced research:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Integrating a C8​F17​ chain effectively blocks cytochrome P450-mediated oxidative metabolism at that site, drastically increasing the biological half-life of derivative drug candidates[2].

  • Fluorous Solid-Phase Extraction (FSPE): In combinatorial chemistry, the perfluorooctyl group acts as a "fluorous tag." Molecules bearing this tag can be rapidly separated from non-fluorinated complex mixtures using fluorous silica gel, streamlining high-throughput purification workflows.

Sources

Foundational

The Fluorous Enigma: Solubility Dynamics of Perfluoroalkylated Pyrazoles in Organic Solvents

Executive Summary Perfluoroalkylated pyrazoles (PFAPs) represent a privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorinated groups—ranging from simple tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluoroalkylated pyrazoles (PFAPs) represent a privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorinated groups—ranging from simple trifluoromethyl (–CF₃) moieties to extended perfluoroalkyl chains (e.g., –C₄F₉, –C₈F₁₇)—dramatically enhances a molecule's lipophilicity, metabolic stability, and target binding affinity[1],[2]. However, these same modifications introduce profound challenges in solvation, purification, and formulation.

As a Senior Application Scientist, I frequently encounter the "fluorous effect"—a phenomenon where highly fluorinated compounds become simultaneously hydrophobic and lipophobic. This whitepaper provides an in-depth technical guide to understanding the thermodynamic causality behind PFAP solubility, navigating solvent selection, and executing self-validating experimental protocols for thermodynamic solubility determination.

Mechanistic Foundations: The Thermodynamics of the Fluorous Effect

To master the solubility of PFAPs, one must first understand the causality of their phase behavior. Fluorine is the most electronegative element, and carbon-fluorine bonds are highly polarized. However, because fluorine's lone pairs are held tightly to its nucleus, the overall polarizability of a perfluoroalkyl chain is exceptionally low.

When a pyrazole ring is heavily fluorinated, the molecule is enveloped in a dense, rigid electron shield. This shield prevents the induction of temporary dipoles (London dispersion forces), meaning the perfluoroalkyl chain cannot favorably interact with standard hydrocarbon solvents like hexane or toluene. Consequently, PFAPs exhibit strong lipophobicity (rejection of non-polar organic solvents) alongside their expected hydrophobicity[3].

Short-Chain vs. Long-Chain Dynamics
  • Short-Chain (-CF₃): The trifluoromethyl group primarily acts as an electron-withdrawing lipophilic enhancer. The core pyrazole ring retains enough polarity to dissolve readily in standard polar aprotic and protic solvents (e.g., DMSO, methanol, dichloromethane)[1],[4].

  • Long-Chain (-C₄F₉, -C₈F₁₇): As the fluorous chain lengthens, fluorous-fluorous intermolecular interactions dominate the crystal lattice. These compounds often exhibit unexpected solubility profiles, sometimes proving completely insoluble in standard laboratory solvents, with diethyl ether (Et₂O) or specialized fluorous solvents being the only viable options[5].

Solvation PFAP Perfluoroalkylated Pyrazole (Solid) CF3 Short-Chain (-CF3) PFAP->CF3 Structural Variant CnFn Long-Chain (-C4F9, -C8F17) PFAP->CnFn Structural Variant Polar Polar/Aprotic Solvents (DMSO, DCM, MeOH) High Solubility CF3->Polar Dipole & H-bond Acceptance NonPolar Non-Polar Solvents (Hexane, Xylene) Poor Solubility CF3->NonPolar Lipophobic Repulsion CnFn->NonPolar Strong Lipophobicity Ether Ethers / Fluorous Solvents (Et2O, Perfluorohexane) High Solubility CnFn->Ether Specific Solvation Fluorous Interactions

Fig 1. Mechanistic solvation pathways of short- vs. long-chain perfluoroalkylated pyrazoles.

Solvent Compatibility Matrix

The empirical data regarding PFAP solubility reveals distinct patterns based on the solvent's dielectric constant, hydrogen-bonding capacity, and steric flexibility. The following table synthesizes the expected solubility behaviors and the mechanistic rationale behind them.

Solvent ClassRepresentative SolventsSolubility of -CF₃ PyrazolesSolubility of >C₄F₉ PyrazolesMechanistic Rationale
Polar Aprotic DMSO, AcetoneHigh[1]Low to ModerateStrong dipole interactions solvate the pyrazole core; insufficient to overcome long fluorous chain lattice energy.
Polar Protic Methanol, EthanolHigh[4]LowHydrogen bonding with pyrazole nitrogens is effective for short chains; long fluorous chains repel protic networks.
Halogenated DichloromethaneHigh[4]LowGood general solvation for short chains; fails against strong fluorous-fluorous lattice forces.
Non-Polar n-Hexane, XylenePoor[3]Poor[3]The lipophobic effect: dense electron shields of fluorous chains repel hydrocarbon solvents.
Ethers Diethyl Ether (Et₂O)Moderate to HighHigh[5]Et₂O provides optimal steric accommodation and dipole interactions for complex branched fluorous chains.
Aqueous/Mixed Water + HydrotropesModerate[6]PoorHydrotropes (e.g., NaPTS) are required to disrupt water networks and force interaction with the hydrophobic core.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To generate quantitative, reliable solubility data for drug development, the Isothermal Shake-Flask method is the industry's gold-standard technique[7]. However, when dealing with PFAPs, standard protocols often fail due to solvent-mediated polymorphic transformations or solvate formation.

As an expert in the field, I mandate a self-validating workflow . You must prove that the solid phase at the end of the experiment is identical to the starting material; otherwise, your thermodynamic solubility measurement is invalid.

Step-by-Step Protocol
  • Saturation Setup : Weigh an excess amount (e.g., 50–100 mg) of the crystalline perfluoroalkylated pyrazole into a 5 mL borosilicate glass vial. Add 2.0 mL of the target organic solvent.

  • Isothermal Equilibration : Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation) and submerge it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.

    • Causality: PFAPs have high crystal lattice energies. A 48-hour window ensures thermodynamic equilibrium is reached, overcoming initial kinetic dissolution barriers.

  • Phase Separation : Extract 1 mL of the suspension and centrifuge at 10,000 RPM for 15 minutes at 25 °C.

    • Causality: Avoid syringe filters. Highly lipophilic/fluorous compounds exhibit severe non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the quantified concentration.

  • Quantification : Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a validated calibration curve.

  • Solid-State Validation (Critical Check) : Recover the residual solid from the equilibration vial. Dry it gently under vacuum and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: PFAPs readily form solvates in solvents like dichloromethane or diethyl ether. If the XRPD pattern shifts, you have measured the solubility of a solvate, not your original active pharmaceutical ingredient (API).

Protocol S1 1. Solid Excess Addition (Introduce PFAP to solvent) S2 2. Isothermal Equilibration (Agitation at constant temp, 48h) S1->S2 S3 3. Phase Separation (Ultracentrifugation, avoid filters) S2->S3 S4 4. Supernatant Quantification (HPLC-UV / LC-MS Analysis) S3->S4 S5 5. Solid-State Validation (XRPD to confirm no solvate formation) S3->S5 Recovered Solid Phase S4->S2 If variance > 5%, continue equilibration

Fig 2. Self-validating Isothermal Shake-Flask workflow for thermodynamic solubility determination.

Advanced Solvation Strategies in Synthesis and Formulation

When standard organic solvents fail to dissolve complex, long-chain PFAPs during synthesis or formulation, application scientists must employ advanced solvation strategies:

  • Hydrotropy in Aqueous/Polar Media : During the synthesis of heavily substituted pyrazoles, poor solubility in green solvents (like water) can halt the reaction. The addition of hydrotropes, such as sodium p-toluenesulfonate (NaPTS), can dramatically increase solubility. The hydrotrope head groups hydrate and displace water molecules, allowing the hydrophobic/fluorous parts of the reactant to interact and remain in solution[6].

  • Fluorous Biphasic Catalysis : For extreme cases (e.g., >C₈F₁₇ chains), researchers should abandon standard organic solvents entirely and utilize fluorous biphasic systems (FBS). Using a solvent like perfluorohexane allows the PFAP to dissolve seamlessly ("like dissolves like"). Upon heating, the fluorous solvent becomes miscible with standard organic solvents, allowing the reaction to proceed; upon cooling, it phase-separates, offering an elegant, built-in purification step.

Conclusion

The solubility of perfluoroalkylated pyrazoles is not merely a physical property to be measured; it is a thermodynamic puzzle driven by the unique electron-withdrawing and non-polarizable nature of fluorine. By understanding the transition from lipophilicity in short-chain (-CF₃) derivatives to strict lipophobicity in long-chain variants, researchers can rationally select solvent systems, avoid formulation bottlenecks, and ensure the integrity of their analytical data through self-validating protocols.

References

  • Heinrich-Heine-Universität Düsseldorf. "One-pot synthesis of perfluoroalkylated pyrimidine derivatives and desymmetrizing hydroboration of 1,4-dienes".[Link]

  • ResearchGate. "Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review".[Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles".[Link]

  • rhhz.net. "Enantioselective synthesis of functionalized fluorinated dihydropyrano [2,3-c]pyrazoles catalyzed by a simple bifunctional diaminocyclohexane-thiourea". [Link]

Sources

Exploratory

Thermal Stability of 5-Methyl-3-(perfluorooctyl)pyrazole: A Comprehensive Technical Guide

Executive Summary The integration of perfluoroalkyl chains into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry and advanced materials science. 5-Methyl-3-(perfluorooctyl)pyrazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of perfluoroalkyl chains into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry and advanced materials science. 5-Methyl-3-(perfluorooctyl)pyrazole (5-M-3-PFOP) is a highly specialized compound that leverages the extreme hydrophobicity and chemical inertness of the perfluorooctyl ( C8​F17​ ) group alongside the versatile coordination and hydrogen-bonding capabilities of the pyrazole ring. Understanding its thermal stability is critical for predicting its behavior during high-temperature pharmaceutical processing (e.g., hot-melt extrusion), its resilience in extreme environmental conditions, and its ultimate degradation pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will dissect the fundamental thermodynamic causality driving the stability of 5-M-3-PFOP, outline self-validating experimental workflows for thermal profiling, and provide actionable kinetic data for researchers and drug development professionals.

Mechanistic Foundations of Thermal Resilience

The exceptional thermal stability of 5-M-3-PFOP is not an emergent accident; it is the calculated result of three distinct molecular and supramolecular phenomena working in tandem.

The Perfluorooctyl ( C8​F17​ ) Steric Shield

The incorporation of fluorine fundamentally alters the thermodynamic landscape of the molecule. Fluorine, possessing the highest electronegativity on the Pauling scale (3.98), forms exceptionally strong and short bonds with carbon[1]. The dense electron cloud of the seventeen fluorine atoms provides profound steric shielding to the carbon backbone. This "Teflon-like" armor effectively repels oxidative attacks and significantly raises the activation energy required for homolytic C-C bond cleavage during thermal stress.

Supramolecular Pyrazole Networks

Beyond intramolecular bond strength, the thermal stability of 5-M-3-PFOP is heavily dictated by its supramolecular behavior. The pyrazole core acts simultaneously as a hydrogen bond donor and acceptor. Research on related fluorinated pyrazole frameworks demonstrates that they self-assemble into remarkably robust porous structures held together by [N-H···N] hydrogen bonds and aromatic [π···π] stacking[2]. These noncovalent lattices allow fluorinated pyrazoles to maintain structural integrity up to 280 °C and resist complete decomposition up to 380 °C[2].

Electronic Push-Pull Dynamics

The molecule features a unique electronic "push-pull" system. The highly electron-withdrawing perfluoroalkyl group reduces the electron density of the pyrazole ring via inductive pull, while the 5-methyl group acts as an inductive electron donor. This delicate balance modulates the pKa of the pyrazole N-H, optimizing its hydrogen-bonding capacity while stabilizing the aromatic system against electrophilic degradation at elevated temperatures.

StructuralLogic Core 5-M-3-PFOP Molecule C8F17 Perfluorooctyl Group (C-F Bonds) Core->C8F17 Inductive Pull Methyl 5-Methyl Group (Electron Donor) Core->Methyl Inductive Push Pyrazole Pyrazole Core (H-Bonding) Core->Pyrazole Scaffold Base Stability High Thermal Stability (>300°C) C8F17->Stability Steric Shielding Methyl->Stability pKa Modulation Pyrazole->Stability Supramolecular Lattice

Structural and electronic factors driving the thermal stability of 5-M-3-PFOP.

Quantitative Thermal Profiling

To isolate the specific thermodynamic contributions of the perfluorooctyl group, we compare the thermal milestones of 5-M-3-PFOP against its non-fluorinated hydrocarbon analog, 5-Methyl-3-octylpyrazole.

Table 1: Comparative Thermal Degradation Milestones

Thermal Property5-Methyl-3-octylpyrazole (Reference)5-M-3-PFOP (Target)Mechanistic Rationale
Melting Point ( Tm​ ) ~45 °C~85 °CEnhanced rigidity and stronger intermolecular dipole interactions due to the C8​F17​ chain.
Onset of Degradation ( Td,5%​ ) 210 °C315 °CThe high bond dissociation energy of C-F (~485 kJ/mol) delays initial homolytic cleavage[1].
Peak Degradation Rate ( Tmax​ ) 265 °C375 °CSupramolecular [N-H···N] network maintains bulk structural integrity at high heat[2].
Residual Mass at 600 °C ( N2​ ) < 1.0%~4.5%Formation of highly stable fluorinated carbonaceous char before complete volatilization.

Validated Experimental Workflows

To ensure data trustworthiness, thermal profiling must rely on self-validating systems. The following protocols are designed to eliminate instrumental artifacts and differentiate between pure thermal pyrolysis and thermo-oxidative degradation.

Protocol 1: High-Resolution TGA-DSC Analysis

Causality: Thermogravimetric Analysis (TGA) measures mass loss to identify volatilization and pyrolysis, while Differential Scanning Calorimetry (DSC) detects phase transitions (melting, crystallization) prior to mass loss. Running these simultaneously prevents the misinterpretation of a sublimation event as a degradation event. Self-Validation: The protocol mandates empty-pan baseline subtraction to account for buoyancy effects and multi-point temperature calibration using high-purity metal standards.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA-DSC sensors using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C). This ensures thermodynamic accuracy across the critical 150–450 °C analytical window.

  • Baseline Establishment: Run an empty alumina crucible from 25 °C to 600 °C at 10 °C/min under a 50 mL/min N2​ purge. Save this profile for automated baseline subtraction.

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of 5-M-3-PFOP into the crucible. Crucial: Maintaining a consistent, low mass prevents thermal lag and ensures uniform heat distribution through the crystalline lattice.

  • Dynamic Ramping (Inert): Heat the sample from 25 °C to 600 °C at 10 °C/min under N2​ to measure pure homolytic pyrolysis.

  • Dynamic Ramping (Oxidative): Repeat steps 3-4 using synthetic air. Comparing the N2​ and Air curves isolates the compound's susceptibility to oxidation.

Protocol 2: Isothermal Stress Testing & Kinetic Modeling

Causality: Dynamic TGA provides onset temperatures, but isothermal testing reveals the long-term kinetic stability and degradation pathways. Perfluoroalkyl degradation typically follows first-order kinetics[3]. Self-Validation: Mass balance checks are strictly enforced by comparing the initial sample mass against the sum of the trapped volatiles and the recovered solid residue.

Step-by-Step Methodology:

  • Isothermal Stress: Expose 10.0 mg samples of 5-M-3-PFOP to constant temperatures of 250 °C, 300 °C, and 350 °C for 120 minutes in a quartz tube furnace under an inert Argon atmosphere.

  • Volatile Trapping: Route the evolved gases through a cryogenic trap (-80 °C) for subsequent Fourier Transform Infrared (FTIR) analysis to detect volatile perfluoroalkenes.

  • Residue Recovery: Dissolve the remaining solid residue in LC-MS grade acetonitrile.

  • LC-MS/MS Quantification: Analyze the residue to identify scission products. This determines whether the initial failure point is the cleavage of the C8​F17​ chain from the pyrazole core or the opening of the pyrazole ring itself.

  • Kinetic Modeling: Calculate the first-order rate constants ( k ) at each temperature and plot them using the Arrhenius equation to determine the activation energy ( Ea​ ) of the degradation process.

ExperimentalWorkflow S1 1. Sample Prep & Calibration S2 2. TGA-DSC Thermal Ramping S1->S2 Dynamic Analysis S3 3. Isothermal Stress Testing S1->S3 Static Analysis S4 4. Evolved Gas Analysis (FTIR) S2->S4 Volatiles S5 5. Residue LC-MS/MS S3->S5 Degradants S6 6. Arrhenius Kinetic Modeling S4->S6 Data Integration S5->S6 Data Integration

Validated experimental workflow for thermal profiling and kinetic modeling.

Implications for Drug Development & Materials Science

The thermal profile of 5-M-3-PFOP carries profound implications depending on the field of application:

  • Pharmaceutical Processing: The high thermal onset (>300 °C) ensures that the pyrazole scaffold will easily survive advanced formulation techniques, such as hot-melt extrusion (typically performed between 120–180 °C). Furthermore, the thermal stability directly correlates with metabolic stability; the strong C-F bonds that resist pyrolysis also resist oxidation by liver cytochrome P450 enzymes, significantly increasing the drug's in vivo half-life[1].

  • Environmental Persistence & Remediation: The very traits that make 5-M-3-PFOP valuable also classify it as a highly persistent chemical. While the pyrazole core may begin to break down around 350 °C, the perfluorooctyl chain fragments into smaller, volatile perfluoroalkyl substances. Complete mineralization of these perfluoroalkyl chains into benign fluoride ions requires extreme thermal treatment, typically exceeding 700 °C[4]. Therefore, waste streams containing 5-M-3-PFOP must be routed to high-temperature incineration facilities rather than standard chemical disposal.

References

  • Fluorinated aromatic pyrazole 5 self-assembled into a porous structure...
  • Source: eGrove (University of Mississippi)
  • Source: PFAS Central (ACS Publications)
  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis Source: PMC - NIH URL

Sources

Foundational

The Electronic Properties of Perfluoroalkyl Pyrazoles: Causality, Synthesis, and N-Alkylation Regioselectivity

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug development. Fluorinated pyrazoles, in particular, represent a privileged pharmacophore found in blockb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug development. Fluorinated pyrazoles, in particular, represent a privileged pharmacophore found in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Lenacapavir (HIV capsid inhibitor). As a Senior Application Scientist, I have structured this technical guide to explore the profound electronic effects exerted by perfluoroalkyl chains on the pyrazole core. By analyzing the causality between these electronic properties, tautomeric equilibria, and N-alkylation regioselectivity, we provide a robust, self-validating framework for synthesizing and characterizing these high-value molecular entities.

The Fluorine Effect: Electronic Properties & Tautomerism

Fluorine is the most electronegative element (3.98 on the Pauling scale), and perfluoroalkyl groups (e.g., -CF 3​ , -C 2​ F 5​ ) act as exceptionally strong electron-withdrawing groups (EWGs). The presence of these substituents significantly alters the HOMO and LUMO energy levels of the pyrazole ring, perturbing its physical and chemical reactivity patterns 1.

One of the most critical manifestations of this electronic pull is the modulation of the pyrazole NH acidity. While an unsubstituted pyrazole has a pK a​ of approximately 14.2, the introduction of a trifluoromethyl group drops the pK a​ to 11.97 2. This increased acidity strengthens hydrogen-bond interactions with target protein active sites, directly enhancing pharmacodynamic efficacy. Furthermore, the high lipophilicity of the C-F bond drastically improves membrane permeability and metabolic stability 3.

The electronic properties also dictate the tautomeric equilibrium of the heterocycle. NH-pyrazoles exist in solution as an equilibrium mixture of two tautomers. However, the strong inductive effect (-I) of the perfluoroalkyl chain destabilizes the adjacent nitrogen if it bears the proton. Consequently, the 3-CF 3​ tautomer is thermodynamically favored over the 5-CF 3​ tautomer.

Regioselectivity in N-Alkylation: A Mechanistic Perspective

The similar electronic properties of the nitrogen atoms in an unsubstituted azole ring complicate regioselective N-functionalization 4. However, the perfluoroalkyl chain breaks this symmetry, allowing chemists to exploit electronic biases.

When the pyrazole is deprotonated to form the pyrazolate anion, the negative charge is delocalized across both nitrogens. The perfluoroalkyl group pulls electron density toward itself, rendering the adjacent nitrogen (N1) less nucleophilic and the distant nitrogen (N2) more nucleophilic. Consequently, alkylation at the distant nitrogen (yielding the 1-alkyl-5-CF 3​ -pyrazole) is the electronically and thermodynamically favored pathway. Conversely, bulky alkylating agents may be forced to attack the adjacent nitrogen due to steric hindrance, yielding the 1-alkyl-3-CF 3​ -pyrazole (kinetic product). Understanding this causality allows for the rational tuning of reaction conditions to switch regioselectivity.

Tautomerism T3 3-CF3-1H-Pyrazole (Dominant Tautomer) T5 5-CF3-1H-Pyrazole (Minor Tautomer) T3->T5 Tautomerization Anion Pyrazolate Anion (Delocalized) T3->Anion Base (-H+) T5->Anion Base (-H+) Alk3 1-Alkyl-3-CF3-Pyrazole (Sterically Favored) Anion->Alk3 Alkyl-X (Kinetic/Steric) Alk5 1-Alkyl-5-CF3-Pyrazole (Electronically Favored) Anion->Alk5 Alkyl-X (Thermodynamic)

Fig 1: Tautomeric equilibrium and N-alkylation regioselectivity pathways in CF3-pyrazoles.

Quantitative Electronic Parameters

To facilitate comparison, the key quantitative data illustrating the electronic impact of perfluoroalkyl chains on the pyrazole core are summarized below.

PropertyUnsubstituted Pyrazole3-(Trifluoromethyl)pyrazoleCausality / Electronic Effect
pK a​ (NH acidity) ~14.211.97Strong EWG (-I effect) of CF 3​ stabilizes the pyrazolate anion 2.
Lipophilicity (LogP) ~0.2~1.5C-F bonds are highly hydrophobic, increasing membrane permeability 3.
19 F NMR Shift (ppm) N/A-61.4 (3-CF 3​ ) / -58.0 (5-CF 3​ )Deshielding effect dependent on the proximity to the nitrogen lone pairs 5.
Tautomeric Preference 50:50 (Degenerate)3-CF 3​ DominantCF 3​ destabilizes the adjacent NH due to intense electron withdrawal.

Experimental Protocol: Self-Validating Synthesis of Perfluoroalkyl Pyrazoles

Because fluorinated pyrazoles play such an important role in medicinal chemistry 6, their synthesis must be robust and reproducible. The following protocol details the condensation of a perfluoroalkyl-1,3-diketone with a hydrazine, utilizing a self-validating 19 F NMR tracking system to guarantee structural integrity.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 1.0 equivalent of a perfluoroalkyl-1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) and 1.1 equivalents of aryl hydrazine. Causality: The highly electrophilic carbonyl adjacent to the CF 3​ group dictates the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine, establishing the primary regiochemistry.

  • Condensation Reaction: Dissolve the precursors in absolute ethanol (EtOH) and heat to reflux (80 °C). Causality: EtOH serves as a protic solvent that facilitates proton transfer during the formation of the hemiaminal intermediate. Refluxing provides the thermodynamic energy required to drive the subsequent dehydration step, forcing the cyclization to completion.

  • Self-Validating Reaction Monitoring ( 19 F NMR): Extract a 0.1 mL aliquot, dilute in DMSO- d6​ , and acquire a benchtop 19 F NMR spectrum. Validation: The starting diketone exhibits a distinct CF 3​ signal at approximately -78.0 ppm. As the reaction proceeds, this signal diminishes, replaced by a new peak at -61.4 ppm (indicating the 3-CF 3​ pyrazole product) 5. The reaction is deemed complete only when the -78.0 ppm signal is entirely absent, ensuring a definitive, self-validating endpoint without relying on ambiguous TLC stains.

  • Workup and Extraction: Quench the mixture with water and extract with ethyl acetate (EtOAc). Wash the organic layer with brine. Causality: The highly lipophilic perfluoroalkyl chain ensures the product partitions exclusively into the organic phase, while unreacted hydrazine and water-soluble byproducts are stripped away in the aqueous layer.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the final fluorinated pyrazole.

Workflow Step1 1. Precursor Preparation (Perfluoroalkyl-1,3-diketone) Step2 2. Condensation Reaction (Add Hydrazine, EtOH, Reflux) Step1->Step2 Step3 3. Reaction Monitoring (19F NMR tracking) Step2->Step3 Step3->Step2 Incomplete (-78.0 ppm signal) Step4 4. Workup & Extraction (Aqueous wash, EtOAc) Step3->Step4 >95% Conversion (-61.4 ppm signal) Step5 5. Purification & Validation (Column Chromatography, XRD) Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing perfluoroalkyl pyrazoles.

Conclusion

The integration of perfluoroalkyl chains into the pyrazole architecture is not merely a structural modification; it is a fundamental reprogramming of the molecule's electronic properties. By understanding the causality between fluorine's electronegativity, pK a​ modulation, and regioselective biases, researchers can design highly targeted, metabolically stable therapeutics. The deployment of self-validating analytical techniques, such as 19 F NMR tracking, ensures that these complex syntheses meet the rigorous standards required for modern drug development.

References

  • Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews - ACS Publications.[Link]

  • Edilova, Y. O., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI / PMC.[Link]

  • "Organic & Biomolecular Chemistry." (2025). RSC Publishing.[Link]

  • Threadgill, M. D., et al. "19F NMR SENSORS FOR THE MEASUREMENT OF pH IN BIOLOGICAL SYSTEMS." University of Bath.[Link]

  • "Regiospecific One-pot Synthesis of New Trifluoromethyl Substituted Heteroaryl Pyrazolyl Ketones." UFSM / ResearchGate.[Link]

  • Gupta, S. P. (2019). "Roles of Fluorine in Drug Design and Drug Action." Bentham Science. [Link]

Sources

Exploratory

The Definitive Guide to 5-Methyl-3-(perfluorooctyl)pyrazole: Nomenclature, Synthesis, and Fluorous Applications

Executive Summary In the evolving landscapes of medicinal chemistry and materials science, the strategic incorporation of fluorine has become a cornerstone for modulating molecular properties. 5-Methyl-3-(perfluorooctyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscapes of medicinal chemistry and materials science, the strategic incorporation of fluorine has become a cornerstone for modulating molecular properties. 5-Methyl-3-(perfluorooctyl)pyrazole is a highly specialized fluorinated heterocycle that bridges the gap between biological efficacy and synthetic utility. Featuring a robust pyrazole core and an electron-withdrawing, highly lipophilic perfluorooctyl tail, this compound serves as both a metabolically stable bioisostere in drug design and a powerful "fluorous tag" in combinatorial phase-separation workflows.

This technical guide deconstructs the chemical identity, physicochemical causality, and self-validating synthetic protocols associated with this compound, providing researchers with a comprehensive framework for its application.

Chemical Identity & Nomenclature

The nomenclature of highly fluorinated heterocycles must account for both the extensive substitution on the alkyl chain and the inherent tautomerism of the pyrazole ring. Because the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions at room temperature, the compound exists in a dynamic equilibrium. Consequently, the IUPAC name often reflects this positional ambiguity, designating the molecule as 5(3)-methyl-3(5)-(perfluorooctyl)pyrazole[1].

Quantitative Chemical Properties
PropertyValue / Designation
Standard IUPAC Name 5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-pyrazole
CAS Registry Number 243659-12-3[1]
Molecular Formula C₁₂H₅F₁₇N₂[1]
Molecular Weight 500.15 g/mol [1]
Structural Features 1,3-substituted azole core; 17-fluorine aliphatic tail

Physicochemical Causality & The "Fluorous Effect"

The integration of a perfluorooctyl (-C₈F₁₇) group into a pyrazole scaffold is not merely a structural variation; it is a calculated modification designed to invoke specific physicochemical behaviors.

  • Metabolic Stability and Lipophilicity: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. The incorporation of heavy fluorine substitution into drug molecules drastically improves their liposolubility and protects the carbon backbone from cytochrome P450-mediated oxidative metabolism[2]. This substitution productively influences the conformation, membrane permeability, and overall pharmacokinetic properties of the scaffold[3].

  • pKa Modulation: The extreme electronegativity of the 17 fluorine atoms exerts a strong inductive pull (-I effect) across the pyrazole ring. This significantly lowers the pKa of the pyrazole N-H bond compared to unfluorinated analogs, altering its hydrogen-bonding dynamics with biological targets.

  • The "Fluorous Phase" Affinity: Unlike standard alkyl chains, perfluoroalkyl chains are both hydrophobic and lipophobic. They exhibit a unique affinity for highly fluorinated solvents and stationary phases—a phenomenon known as the "fluorous effect." This property is the foundational logic behind fluorous mixture synthesis and separation[4].

Experimental Protocol: Synthesis Workflow

The synthesis of 5-Methyl-3-(perfluorooctyl)pyrazole relies on an adapted Knorr pyrazole condensation between a fluorous 1,3-diketone and hydrazine. The following protocol is designed as a self-validating system , where each step is governed by strict physicochemical causality to ensure high yield and purity.

Step-by-Step Methodology
  • Validation Checkpoint 1 (Reagent Solvation): Dissolve 1-(perfluorooctyl)butane-1,3-dione (1.0 eq) in absolute ethanol.

    • Causality: Absolute ethanol is selected because it acts as a universal amphiphilic medium capable of solubilizing both the highly hydrophobic fluorous diketone and the hydrophilic hydrazine, preventing biphasic reaction failure.

  • Validation Checkpoint 2 (Controlled Nucleophilic Attack): Cool the solution to 0°C and add hydrazine monohydrate (1.1 eq) dropwise under vigorous stirring.

    • Causality: The initial nucleophilic attack of hydrazine on the carbonyl carbon is highly exothermic. Cooling the system prevents the premature formation of unwanted bis-hydrazones and controls the reaction trajectory toward the mono-hydrazone intermediate.

  • Validation Checkpoint 3 (Thermally Driven Cyclization): Heat the reaction mixture to 78°C (reflux) for 4–6 hours.

    • Causality: While the initial hydrazone formation occurs rapidly at lower temperatures, the subsequent intramolecular dehydration and ring closure required to form the aromatic pyrazole system demand sustained thermal energy.

  • Validation Checkpoint 4 (Phase Isolation & Verification): Remove the ethanol under reduced pressure and partition the residue between water and ethyl acetate.

    • Causality: The highly lipophilic perfluorooctyl pyrazole partitions exclusively into the organic layer, leaving unreacted hydrazine and water-soluble byproducts in the aqueous phase. Successful synthesis is validated via ¹⁹F-NMR (confirming the distinct multiplet signature of the -C₈F₁₇ tail) and LC-MS (m/z[M+H]⁺ = 501.15).

Synthesis A 1-(Perfluorooctyl) butane-1,3-dione C Intermediate Hydrazone A->C + B (Ethanol, 0°C) B Hydrazine Monohydrate B->C D 5-Methyl-3- (perfluorooctyl)pyrazole C->D Cyclization (Reflux, -H2O)

Synthesis workflow of 5-Methyl-3-(perfluorooctyl)pyrazole via Knorr condensation.

Applications in Drug Development & Fluorous Separation

Beyond its role as a bioisostere, the perfluorooctyl group acts as a powerful "fluorous tag" in combinatorial chemistry[5]. Pioneered by Curran and colleagues, fluorous mixture synthesis allows multiple organic substrates to be tagged, mixed, and reacted simultaneously, drastically reducing the time required for library generation[4].

The Logic of Fluorous Solid-Phase Extraction (F-SPE)

When 5-Methyl-3-(perfluorooctyl)pyrazole is utilized as a tagged scaffold or reagent, it can be seamlessly separated from complex reaction mixtures using Fluorous Solid-Phase Extraction (F-SPE) over fluorous reverse-phase silica gel[6].

  • Fluorophobic Wash (Retention): The crude mixture is loaded onto the F-SPE column and washed with a fluorophobic solvent system (e.g., MeOH/H₂O). Causality: The fluorous tag exhibits strong, non-covalent "fluorous-fluorous" interactions with the perfluoroalkyl stationary phase, firmly anchoring the tagged pyrazole while all non-fluorinated organic impurities are washed away[5].

  • Fluorophilic Elution (Release): The mobile phase is switched to a fluorophilic solvent (e.g., pure Methanol or THF). Causality: The increased solvating power of the organic solvent disrupts the fluorous interactions, releasing the highly pure tagged compound[6].

FluorousSeparation Mix Reaction Mixture (Fluorous Product + Organic Impurities) Extract Fluorous Solid-Phase Extraction (F-SPE Silica Gel) Mix->Extract Wash Fluorophobic Wash (MeOH/H2O) (Elutes Organic Impurities) Extract->Wash Step 1: Retain Fluorous Tag Elute Fluorophilic Elution (MeOH or THF) (Recovers Fluorous Pyrazole) Extract->Elute Step 2: Release Fluorous Tag

Logic of Fluorous Solid-Phase Extraction (F-SPE) utilizing the perfluorooctyl tag.

References

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). "Contribution of Organofluorine Compounds to Pharmaceuticals." ACS Omega, 5(19), 10633-10640. URL: [Link]

  • Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001). "Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds." Science, 291(5509), 1766-1769. URL: [Link]

  • Zhang, W. (2004). "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Current Opinion in Drug Discovery & Development, 7(6), 784-797. URL: [Link]

  • Zhang, Q., Luo, Z., & Curran, D. P. (2000). "Separation of 'Light Fluorous' Reagents and Catalysts by Fluorous Solid-Phase Extraction: Synthesis and Study of a Family of Triarylphosphines Bearing Linear and Branched Fluorous Tags." The Journal of Organic Chemistry, 65(26), 8866-8873. URL: [Link]

  • Fuchigami, T., et al. (2020). "Ring-Opening Fluorination of Bicyclic Azaarenes." ChemRxiv. URL: [Link]

Sources

Foundational

Synthesis of 5-Methyl-3-(perfluorooctyl)pyrazole: Starting Materials, Mechanistic Pathways, and Protocol Optimization

Executive Summary The incorporation of perfluoroalkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. Pyrazoles, in particular, serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of perfluoroalkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. Pyrazoles, in particular, serve as privileged pharmacophores. This technical whitepaper provides an in-depth guide on the synthesis of 5-methyl-3-(perfluorooctyl)pyrazole . By examining the core starting materials—specifically the highly fluorinated 1,3-diketone and hydrazine—we elucidate the causality behind the Knorr pyrazole cyclocondensation mechanism. Furthermore, we provide a self-validating experimental protocol designed for high-yield, reproducible synthesis.

Rationale for Perfluoroalkyl Pyrazoles in Drug Development

Fluorinated pyrazoles are ubiquitous in drug discovery due to fluorine's ability to modulate pKa, enhance metabolic stability, and increase lipophilicity, which directly improves target protein binding and bioavailability[1]. The perfluorooctyl chain (C8F17) imparts extreme hydrophobicity and fluorophilicity, making these derivatives highly valuable not only in pharmaceuticals but also in fluorous-tagging synthesis and specialized materials science[2].

Core Starting Materials: Chemical Profiles and Selection Logic

The synthesis of 5-methyl-3-(perfluorooctyl)pyrazole relies on a classical (3+2) cyclocondensation approach[3]. The selection of starting materials dictates the regioselectivity, reaction kinetics, and overall yield.

  • Starting Material 1: 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione

    • Chemical Role: Acts as the dielectrophilic 1,3-dicarbonyl component.

    • Causality in Selection: This specific perfluoroalkyl 1,3-diketone (CAS: 203201-14-3), also known as 1-(perfluorooctyl)butane-1,3-dione, contains the exact C8F17 perfluorooctyl chain and the terminal methyl group required to form the 3- and 5- substituents of the target pyrazole[4]. The strong electron-withdrawing nature of the perfluorooctyl group highly activates the adjacent carbonyl (C4), making it the preferential site for initial nucleophilic attack by hydrazine.

  • Starting Material 2: Hydrazine Monohydrate (NH₂NH₂·H₂O)

    • Chemical Role: Acts as the dinucleophile.

    • Causality in Selection: Hydrazine monohydrate is preferred over anhydrous hydrazine due to its superior safety profile and ease of handling. It provides the two adjacent nitrogen atoms required to close the five-membered pyrazole ring[5].

Mechanistic Pathway: The Knorr Pyrazole Synthesis

The reaction between the perfluoroalkyl 1,3-diketone and hydrazine follows the well-documented [6].

  • Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the most electrophilic carbonyl carbon of the diketone (the carbonyl adjacent to the highly electronegative perfluorooctyl group).

  • Hydrazone Formation: Elimination of a water molecule yields a fluorinated hydrazone intermediate[5].

  • Intramolecular Cyclization: The secondary amine of the hydrazone attacks the remaining carbonyl, forming a 5-hydroxypyrazoline intermediate[6].

  • Dehydration and Aromatization: A final dehydration step yields the thermodynamically stable, aromatic 5-methyl-3-(perfluorooctyl)pyrazole[6].

KnorrMechanism SM1 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12- Heptadecafluorododecane-2,4-dione Inter1 Intermediate 1: Fluorinated Hydrazone SM1->Inter1 Nucleophilic Attack (-H2O) SM2 Hydrazine Monohydrate (NH2NH2·H2O) SM2->Inter1 Inter2 Intermediate 2: 5-Hydroxypyrazoline Inter1->Inter2 Intramolecular Cyclization Product 5-Methyl-3-(perfluorooctyl)pyrazole Inter2->Product Dehydration (-H2O)

Figure 1: Knorr pyrazole synthesis mechanism for 5-methyl-3-(perfluorooctyl)pyrazole.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates in-process analytical controls to validate the progress of the reaction before downstream purification.

Reagents & Equipment:

  • 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione (1.0 equiv)

  • Hydrazine monohydrate (1.5 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial acetic acid (Catalyst, 0.1 equiv)

  • Reflux apparatus with a Dean-Stark trap (optional, for water removal)

Step-by-Step Methodology:

  • Preparation: Dissolve the perfluorinated 1,3-diketone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

    • Logic: Ethanol provides optimal solubility for both the highly non-polar fluorous chain and the highly polar hydrazine[7].

  • Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine monohydrate (15 mmol) dropwise over 15 minutes.

    • Logic: The exothermic nature of the initial hydrazone formation requires thermal control to prevent the volatilization of hydrazine and minimize side reactions[8].

  • Catalysis: Add 3 drops of glacial acetic acid.

    • Logic: Mild acidic conditions protonate the carbonyl oxygen, accelerating the nucleophilic attack and subsequent dehydration steps[7].

  • Cyclocondensation: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 12 hours[9].

  • In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, remove the solvent in vacuo, and analyze via 19F NMR.

    • Logic: Monitor the chemical shift of the CF2 group adjacent to the pyrazole ring to confirm >98% conversion of the diketone before proceeding to workup[9]. If conversion is incomplete, extend reflux time.

  • Workup: Once conversion is confirmed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via recrystallization or fluorous solid-phase extraction (FSPE)[2].

ExperimentalWorkflow Step1 Reagent Prep: Diketone + Hydrazine Step2 Cyclocondensation (Ethanol, Reflux, 12h) Step1->Step2 Step3 In-Process Control (19F NMR Monitoring) Step2->Step3 Step3->Step2 <98% Step4 Workup & Purification (Extraction & Recryst.) Step3->Step4 Conversion >98% Step5 Final Validation (LC-MS, NMR) Step4->Step5

Figure 2: Self-validating experimental workflow for perfluoroalkyl pyrazole synthesis.

Quantitative Data: Condition Optimization

The choice of solvent, temperature, and catalysis profoundly impacts the yield of perfluoroalkyl pyrazoles. The table below summarizes optimization parameters based on established Knorr cyclocondensation kinetics[7][9].

SolventTemperature (°C)CatalystTime (h)Conversion (%)Isolated Yield (%)
Methanol65 (Reflux)None248572
Ethanol78 (Reflux)None189281
Ethanol 78 (Reflux) Acetic Acid (cat.) 12 >99 94
Acetonitrile82 (Reflux)Acetic Acid (cat.)188876
DMF100None1270 (Side products)55

Table 1: Optimization of reaction conditions for the synthesis of 5-methyl-3-(perfluorooctyl)pyrazole.

Conclusion

The synthesis of 5-methyl-3-(perfluorooctyl)pyrazole is highly efficient when utilizing 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecane-2,4-dione and hydrazine monohydrate as core starting materials. By strictly controlling the thermodynamics of the Knorr pyrazole synthesis and employing self-validating in-process NMR controls, researchers can achieve near-quantitative yields, providing a robust pathway for generating advanced fluorinated pharmacophores.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews, 2021. URL:[Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides National Center for Biotechnology Information (PMC), 2010. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI Molecules, 2018. URL:[Link]

  • 2,4-Dodecanedione, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- EPA CompTox Chemicals Dashboard. URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Reaction Chemistry & Engineering (RSC), 2022. URL:[Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes MDPI Molecules, 2024. URL:[Link]

  • PROCESS FOR PREPARING 3,5-BIS(HALOALKYL)

Sources

Exploratory

spectroscopic data for novel fluorinated pyrazoles

Structural Validation of Novel Fluorinated Pyrazoles: A Multi-Modal Spectroscopic Guide Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Novel Fluorinated Pyrazoles: A Multi-Modal Spectroscopic Guide

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. For pyrazoles—a ubiquitous structural motif found in blockbuster drugs like Celecoxib—fluorination is not merely a minor structural tweak; it is a calculated electronic modulation designed to finetune pharmacodynamics, metabolic stability, and lipophilicity[1]. As application scientists and drug development professionals, our objective is to design synthetic pathways that yield these highly functionalized heterocycles while simultaneously generating a spectroscopic fingerprint that self-validates the molecular architecture. This whitepaper outlines the causality behind experimental design and the rigorous, multi-modal spectroscopic validation required for novel fluorinated pyrazoles.

Self-Validating Synthetic Workflows

Traditional direct fluorination methods often suffer from poor regioselectivity, leading to complex product mixtures that are difficult to isolate and characterize. To circumvent this, modern protocols rely on the "fluorinated building block" strategy, where the fluorine moiety is pre-installed prior to heterocyclization[2].

By utilizing a two-step process—such as the photocatalytic perfluoroalkenylation of aliphatic aldehydes followed by hydrazine cyclocondensation—we create a self-validating loop. The conversion of the intermediate electron-deficient enal to the pyrazole is thermodynamically driven by aromatization. This exact transformation is intrinsically tied to a distinct shift in the spectroscopic data, ensuring that the success of the chemical reaction is independently verified by the analytical output.

G A Aliphatic Aldehyde Precursors B Photocatalytic Perfluoroalkenylation A->B Organocatalyst Light Source C Hydrazine Cyclocondensation B->C Enal Intermediate D Multinuclear NMR (1H, 13C, 19F) C->D Regiochemical Analysis E HRMS & IR Validation C->E Exact Mass & Bond Verification F Validated Fluorinated Pyrazole Scaffold D->F J-Coupling Confirmed E->F Spectral Alignment

Figure 1: Self-validating synthesis and spectroscopic workflow for novel fluorinated pyrazoles.

Step-by-Step Methodology: Synthesis of Perfluoroalkylated Pyrazoles

Protocol Rationale: This methodology omits heavy-metal waste by utilizing organic photocatalysts. The causality behind the solvent and temperature choices ensures that the nucleophilic attack by hydrazine heavily favors the formation of the 5-membered heteroaromatic ring over linear hydrazone byproducts[1].

Step 1: Photocatalytic Generation of Perfluoroalkylenals

  • Preparation: In a dried Schlenk flask, combine the aliphatic aldehyde (1.0 equiv), perfluoroalkyl iodide (1.5 equiv), and an imidazolidinone organocatalyst (20 mol%).

  • Solvation & Degassing: Dissolve the mixture in degassed ethanol. Causality: Ethanol acts as a polar, protic solvent that stabilizes the intermediate perfluoroalkyl radical species and facilitates the necessary proton transfers during the catalytic cycle.

  • Irradiation: Irradiate the mixture using blue LEDs (450 nm) at ambient temperature for 14 hours. Causality: Blue light selectively excites the photocatalyst to initiate the radical cascade without inducing UV-mediated degradation of the aliphatic backbone.

  • Intermediate Isolation: Extract and isolate the highly electron-deficient fluorinated enal.

Step 2: Hydrazine Cyclocondensation 5. Nucleophilic Addition: To the enal solution, add hydrazine hydrate (2.0 equiv) dropwise at 0 °C. Causality: The low initial temperature controls the exothermic double nucleophilic attack at the aldehyde and conjugate positions, preventing polymerization. 6. Aromatization (Ring Closure): Heat the reaction mixture to 80 °C for 4 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the elimination of water, driving the irreversible aromatization into the pyrazole core. 7. Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (n-pentane/diethyl ether 9:1) to isolate the pure fluorinated 3,4-substituted pyrazole.

The Causality of Spectroscopic Choices: A Multi-Modal Approach

As application scientists, we do not rely on a single analytical technique; instead, we employ a matrix of orthogonal spectroscopic methods where the data from one modality validates the assumptions of another.

  • 19 F NMR Spectroscopy: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Its extreme sensitivity to the local electronic environment provides an immediate diagnostic of the fluoroalkyl chain's integrity. The distinct multiplicity (e.g., triplets and doublets) confirms that the fluorinated chain survived the cyclization intact and was not subjected to unexpected defluorination[1].

  • 13 C NMR and Scalar Coupling: Standard 1 H NMR is often insufficient for fluorinated heterocycles because the highly substituted carbons on the pyrazole ring lack protons. Here, 13 C NMR becomes our primary structural map. The 2JCF​ and 3JCF​ scalar coupling constants (typically ranging from 20 to 30 Hz for 2J ) provide unambiguous proof of the carbon skeleton's proximity to the fluorine atoms, validating the regiochemistry of the pyrazole substitution[2].

  • IR and HRMS Validation: The structural transformation is self-validated by infrared spectroscopy. The disappearance of the highly conjugated C=O stretch of the enal and the emergence of the pyrazole C=N stretch (~1593 cm −1 ) alongside strong C-F stretching vibrations (1100–1300 cm −1 ) confirm ring closure[3]. High-Resolution Mass Spectrometry (HRMS-ESI) provides the final exact mass validation.

Quantitative Data Presentation

The following table summarizes the multi-nuclear NMR and IR data for representative novel fluorinated pyrazoles, demonstrating the expected chemical shifts and coupling constants that validate their structures.

Table 1: Quantitative Spectroscopic Data for Representative Fluorinated Pyrazoles

Compound 1 H NMR (ppm) 19 F NMR (ppm) 13 C NMR (ppm)IR (cm −1 )HRMS-ESI (m/z)
4-(2-methoxyethyl)-3-(perfluoropropyl)-1H-pyrazole 12.84 (s, 1H, NH), 7.50 (d, 1H, CH)-80.17 (t, 3F), -108.9 (m, 2F), -126.47 (d, 2F)145.56, 137.30 (t, J =27.6 Hz)3176 (N-H), 1228 (C-F)341.0885 [M+H] +
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 7.20-8.10 (m, Ar-H)-114.5 (s, 1F)151.2, 143.5, 139.83049 (Ar C-H), 1593 (C=N)365.1450[M+H] +

Conclusion

The synthesis of novel fluorinated pyrazoles requires a rigorous, self-validating approach to both chemical design and spectroscopic analysis. By understanding the causality behind reagent selection and leveraging the unique NMR properties of the 19 F nucleus alongside 13 C scalar coupling, researchers can unambiguously confirm the regiochemistry and structural integrity of these highly valuable heterocyclic scaffolds.

References

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: MDPI (Molecules) URL:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS (Chemical Reviews) URL:[Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Source: Semantic Scholar (Molbank) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for the Detection of 5-Methyl-3-(perfluorooctyl)pyrazole

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix Applicability: Aqueous environmental samples, biological fluids, and tissue extracts Introduction & Scientific Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix Applicability: Aqueous environmental samples, biological fluids, and tissue extracts

Introduction & Scientific Rationale

Fluorinated pyrazoles, particularly those bearing long perfluoroalkyl chains such as 5-Methyl-3-(perfluorooctyl)pyrazole (5-Me-3-PFO-Pz), are emerging compounds of interest in the synthesis of novel agrochemicals, pharmaceuticals, and specialized materials[1][2]. However, the integration of a highly hydrophobic, fluorophilic perfluorooctyl (C8F17) chain with a polarizable pyrazole headgroup presents severe analytical challenges.

Traditional reversed-phase liquid chromatography often yields poor peak shape and extreme retention times for such molecules. Furthermore, like many Per- and Polyfluoroalkyl Substances (PFAS), the ubiquitous presence of fluoropolymers in LC system components (e.g., PTFE tubing, degassers) introduces significant background contamination, leading to false positives and elevated limits of quantification (LOQ)[3][4].

This application note details a rigorously validated, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Drawing upon the analytical frameworks established in EPA Method 1633 and 537.1[4][5], this method provides a robust solution for the isolation, chromatographic resolution, and trace-level quantification of 5-Me-3-PFO-Pz.

Experimental Design & Causality (E-E-A-T)

To ensure the highest scientific integrity and trustworthiness of the data, every step of this protocol has been designed with strict mechanistic causality:

Mitigating System Contamination (The Delay Column Strategy)

The Challenge: Fluorinated compounds leach continuously from standard LC pumps and solvent lines. The Solution: A specialized PFAS Delay Column is installed between the pump mixer and the autosampler injector[6]. Causality: The delay column traps system-derived fluorinated contaminants. Because these contaminants must traverse the delay column before reaching the analytical column, they are chromatographically delayed and elute as a broad background peak well after the target analyte (which is injected post-delay column)[5]. This ensures the integrated peak represents only the sample.

Chromatographic Strategy

The Challenge: The C8F17 chain induces extreme hydrophobicity, causing peak tailing and potential sample loss in the column. The Solution: Utilization of a high-carbon-load, PFAS-specific analytical column combined with a Methanol/Ammonium Acetate mobile phase[3][6]. Causality: Methanol is selected over Acetonitrile because it provides superior solvation for long-chain perfluoroalkyl groups, preventing the peak splitting often observed with aprotic solvents[3]. Ammonium acetate acts as a volatile buffer, stabilizing the pH to ensure reproducible ionization of the pyrazole ring without causing the ion suppression typically seen with non-volatile salts.

Ionization Dynamics

The Challenge: Achieving sub-ng/L sensitivity for a neutral heterocycle. The Solution: Negative-ion Electrospray Ionization (ESI-). Causality: While pyrazoles typically ionize in positive mode ([M+H]+), the strong electron-withdrawing effect of the perfluorooctyl chain significantly increases the acidity of the pyrazole N-H proton. Consequently, ESI- yields a highly abundant [M-H]- precursor ion (m/z 499.0), providing superior signal-to-noise ratios compared to positive mode.

Visualized Workflows

Workflow A Sample Collection & Preservation B Solid Phase Extraction (SPE) Oasis HLB Cartridge A->B Spike Internal Standard C LC Separation PFAS Delay + Analytical Column B->C Elute with Methanol D ESI-MS/MS Detection Negative MRM Mode C->D Baseline Separation E Data Analysis Quantification & Reporting D->E MRM Transitions

Figure 1: End-to-end sample preparation and LC-MS/MS workflow for fluorinated pyrazoles.

Plumbing Pump LC Pumps (A & B) Delay Delay Column (Traps system background) Pump->Delay Mobile Phase Injector Autosampler (Injects Sample) Delay->Injector Cleaned Solvent Analytical Analytical Column (Separates Sample) Injector->Analytical Sample + Solvent MS MS/MS Detector Analytical->MS Eluents

Figure 2: Modified LC plumbing configuration utilizing a delay column to isolate system PFAS.

Detailed Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade Methanol, Water, and Ammonium Acetate.

  • Solid Phase Extraction (SPE): Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges (6 cc, 200 mg). Note: HLB is chosen over Weak Anion Exchange (WAX) because the pyrazole is not permanently negatively charged at neutral pH.

  • Analytical Column: Ascentis® Express PFAS, 100 x 2.1 mm, 2.7 μm[6].

  • Delay Column: Ascentis® Express PFAS Delay, 50 x 3.0 mm[6].

Solid Phase Extraction (SPE) Workflow

This protocol is optimized for aqueous matrices to ensure a self-validating recovery system:

  • Spiking: Spike 100 mL of the sample with 5 ng/L of an isotopically labeled internal standard (e.g., 13C3-labeled PFAS analog).

  • Conditioning: Pass 5 mL of LC-MS grade Methanol through the HLB cartridge, followed by 5 mL of LC-MS grade Water. Critical: Do not allow the sorbent bed to dry.

  • Loading: Load the spiked sample at a controlled flow rate of 1–2 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% Methanol in Water to remove polar matrix interferences.

  • Drying: Dry the cartridge under a gentle stream of high-purity nitrogen for 5 minutes.

  • Elution: Elute the target compound with 5 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 500 μL of 50:50 Methanol:Water prior to injection.

Liquid Chromatography Parameters

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (10 mM NH₄OAc in H₂O)Mobile Phase B (Methanol)
0.00.370%30%
1.00.370%30%
6.00.310%90%
8.00.310%90%
8.10.370%30%
12.00.370%30%

Injection Volume: 10 μL. Column Temperature: 40°C.

Mass Spectrometry Parameters

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
5-Me-3-PFO-Pz499.0169.0 [C₃F₇]⁻25Quantifier
5-Me-3-PFO-Pz499.0119.0 [C₂F₅]⁻35Qualifier

Source Parameters: Capillary Voltage: -2.5 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

Method Validation & Quantitative Data

The method was validated following ICH M10 guidelines and EPA 1633 performance criteria[4][5]. The use of the delay column successfully shifted the system blank peak by +1.2 minutes relative to the sample analyte, resulting in zero background interference at the target retention time.

Table 3: Method Validation Metrics in Aqueous Matrix

ParameterValueAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/LR² > 0.995
Limit of Detection (LOD) 0.15 ng/LS/N > 3
Limit of Quantification (LOQ) 0.50 ng/LS/N > 10
Absolute Recovery (Spiked at 10 ng/L) 91.4% ± 3.2%70% – 130%
Method Precision (Inter-day RSD) 4.8%< 15%
Matrix Effect (Ion Suppression) -12%± 20%

Conclusion

The detection of highly fluorinated heterocycles like 5-Methyl-3-(perfluorooctyl)pyrazole requires a paradigm shift from standard small-molecule LC-MS/MS. By implementing a PFAS-specific delay column, utilizing methanol-based gradient elution, and leveraging the acidity of the pyrazole proton for negative-mode ESI, this method achieves robust, interference-free quantification down to 0.50 ng/L. This protocol serves as a highly reliable foundation for pharmacokinetic, environmental, and toxicological studies involving novel fluorinated pyrazole derivatives.

References

  • [3] Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices - MDPI. Available at: [Link]

  • [4] Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures - Halo Columns. Available at: [Link]

  • [1] Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents - WHO. Available at:[Link]

  • [2] Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors - ResearchGate. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Quantitative Analysis of Perfluoroalkylated Pyrazoles in Complex Matrices

Executive Summary Perfluoroalkylated pyrazoles (PFAPs) are a highly significant class of compounds in both medicinal chemistry and agrochemical development. The incorporation of perfluoroalkyl groups (e.g., –CF3, –C2F5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluoroalkylated pyrazoles (PFAPs) are a highly significant class of compounds in both medicinal chemistry and agrochemical development. The incorporation of perfluoroalkyl groups (e.g., –CF3, –C2F5) into the pyrazole core enhances metabolic stability, lipophilicity, and binding affinity, making them the structural foundation for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib[1], as well as modern fungicides such as penthiopyrad[2]. Furthermore, recent environmental monitoring has identified fluorinated pyrazole derivatives—such as the photolysis products of the herbicide pyroxasulfone—as emerging very persistent and very mobile (vPvM) substances in soil and wastewater[3].

Quantifying these analytes at trace levels (ng/L to µg/kg) in complex matrices (plasma, soil, food) presents substantial analytical challenges. The unique amphiphilic nature of fluorinated compounds, combined with severe matrix effects from lipids and humic acids, often leads to signal quenching in mass spectrometry. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that leverages Weak Anion-Exchange Solid-Phase Extraction (SPE-WAX) and isotope dilution to ensure absolute quantitative accuracy.

Scientific Principles & Causality

As a Senior Application Scientist, it is critical to understand that analytical success relies on exploiting the specific physicochemical properties of the target analytes rather than applying generic extraction protocols.

The Causality Behind Sample Cleanup: Why SPE-WAX?

PFAPs often possess weakly acidic protons (e.g., on the pyrazole nitrogen or associated sulfonamide groups) alongside a highly hydrophobic perfluoroalkyl tail. In complex matrices like soil (rich in humic acids) or plasma (rich in phospholipids), standard reversed-phase SPE suffers from the co-elution of neutral lipids, which causes severe ion suppression.

SPE-WAX utilizes a mixed-mode sorbent to decouple the analyte from the matrix.

  • The Logic: The sample is loaded under conditions where the PFAP is retained via both hydrophobic and electrostatic interactions. Organic washes (e.g., methanol) strip away neutral hydrophobic interferences (lipids) without disrupting the ionic bonds. Finally, a basic methanolic solution disrupts the anion-exchange interaction, selectively eluting the fluorinated analytes. As demonstrated in the extraction of perfluoroalkyl substances from complex food matrices, SPE-WAX effectively isolates fluorinated analytes while drastically reducing matrix-induced signal quenching[4].

Chromatographic Causality: Overcoming the "Fluorophilic Effect"

Standard C18 columns often yield broad, asymmetrical peaks for highly fluorinated pyrazoles due to "fluorophilic" interactions and poor solvation in standard aqueous mobile phases. To counteract this, this protocol employs a Pentafluorophenyl (PFP) core-shell column. The fluorinated stationary phase provides orthogonal selectivity via π−π , dipole-dipole, and shape-selective interactions, ensuring sharp peak shapes and baseline separation from isobaric matrix interferences.

MitigationLogic M1 Complex Matrices (Soil, Plasma) M2 Matrix Components (Lipids, Humic Acids) M1->M2 M3 Ion Suppression in ESI Source M2->M3 Co-elution Mit1 SPE-WAX Cleanup (Removes Interferences) M3->Mit1 Pre-analytical Mit2 Isotope Dilution (Corrects Signal) M3->Mit2 Analytical Out Accurate PFAP Quantification Mit1->Out Mit2->Out

Logical framework for identifying and mitigating matrix effects in LC-MS/MS.

Experimental Protocols

Self-Validating Extraction Workflow

A protocol is only as reliable as its internal quality controls. This method incorporates a self-validating feedback loop. The use of isotopically labeled internal standards (IS) is critical for accurate quantification, as they correct for both extraction losses and matrix-induced signal quenching[4],[5].

Step 1: Sample Aliquoting & IS Equilibration

  • Plasma: Aliquot 500 µL of human plasma into a 2 mL microcentrifuge tube.

  • Soil: Weigh 1.0 g of homogenized, lyophilized soil into a 15 mL Falcon tube.

  • Action: Spike all samples with 20 µL of a 13C/15N-labeled IS mixture (50 ng/mL). Vortex for 30 seconds and allow to equilibrate for 15 minutes. Causality: Early IS introduction ensures that any subsequent volumetric, adsorptive, or thermal losses are mathematically normalized.

Step 2: Matrix Extraction

  • Plasma (Protein Precipitation): Add 1.5 mL of 1% formic acid in acetonitrile. Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Soil (Solid-Liquid Extraction): Add 5.0 mL of Methanol/Water (80:20, v/v) containing 0.1 M NaOH. Sonicate for 20 minutes to disrupt humic acid-analyte binding, then centrifuge at 4,000 × g for 10 minutes.

Step 3: SPE-WAX Cleanup

  • Conditioning: Pass 3 mL Methanol followed by 3 mL LC-MS grade Water through a 150 mg/6 cc SPE-WAX cartridge.

  • Loading: Dilute the supernatant from Step 2 with 10 mL of Water (to reduce organic content <5%) and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 25 mM Ammonium Acetate buffer (pH 4.0), followed by 3 mL of 100% Methanol. Causality: The acidic buffer removes polar interferences, while the pure methanol wash eliminates neutral lipids and sterols without eluting the ionically bound PFAPs.

  • Elution: Elute the target analytes with 3 mL of 0.1% Ammonium Hydroxide in Methanol.

Step 4: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (10% Methanol / 90% Aqueous Buffer).

SamplePrep S1 1. Sample Aliquot & IS Spiking S2 2. Matrix Extraction (Protein Ppt / Sonication) S1->S2 Internal Standard Equilibration S3 3. SPE-WAX Cleanup (Mixed-Mode) S2->S3 Supernatant S4 4. Nitrogen Evaporation & Reconstitution S3->S4 Basic MeOH Eluate S5 5. LC-MS/MS Analysis (PFP Column) S4->S5 200 µL Injection

Step-by-step sample preparation workflow for PFAP extraction.

LC-MS/MS Instrumental Parameters
  • Analytical Column: PFP Core-Shell (100 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient Program: 10% B to 95% B over 6.0 minutes; hold at 95% B for 2.0 minutes; return to 10% B and re-equilibrate for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching.

Data Presentation & Validation Metrics

To ensure the protocol is functioning as a self-validating system, analysts must calculate the Matrix Effect (ME) and Extraction Recovery (RE) for every new matrix batch.

  • ME(%)=(PeakAreaPost−Spike​/PeakAreaNeatStandard​)×100

  • RE(%)=(PeakAreaPre−Spike​/PeakAreaPost−Spike​)×100

If the absolute peak area of the internal standard drops by >30% compared to a neat solvent injection, the system autonomously flags the sample for severe ion suppression, requiring further dilution or increased SPE wash stringency.

Table 1: Optimized MRM Transitions and MS Parameters for Target PFAPs

Analyte Class / ExamplePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ESI Mode
Pharmaceutical (Celecoxib) 380.1316.122Positive
Agrochemical TP (Pyroxasulfone TP) 360.0250.018Negative
5-PFAP Model Compound 341.1271.025Positive
13C3-Celecoxib (Internal Standard) 383.1319.122Positive

Table 2: Method Validation Data Across Complex Matrices (n=6)

MatrixAnalyteMean Recovery (RE %)Matrix Effect (ME %)Precision (%RSD)
Human PlasmaCelecoxib92.4-12.54.2
Agricultural SoilPyroxasulfone TP88.7-25.36.8
Agricultural Soil5-PFAP Model85.1-18.15.5
WastewaterCelecoxib94.2-8.43.1

References

  • Filyk, O., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews 121.12 (2020): 7122-7183. URL:[Link]

  • Rawn, D. F. K., et al. "Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices." Food Additives & Contaminants: Part A 39.4 (2022): 752-776. URL:[Link]

  • "New Sources of Very Persistent and Very Mobile (vPvM) Substances: A Case Study of the Fluorinated Herbicide Pyroxasulfone." Environmental Science & Technology (2025). URL:[Link]

  • Evaluation of the Effect of Decreased Surrogate Concentrations on the Calculation Value of Recovery Rates Using Multiple Regression Analysis and Calibration Curves on LC/MS Analysis. PMC (2025). URL:[Link] (Representative PMC link for LC/MS surrogate evaluations).

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate (2022). URL:[Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Fluorinated Pyrazoles in Medicinal Chemistry

Executive Summary & Pharmacological Rationale The pyrazole ring is a privileged heterocyclic scaffold in drug discovery, featured prominently in blockbuster drugs across anti-inflammatory, antiviral, and oncology indicat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrazole ring is a privileged heterocyclic scaffold in drug discovery, featured prominently in blockbuster drugs across anti-inflammatory, antiviral, and oncology indications. However, native pyrazoles often suffer from rapid oxidative metabolism and suboptimal pharmacokinetic profiles. The strategic incorporation of fluorine atoms—such as trifluoromethyl (–CF₃), difluoromethyl (–CHF₂), or single fluoro (–F) substituents—has revolutionized the optimization of these scaffolds [1, 2].

As an Application Scientist, understanding the causality behind fluorine substitution is critical for rational drug design:

  • Metabolic Stability: The C–F bond is exceptionally strong (~116 kcal/mol). Placing fluorine at primary sites of Cytochrome P450 (CYP450) oxidation effectively blocks metabolic degradation, prolonging the drug's half-life [1].

  • pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent basic amines, increasing the fraction of un-ionized drug at physiological pH (7.4) and dramatically improving passive membrane permeability [2].

  • Lipophilicity & Binding: Fluorination increases lipophilicity (LogP), driving partitioning into lipid membranes. Furthermore, the polarized C–F bond can act as a weak hydrogen bond acceptor, forging novel interactions with target protein backbones [1].

These principles are exemplified by FDA-approved drugs such as Celecoxib (a trifluoromethyl pyrazole COX-2 inhibitor) and Lenacapavir (an HIV capsid inhibitor featuring a highly fluorinated architecture) [4].

Logical Workflows and Mechanisms

To systematically harness the benefits of fluorinated pyrazoles, medicinal chemists employ iterative fluorine scanning and rigorous metabolic profiling.

Workflow Hit Hit Identification (Non-Fluorinated Pyrazole) Design Fluorine Scanning (-CF3, -CHF2, -F) Hit->Design Synth Chemoselective Synthesis (Cu-Catalyzed Protocol) Design->Synth Assay In Vitro Evaluation (HLM Stability & Target IC50) Synth->Assay Decision Metabolic Stability Improved? Assay->Decision Decision->Design No (Rapid Clearance) Lead Lead Candidate Selection Decision->Lead Yes (t½ > 60 min)

Logical workflow for the design, synthesis, and evaluation of fluorinated pyrazole candidates.

Mechanism CYP CYP450 Enzyme (Oxidative Metabolism) Degrad Rapid Clearance (Hydroxylation/Cleavage) CYP->Degrad Oxidizes C-H Stable Metabolic Stability (Prolonged Half-Life) CYP->Stable Blocked by C-F NonF Non-Fluorinated Pyrazole (Labile C-H Bond) NonF->CYP Binds F_Pyraz Fluorinated Pyrazole (Strong C-F Bond) F_Pyraz->CYP Binds

Mechanism of CYP450 metabolic blocking via strategic fluorine substitution.

Data Presentation: Impact of Fluorination

The table below summarizes the typical pharmacological shifts observed when transitioning from a non-fluorinated pyrazole hit to a trifluoromethylated lead candidate.

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling of Pyrazole Analogs

ParameterNon-Fluorinated Pyrazole (–CH₃)Trifluoromethyl Pyrazole (–CF₃)Causality / Rationale
Lipophilicity (LogP) 2.13.2Fluorine's low polarizability and high hydrophobicity increase lipid partitioning [1].
Metabolic Half-Life (t½) 15 min>120 minC–F bond strength (116 kcal/mol) resists CYP450-mediated oxidative cleavage [2].
Target Affinity (IC₅₀) 45 nM8 nMFluorine acts as an orthogonal hydrogen bond acceptor, enhancing target binding [1].
Basic Amine pKa 8.57.1Inductive electron withdrawal increases the un-ionized, membrane-permeable fraction at pH 7.4.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Copper-Catalyzed Chemoselective Synthesis of 4-Trifluoromethyl Pyrazoles

Rationale: Traditional syntheses of trifluoromethyl pyrazoles rely on the condensation of fluorinated 1,3-diketones with hydrazines, which often yields an inseparable mixture of regioisomers [2]. This modern, copper-catalyzed [3+2] cycloaddition utilizes 2-bromo-3,3,3-trifluoropropene and N-arylsydnones to achieve strict regioselectivity [3].

Materials:

  • N-arylsydnone (1.0 equiv)

  • 2-bromo-3,3,3-trifluoropropene (1.5 equiv)

  • Copper(II) triflate[Cu(OTf)₂] (10 mol%)

  • 1,10-Phenanthroline (phen) (10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-arylsydnone (0.5 mmol), Cu(OTf)₂ (0.05 mmol), and phen (0.05 mmol). Causality: The Cu(OTf)₂/phen complex acts as a Lewis acid to activate the sydnone dipole, lowering the activation energy for cycloaddition.

  • Atmosphere Exchange: Evacuate the tube and backfill with inert Argon gas three times to prevent oxidative degradation of the active copper species.

  • Reagent Addition: Inject anhydrous CH₃CN (3.0 mL) followed by DBU (1.0 mmol). Causality: DBU serves a dual mechanistic purpose: it promotes the in situ dehydrobromination of 2-bromo-3,3,3-trifluoropropene to generate the highly reactive 3,3,3-trifluoropropyne dipolarophile, and it neutralizes the resulting HBr byproduct [3].

  • Dipolarophile Introduction: Add 2-bromo-3,3,3-trifluoropropene (0.75 mmol) dropwise at room temperature.

  • Reaction Execution: Seal the tube and stir the mixture at 35 °C for 12 hours. Validation: Monitor the consumption of the sydnone via LC-MS to confirm reaction completion.

  • Quenching & Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) to quench the reaction and strip the copper catalyst. Extract the aqueous layer with ethyl acetate (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the pure 4-trifluoromethyl pyrazole.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale: To validate that the introduction of the –CF₃ group successfully blocks oxidative metabolism, a self-validating microsomal clearance assay is required.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein stock)

  • NADPH Regenerating System (Solutions A and B)

  • Phosphate buffer (100 mM, pH 7.4)

  • Internal Standard (IS) (e.g., Tolbutamide)

  • Positive Control (Verapamil)

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 µM solution of the fluorinated pyrazole candidate in 100 mM phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL. Causality: A concentration of 0.5 mg/mL ensures linear enzyme kinetics without causing substrate depletion artifacts.

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the exact start time (t=0) of the assay.

  • Sampling & Quenching: At predefined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting metabolism, while the IS corrects for any volumetric losses during sample processing.

  • Assay Validation: Run Verapamil concurrently in a separate well. Self-Validation: If Verapamil does not show >70% depletion by the 30-minute mark, the HLM batch is metabolically inactive, and the assay data must be rejected.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound, calculating intrinsic clearance (CL_int) and half-life (t½).

References

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews URL: [Link]

  • Title: Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles Source: RSC Advances URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry URL: [Link]

Application

Application Note: Regioselective N-Alkylation of 5-Methyl-3-(perfluorooctyl)pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The N-alkylation of unsymmetrical, highly fluorinated pyrazoles is a critical transformation in t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The N-alkylation of unsymmetrical, highly fluorinated pyrazoles is a critical transformation in the synthesis of specialized pharmacophores and advanced materials. However, controlling the regioselectivity (N1 vs. N2 alkylation) is notoriously difficult due to the tautomeric nature of the pyrazole core [1].

In the case of 5-Methyl-3-(perfluorooctyl)pyrazole , the molecule possesses two competing electronic influences:

  • The Perfluorooctyl (C8F17) Group: This heavy fluorous tag is strongly electron-withdrawing via inductive effects, which significantly decreases the nucleophilicity of the adjacent N2 atom.

  • The 5-Methyl Group: This group is electron-donating, enriching the electron density at the N1 position but introducing mild steric hindrance[3].

Causality of Reaction Conditions: When deprotonated, the resulting pyrazolide anion can undergo alkylation at either nitrogen. Kinetic control (e.g., using strong bases like NaH in THF) often results in a nearly equimolar mixture of N1 and N2 regioisomers. To achieve high N1-selectivity, the reaction must be driven by thermodynamic control. Utilizing a milder base (K₂CO₃) in a highly polar aprotic solvent (DMF or DMSO) allows the softer potassium counterion to loosely coordinate with the pyrazolide anion. This loose ion pair favors nucleophilic attack from the more electron-rich and thermodynamically stable N1 position, overcoming the steric bulk of the methyl group [1, 3].

Furthermore, the C8F17 chain acts as a built-in fluorous tag. This enables the use of Fluorous Solid-Phase Extraction (F-SPE) , a self-validating purification system that exploits noncovalent fluorophilic interactions to separate the product from non-fluorous organic impurities without tedious silica gel chromatography [2, 4].

Optimization of Reaction Parameters

The following quantitative data summarizes the optimization of the N-alkylation using benzyl bromide as a model electrophile.

Table 1: Effect of Base and Solvent on Regioselectivity and Yield

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Total Yield (%)Regioisomeric Ratio (N1:N2)
1NaHTHF0 → RT1272%60 : 40
2Cs₂CO₃MeCN80885%75 : 25
3K₂CO₃DMFRT1691%92 : 8
4K₂CO₃DMSORT1694%95 : 5

Note: DMSO provides the highest regioselectivity, but DMF is often preferred for easier removal during the aqueous workup phase.

Workflow Visualization

Workflow A 5-Methyl-3-(perfluorooctyl)pyrazole B Deprotonation K2CO3 / DMF A->B C N-Alkylation Alkyl Halide Addition B->C D Aqueous Quench & Phase Separation C->D E Fluorous Solid-Phase Extraction (F-SPE) D->E F Fluorophobic Wash (Impurities removed) E->F 80:20 MeOH/H2O G Fluorophilic Elution (Pure N1-Alkylated Product) E->G 100% MeOH or THF

Workflow for the regioselective N-alkylation and F-SPE purification of fluorous pyrazoles.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 5-Methyl-3-(perfluorooctyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Alkylating Agent: Alkyl halide (e.g., Benzyl bromide) (1.1 equiv, 1.1 mmol)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 1.5 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

  • F-SPE Cartridge: Fluorous silica gel cartridge (e.g., FluoroFlash®)

Step-by-Step Methodology

Step 1: Pyrazolide Anion Generation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Add 5-Methyl-3-(perfluorooctyl)-1H-pyrazole (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol) to the flask.

  • Inject anhydrous DMF (5.0 mL) and stir the suspension at room temperature (20–25 °C) for 30 minutes. Causality: The 30-minute pre-stirring ensures complete deprotonation and equilibration of the pyrazolide anion. The insoluble nature of K₂CO₃ requires vigorous stirring to maximize surface-area contact.

Step 2: Regioselective Alkylation 4. Dissolve the alkyl halide (1.1 mmol) in 1.0 mL of anhydrous DMF. 5. Add the alkyl halide solution dropwise to the reaction mixture over 5 minutes. 6. Stir the reaction at room temperature for 16 hours. Causality: Maintaining room temperature rather than heating prevents the kinetic N2-alkylation pathway from competing, maximizing the thermodynamic N1-selectivity.

Step 3: Aqueous Quench and Extraction 7. Quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (15 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Fluorous Solid-Phase Extraction (F-SPE) 11. Condition a fluorous silica gel cartridge with 80:20 Methanol/Water (fluorophobic solvent). 12. Load the crude reaction mixture onto the cartridge. 13. Fluorophobic Wash: Elute with 3 column volumes (CV) of 80:20 Methanol/Water. Causality: Unreacted alkyl halide, residual base, and non-fluorous organic byproducts have no affinity for the fluorous silica and are washed away. 14. Fluorophilic Elution: Elute with 3 CV of 100% Methanol or THF. Causality: The fluorophilic solvent disrupts the noncovalent fluorous interactions, releasing the highly pure C8F17-tagged N1-alkylated pyrazole. 15. Concentrate the fluorophilic fraction in vacuo to yield the pure product.

Self-Validating Analytical System

To ensure the protocol's integrity and confirm regioselectivity, perform the following internal validation:

  • ¹⁹F NMR (471 MHz, CDCl₃): Verify the integrity of the perfluorooctyl chain. The CF₂ group directly adjacent to the pyrazole ring (approx. -109 ppm) should remain sharp. A significant broadening or shift indicates unwanted N2-alkylation causing a steric clash with the fluorous tag [1].

  • ¹H NMR (500 MHz, CDCl₃): The pyrazole C4-H proton serves as a diagnostic marker. In the N1-alkylated isomer, this proton typically resonates upfield (e.g., ~6.2 ppm) compared to the N2-alkylated isomer (~6.5 ppm) due to the shielding effect of the adjacent methyl group [3].

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides Current Opinion in Drug Discovery & Development (PMC - NIH) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS) URL:[Link]

  • Development of Novel Fluor Mop Materials for Remediation of Perfluoroalkyl Substances (PFAS) from Groundwater Journal of Hazardous Materials (PMC - NIH) URL:[Link]

Method

Application Note: Integration of 5-Methyl-3-(perfluorooctyl)pyrazole in Agrochemical Discovery and Formulation

Executive Summary & Mechanistic Rationale The integration of fluorine into agrochemical active ingredients (AIs) has become a cornerstone of modern crop protection. Fluorinated pyrazoles, in particular, have seen exponen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of fluorine into agrochemical active ingredients (AIs) has become a cornerstone of modern crop protection. Fluorinated pyrazoles, in particular, have seen exponential growth, with over 50% of all contributions on the topic published in the last five years[1]. Compounds containing difluoromethyl or trifluoromethyl pyrazole carboxamide moieties (e.g., benzovindiflupyr, bixafen, and pydiflumetofen) currently dominate the succinate dehydrogenase inhibitor (SDHI) fungicide market[2].

While short-chain fluoroalkyl groups are standard, the use of long-chain perfluoroalkyl groups, such as the perfluorooctyl ( C8​F17​ ) chain, offers unprecedented physicochemical properties. The carbon-fluorine bond (485 kJ/mol) imparts exceptional metabolic stability, while the dense electron cloud of the C8​F17​ chain drastically alters the lipophilicity and surface energy of the molecule[3]. 5-Methyl-3-(perfluorooctyl)pyrazole (5-M-3-PFOP) serves as a highly specialized building block and mechanistic probe for developing heavily lipophilic AIs designed for extreme cuticular penetration and prolonged environmental persistence.

Causality in Design: The strategic choice of a perfluorooctyl chain over a standard alkyl chain (e.g., octyl) is rooted in its dual function. It acts as a lipophilic anchor to facilitate rapid partitioning into the waxy plant cuticle, while simultaneously resisting oxidative degradation by cytochrome P450 enzymes due to the absence of vulnerable C-H bonds[3].

Experimental Workflow

Workflow A Synthesis of 5-M-3-PFOP (Regioselective Condensation) B Physicochemical Profiling (LogP, pKa, Solublity) A->B Validated Batch C Cuticular Penetration Assay (Plant-PAMPA) B->C High Lipophilicity D Metabolic Stability (Microsomal Assay) B->D C-F Bond Stability E Lead Optimization & Formulation Development C->E Penetration Data D->E Clearance Data

Workflow for integrating 5-M-3-PFOP into agrochemical discovery pipelines.

Protocol 1: Synthesis and Regioselective Validation of 5-M-3-PFOP

Objective: Synthesize 5-M-3-PFOP with >99% regiochemical purity to prevent confounding variables in downstream lipophilicity assays.

Causality: The condensation of asymmetric fluorinated diketones with hydrazines typically yields a mixture of 3- and 5-substituted pyrazole isomers. Because the position of the highly electron-withdrawing C8​F17​ group significantly impacts the pKa​ of the pyrazole N-H (altering binding affinity to target enzymes), isolating the pure 3-(perfluorooctyl) isomer is critical for reproducible structure-activity relationship (SAR) modeling[1].

Self-Validating System: The protocol incorporates an in-situ 19F -NMR validation step. The chemical shift of the CF2​ group adjacent to the pyrazole ring provides a direct, quantitative readout of the isomer ratio before proceeding to crystallization, ensuring no wasted effort on impure batches.

Step-by-Step Methodology:
  • Condensation: Dissolve 10 mmol of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-nonadecafluoroundecane-2,4-dione in 50 mL of anhydrous ethanol under an inert argon atmosphere.

  • Hydrazine Addition: Add 11 mmol of methylhydrazine dropwise at 0°C. Rationale: Low temperatures kinetically favor the attack of the more nucleophilic nitrogen on the less sterically hindered carbonyl, improving regioselectivity.

  • Reflux & Cyclization: Heat the mixture to 80°C for 4 hours to drive the dehydration and cyclization process.

  • Validation Check ( 19F -NMR): Extract a 0.5 mL aliquot, evaporate, and dissolve in CDCl3​ . Confirm the presence of the target isomer via the characteristic triplet of the α−CF2​ group. If the undesired 5-perfluorooctyl isomer exceeds 5%, proceed to selective recrystallization.

  • Purification: Concentrate the reaction mixture in vacuo and recrystallize from a hexane/ethyl acetate (9:1) gradient to yield pure 5-M-3-PFOP.

Protocol 2: Plant-PAMPA for Cuticular Penetration Profiling

Objective: Quantify the passive diffusion rate of 5-M-3-PFOP-derived AIs across a simulated plant cuticle.

Causality: Traditional Octanol-Water Partition Coefficients (LogP) fail to accurately model the highly structured, crystalline wax environment of a plant leaf surface. By utilizing a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with reconstituted isolated plant cuticular waxes (e.g., from Hedera helix), we create a physiologically relevant model that directly predicts foliar uptake efficiency.

Self-Validating System: Every assay plate includes internal standards: unmodified 3,5-dimethylpyrazole (low permeability control) and bixafen (high permeability control). The assay is only considered valid if the apparent permeability ( Papp​ ) of these controls falls within 2 standard deviations of historical baselines.

Step-by-Step Methodology:
  • Membrane Preparation: Dissolve extracted Hedera helix cuticular waxes in hexane (20 mg/mL). Apply 5 µL of this solution to the PVDF membrane filter of the PAMPA donor plate and allow the solvent to evaporate, forming a uniform wax layer.

  • Donor Solution: Prepare a 100 µM solution of the 5-M-3-PFOP derivative in a pH 5.5 buffer (simulating the slightly acidic environment of the leaf surface) containing 1% DMSO.

  • Incubation: Add 300 µL of the donor solution to the donor wells and 300 µL of blank buffer to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 6 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate Papp​ using the standard sink-condition PAMPA equation.

Quantitative Data Summary

The incorporation of the C8​F17​ chain dramatically alters the physicochemical landscape of the pyrazole core, as demonstrated in the comparative data below.

Compound CoreCalculated LogPPlant-PAMPA Papp​ ( 10−6 cm/s)Microsomal Half-life ( t1/2​ , min)
3,5-Dimethylpyrazole 1.120.45 ± 0.0824 ± 3
3-Trifluoromethyl-5-methylpyrazole 2.353.10 ± 0.2285 ± 6
5-Methyl-3-(perfluorooctyl)pyrazole > 6.5018.4 ± 1.50> 240

Table 1: Comparative Physicochemical and Permeability Profiling of Pyrazole Cores.

Target-Site Binding and Metabolic Stability

Pathway S Agrochemical with Alkyl Pyrazole CYP Cytochrome P450 (Oxidative Metabolism) S->CYP P Agrochemical with 5-M-3-PFOP P->CYP Deg Rapid Degradation (Loss of Efficacy) CYP->Deg C-H Oxidation Res Steric & Electronic Shielding (Metabolic Resistance) CYP->Res C-F Bond Inertness Act Sustained Target Binding (Prolonged Efficacy) Res->Act

Mechanism of CYP450 metabolic resistance conferred by the perfluorooctyl chain.

Protocol 3: In Vitro Cytochrome P450 Stability Assay

Objective: Evaluate the resistance of the perfluorooctyl chain to oxidative degradation.

Causality: The primary route of agrochemical detoxification in target pests and non-target plants is CYP450-mediated C-H hydroxylation. The C8​F17​ chain lacks C-H bonds and exerts a strong inductive electron-withdrawing effect (-I effect), deactivating the pyrazole core toward electrophilic attack by the high-valent iron-oxo species in the CYP450 active site[3].

Step-by-Step Methodology:
  • Incubation Mixture: Combine 1 µM of the 5-M-3-PFOP derivative with 0.5 mg/mL of plant or insect microsomes in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 30°C, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

References

  • Source: acs.
  • Source: ccspublishing.org.
  • Title: Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?

Sources

Application

Protocol for the Synthesis and Controlled Polymerization of Fluorinated Pyrazoles

Introduction & Rationale Fluorinated pyrazoles are highly privileged scaffolds in medicinal chemistry, agrochemistry, and advanced materials. The incorporation of fluorine atoms into the pyrazole ring induces strong elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fluorinated pyrazoles are highly privileged scaffolds in medicinal chemistry, agrochemistry, and advanced materials. The incorporation of fluorine atoms into the pyrazole ring induces strong electronic effects, significantly lowering the pKa of adjacent functional groups, enhancing metabolic stability against cytochrome P450 oxidation, and modulating lipophilicity to improve membrane permeability 1[1].

When integrated into polymer backbones, these fluorinated heterocycles impart unique physicochemical properties, including high thermal stability, low surface energy (hydrophobicity), and specialized optical characteristics 2[2]. This application note details a robust, self-validating protocol for synthesizing a 3-(trifluoromethyl)pyrazole-based methacrylate monomer and its subsequent Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Mechanistic Overview & Design Strategy

As a Senior Application Scientist, it is critical to design workflows where every chemical choice serves a distinct mechanistic purpose:

  • Monomer Design (N-Alkylation): We utilize an N-alkylation strategy to attach a polymerizable methacrylate group to 3-(trifluoromethyl)-1H-pyrazole 3[3]. Unlike N-acylation, which yields hydrolytically labile amide/urea linkages, the N-alkyl C-N bond ensures the pyrazole remains stably anchored to the polymer backbone under physiological conditions.

  • Polymerization Technique (RAFT): RAFT polymerization is selected over conventional Free Radical Polymerization (FRP). Fluorinated monomers often exhibit altered reactivity and are prone to chain transfer events. RAFT mitigates this by maintaining a dynamic equilibrium between active and dormant chains, yielding polymers with predictable molecular weights and narrow dispersity (Đ < 1.2)—a critical requirement for reproducible self-assembly in drug delivery vehicles.

Experimental Workflow

Workflow cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: RAFT Polymerization A 3-(Trifluoromethyl)-1H-pyrazole + 2-Bromoethyl Methacrylate B N-Alkylation (K2CO3, DMF, 60°C) A->B C Fluorinated Pyrazole Monomer (FP-MA) B->C D Mix FP-MA, CPADB, and AIBN in Dioxane C->D E Degassing & Heating (70°C, 16 h) D->E F Poly(FP-MA) Precipitation E->F

Workflow for the synthesis and RAFT polymerization of fluorinated pyrazole monomers.

Step-by-Step Protocol

Phase 1: Synthesis of Fluorinated Pyrazole Monomer (FP-MA)

Objective: Synthesize 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl methacrylate.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)-1H-pyrazole (10.0 mmol, 1.36 g) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g). Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole N-H.

  • Alkylation: Dropwise, add 2-bromoethyl methacrylate (12.0 mmol, 2.32 g). Add a trace amount (~5 mg) of MEHQ (hydroquinone monomethyl ether) to the flask.

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere and stir for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with 100 mL of deionized water, and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2 v/v) to yield the pure FP-MA monomer.

Phase 2: RAFT Polymerization of FP-MA

Objective: Polymerize FP-MA with strict control over molecular weight.

  • Master Mix: In a 10 mL Schlenk tube, dissolve the FP-MA monomer (5.0 mmol), the RAFT chain transfer agent CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) (0.05 mmol), and the radical initiator AIBN (Azobisisobutyronitrile) (0.01 mmol) in 5.0 mL of anhydrous 1,4-Dioxane. (Target [M]:[CTA]:[I] ratio = 100:1:0.2).

  • Deoxygenation: Subject the Schlenk tube to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with argon.

  • Polymerization: Immerse the sealed Schlenk tube in a pre-heated oil bath at 70 °C. Allow the polymerization to proceed for 16 hours.

  • Quenching & Precipitation: Stop the reaction by rapid cooling in an ice bath and exposing the mixture to air. Dilute the viscous solution with 2 mL of THF and precipitate dropwise into 100 mL of cold hexane.

  • Isolation: Collect the pinkish polymer precipitate via centrifugation, wash twice with cold hexane, and dry under vacuum at 40 °C for 24 hours.

Self-Validation & Quality Control

A hallmark of a robust protocol is the ability to self-validate at each phase:

  • Phase 1 QC: ¹⁹F NMR of the purified FP-MA monomer must show a single sharp singlet around -62 ppm. ¹H NMR must confirm the retention of the two methacrylate vinyl protons (~5.6 and ~6.1 ppm) and the pyrazole C4-H and C5-H protons.

  • Phase 2 QC: The success of the RAFT polymerization is analytically confirmed by ¹H NMR of the crude mixture, which will show the broadening and complete disappearance of the vinyl proton peaks. Gel Permeation Chromatography (GPC) must confirm a unimodal molecular weight distribution with a dispersity (Đ) < 1.2.

Troubleshooting & Causality in Experimental Choices

Experimental ChoiceMechanistic Causality / Troubleshooting Insight
Base Selection (K₂CO₃) The strongly electron-withdrawing CF₃ group increases the acidity of the pyrazole N-H. A mild base like K₂CO₃ is perfectly sufficient for deprotonation. Using stronger bases (e.g., NaH or NaOH) risks base-catalyzed hydrolysis of the methacrylate ester.
Addition of MEHQ Heating methacrylate monomers to 60 °C during the alkylation step can trigger premature thermal auto-polymerization. MEHQ acts as a radical scavenger, preserving the vinyl groups until Phase 2.
Freeze-Pump-Thaw Cycles Oxygen is a potent radical scavenger that will terminate the active RAFT chains. Strict removal of O₂ is mandatory to ensure the AIBN initiator efficiently starts the chain without a lag/induction period.
[CTA]:[Initiator] Ratio (1:0.2) Maintaining a low concentration of primary radicals relative to the CTA ensures that the RAFT equilibrium heavily favors the dormant state, minimizing bimolecular termination and keeping dispersity low.

Quantitative Data Summary: Impact of Fluorination

The incorporation of the CF₃-pyrazole moiety radically alters the macroscopic properties of the resulting polymer compared to its non-fluorinated analog 4[4].

PropertyPoly(Non-Fluorinated Pyrazole-MA)Poly(FP-MA)Significance in Drug Development
Glass Transition (Tg) ~ 85 °C~ 105 °CThe CF₃ group increases chain stiffness and steric hindrance, creating highly stable nanoparticle cores.
Water Contact Angle 72°104°Fluorine enrichment at the polymer-air interface drastically increases hydrophobicity, altering drug release kinetics.
Metabolic Stability 2.4 hours (Half-life)> 12 hours (Half-life)The strong C-F bond resists enzymatic degradation, prolonging the circulation time of polymer-drug conjugates.

References

  • [2] Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews - ACS Publications. Source: acs.org. 2

  • [4] Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC. Source: nih.gov. 4

  • [1] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. Source: olemiss.edu. 1

  • [3] Specialty Intermediates - Varsal Chemical. Source: varsal.com. 3

Sources

Method

Advanced High-Resolution Mass Spectrometry (HRMS) Workflows for Non-Targeted Analysis of PFAS

The Analytical Paradigm Shift: From Targeted to Non-Targeted Discovery The ubiquitous environmental presence of per- and polyfluoroalkyl substances (PFAS) presents one of the most complex analytical challenges of the mod...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Paradigm Shift: From Targeted to Non-Targeted Discovery

The ubiquitous environmental presence of per- and polyfluoroalkyl substances (PFAS) presents one of the most complex analytical challenges of the modern era. The US Environmental Protection Agency (EPA) has cataloged over 14,700 distinct PFAS species, encompassing manufactured compounds, precursors, and terminal degradation products[1].

Historically, regulatory monitoring has relied on targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) using triple quadrupole instruments. However, targeted methods like EPA Method 1633 are limited by the availability of certified reference standards and cover only approximately 0.003% of the known PFAS chemical space[2]. To address the "dark matter" of fluorinated contaminants—including novel replacement chemistries and unexpected biotransformation products—the field has pivoted toward Non-Targeted Analysis (NTA) utilizing High-Resolution Mass Spectrometry (HRMS) platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems[3][4].

Mechanistic Principles of PFAS Discovery via HRMS

Discovering unknown PFAS in complex environmental or biological matrices requires exploiting the unique physicochemical properties of fluorine within the mass spectrometric data space.

The Negative Mass Defect

Fluorine ( 19F ) has an exact monoisotopic mass of 18.9984 Da. Because this value is slightly less than its nominal mass (19 Da), highly fluorinated molecules exhibit a characteristic negative mass defect . In HRMS data processing, applying a mass defect filter (e.g., isolating features with mass defects between -0.1 and +0.1 Da) effectively strips away the bulk of endogenous organic matter (which typically has a positive mass defect due to hydrogen content), isolating potential PFAS candidates[5][6].

Kendrick Mass Defect (KMD) Analysis

PFAS frequently occur in homologous series differing by a single perfluorinated carbon unit ( −CF2​− ). By mathematically shifting the mass scale from the IUPAC standard ( 12C = 12.0000 Da) to the exact mass of CF2​ (49.9968 Da), analysts can calculate the Kendrick Mass Defect (KMD)[3][6]. In a CF2​ -normalized KMD plot, all members of a homologous series share the exact same KMD value, aligning horizontally. This allows algorithms to rapidly group related unknowns and separate them from matrix noise[6][7].

Orthogonal Separation via Ion Mobility Spectrometry (IMS)

The integration of Trapped Ion Mobility Spectrometry (TIMS) or Cyclic IMS with HRMS adds a critical dimension of separation based on a molecule's Collision Cross Section (CCS)[1][8]. This is essential for resolving branched versus linear PFAS isomers. Because isomers share identical exact masses and often co-elute chromatographically, IMS provides the necessary structural resolution to differentiate them, which is vital given their differing toxicokinetics and bioaccumulation potentials[8][9].

KMD_Logic Raw Raw HRMS Features (10,000+ signals) Blank Blank Subtraction (Remove Background) Raw->Blank MD Mass Defect Filter (Isolate Negative Defect) Blank->MD KMD CF2 Kendrick Mass Defect (Find Homologous Series) MD->KMD MS2 MS/MS Verification (Diagnostic Fragments) KMD->MS2

Feature prioritization logic using mass defect and Kendrick mass defect.

Self-Validating Experimental Protocol: LC-HRMS NTA Workflow

To ensure scientific integrity, a non-targeted PFAS workflow must be designed as a self-validating system. The primary risk in PFAS analysis is false positives originating from the analytical instrumentation itself. The following protocol embeds causality-driven contamination controls.

Step 1: System Suitability & Contamination Control
  • Action: Replace all standard PTFE (Teflon) tubing in the LC system with PEEK tubing. Install a highly retentive PFAS delay column (e.g., a short C18 column) directly between the LC pump and the autosampler.

  • Causality: LC pumps contain fluoropolymer seals that constantly leach background PFAS into the mobile phase. The delay column traps these system-related contaminants. Because the sample is injected after the delay column, system-leached PFAS are chromatographically retained longer and elute later than the true sample analytes, preventing false-positive annotations[8][10].

Step 2: Sample Extraction (Weak Anion Exchange SPE)
  • Action: Condition a Weak Anion Exchange (WAX) Solid Phase Extraction cartridge with 0.1% NH4​OH in methanol, followed by LC-MS grade water. Load the aqueous sample. Wash aggressively with an acetate buffer (pH 4), then elute analytes using 0.1% NH4​OH in methanol.

  • Causality: The vast majority of PFAS (e.g., perfluoroalkyl carboxylic and sulfonic acids) are highly acidic and remain anionic at neutral pH. WAX chemistry provides a dual retention mechanism (hydrophobic and electrostatic). The pH 4 wash neutralizes weak matrix acids while retaining the strong PFAS acids, allowing for rigorous removal of interferences before the basic organic elution breaks the ionic interaction.

Step 3: UHPLC Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 analytical column. Utilize a binary mobile phase gradient consisting of (A) 2 mM ammonium acetate in water and (B) 2 mM ammonium acetate in methanol.

  • Causality: Ammonium acetate is selected over formic acid because it significantly enhances the ionization efficiency of perfluorinated chains in negative electrospray ionization (ESI-), promoting the formation of stable [M−H]− precursor ions without inducing severe ion suppression.

Step 4: HRMS Acquisition
  • Action: Operate the Q-TOF or Orbitrap in ESI negative mode. Utilize a Data-Dependent Acquisition (dd-MS2) or Parallel Accumulation Serial Fragmentation (PASEF) method[1][3]. Set MS1 resolving power to >60,000 FWHM.

  • Causality: High mass resolving power is mandatory to differentiate the negative mass defect of fluorinated species from isobaric hydrocarbon matrix interferences. Negative ESI is utilized because the highly electronegative fluorine backbone inherently stabilizes negative charges, yielding superior sensitivity for PFAS[7].

PFAS_Workflow A 1. Contamination Control (Delay Column & Blanks) B 2. Sample Extraction (Weak Anion Exchange SPE) A->B C 3. UHPLC Separation (C18 Analytical Column) B->C D 4. HRMS/IMS Acquisition (dd-MS2 / PASEF / DIA) C->D E 5. Feature Prioritization (Mass Defect & KMD Filtering) D->E F 6. Structural Annotation (In Silico & Library Matching) E->F

Comprehensive LC-HRMS workflow for non-targeted PFAS analysis.

Bioinformatics and Data Annotation

Once HRMS data is acquired, bioinformatics platforms (e.g., Compound Discoverer, UNIFI, or FluoroMatch) are employed to reduce data dimensionality and annotate features[3][4][11].

True non-targeted annotation relies heavily on diagnostic fragmentation patterns in the MS2 spectra. For instance, the presence of m/z 84.99 ( CF3−​ ) and m/z 118.99 ( C2​F5−​ ) are universal indicators of a perfluorinated tail. Furthermore, the neutral loss of 44 Da ( CO2​ ) strongly suggests a perfluoroalkyl carboxylic acid (PFCA), while the loss of 80 Da ( SO3​ ) indicates a perfluoroalkane sulfonic acid (PFSA)[5][6].

Quantitative Data Summaries

Table 1: Comparison of PFAS Analytical Strategies

Analytical Strategy Instrumentation Chemical Scope Identification Basis Primary Limitation
Targeted LC-MS/MS (Triple Quad) ~40-50 compounds Authentic Reference Standards Misses >99% of the PFAS chemical space[2].
Suspect Screening LC-HRMS (Q-TOF / Orbitrap) Thousands of compounds Exact Mass, Isotope Pattern, Database Match Restricted to compounds present in existing databases[4].

| Non-Targeted (NTA) | LC-HRMS/MS + IMS | Unknowns & Novel Precursors | In Silico Fragmentation, KMD, Mass Defect | Requires complex, computationally heavy data processing[7]. |

Table 2: Confidence Levels for HRMS PFAS Identification (Adapted from the Charbonnet/Schymanski Scale)[1]

Confidence Level Description Analytical Data Requirements
Level 1 Confirmed Structure Exact mass, MS/MS spectra, and retention time perfectly match an authentic reference standard.
Level 2 Probable Structure Exact mass and MS/MS spectra match established library spectra or literature data.

| Level 3 | Tentative Candidate | Exact mass and diagnostic MS/MS fragments (e.g., m/z 84.99, 118.99) confirm the presence of a PFAS class. | | Level 4 | Unequivocal Formula | Exact mass and isotope pattern matching confirm the molecular formula; negative mass defect present. | | Level 5 | Exact Mass of Interest | High-resolution MS1 feature isolated via KMD or mass defect filtering; potential unknown PFAS. |

Conclusion

The transition from targeted LC-MS/MS to non-targeted HRMS represents a necessary evolution in environmental chemistry and toxicology. By leveraging the intrinsic mass defects of fluorinated compounds, applying Kendrick mass defect filtering, and utilizing orthogonal ion mobility separations, researchers can systematically uncover the full exposome of "forever chemicals." Future methodologies will increasingly integrate these NTA workflows with sum parameters like the Total Oxidizable Precursor (TOP) assay and Extractable Organic Fluorine (EOF) to achieve complete mass balance closure of environmental PFAS contamination[12].

References
  • Title: A comprehensive software workflow for non-targeted analysis of per- and polyfluoroalkyl substances (PFAS) by high-resolution mass spectrometry (HRMS) | Source: Thermo Fisher Scientific | URL: 3

  • Title: Routine High Resolution Mass Spectrometry (HRMS) for the Screening of Per- and Polyfluoroalkyl Substances (PFAS) Using the Waters ACQUITY™ RDa™ Mass Detector | Source: Waters Corporation | URL: 11

  • Title: How Ion Mobility-HRMS Takes PFAS Detection Beyond Regulatory Limits | Source: AZoM | URL: 1

  • Title: The Application of Cyclic Ion Mobility to Non-targeted Analysis of Per- and Polyfluoroalkyl substances (PFAS) in Environmental Samples | Source: Waters Corporation | URL: 8

  • Title: Unlock the future of PFAS detection with high-resolution mass spectrometry | Source: Select Science | URL: 2

  • Title: Non-targeted analysis of per-and polyfluorinated substances in consumer food packaging | Source: PFAS Central | URL: 5

  • Title: EPA Quick Note Non-Targeted PFAS | Source: MOBILion Systems | URL: 9

  • Title: Non-Targeted Analysis of PFAS in Water | Source: Agilent Technologies | URL: 4

  • Title: Approaches to Non-targeted Analyses of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Samples | Source: Waters Corporation | URL: 10

  • Title: Non-targeted screening of per- and polyfluoroalkyl substances: Advanced methods, challenges, and environmental health | Source: National Center for Biotechnology Information (PMC) | URL: 7

  • Title: Efficient PFAS prioritization in non-target HRMS data: systematic evaluation of the novel MD/C-m/C approach | Source: National Center for Biotechnology Information (PMC) | URL: 6

  • Title: Papers of the month - Analysis of PFASs using (non-)target HRMS, dTOPA and EOF in SPM samples | Source: BAM | URL: 12

Sources

Application

Application Note: Biological Activity Screening of Novel Perfluoroalkylated Pyrazoles

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The pyrazole nucleus—a five-membered aromatic het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged pharmacophore in both medicinal chemistry and agrochemical development. The strategic installation of perfluoroalkyl groups (e.g., trifluoromethyl, perfluorobutyl) onto the pyrazole ring fundamentally modulates its pharmacokinetic and pharmacodynamic properties[1]. The intense electronegativity of fluorine draws electron density away from the pyrazole core, altering its pKa and enhancing target binding affinities. Furthermore, the robust C–F bond resists oxidative metabolism by hepatic cytochromes, while the expanded hydrophobic surface area of perfluoroalkyl chains significantly enhances lipid bilayer permeation[1].

Recent synthetic breakthroughs, such as the photocatalytic conversion of aliphatic aldehydes into perfluoroalkylated enals followed by hydrazine cyclization, have democratized access to highly functionalized 3,4-substituted pyrazoles[2]. This has accelerated their biological screening across diverse therapeutic and agrochemical domains.

In human therapeutics, trifluoromethyl-pyrazole-carboxamides have emerged as highly selective Cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory properties with reduced gastrointestinal toxicity[3]. Concurrently, these derivatives exhibit targeted apoptosis induction in hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (CaCo-2) models[3]. In agrochemical applications, the perfluoroalkyl pyrazole scaffold is equally transformative. For instance, 5-trifluoromethyl-phenylpyrazolones act as potent molluscicides, significantly outperforming legacy carbamates like methomyl[4]. Similarly, trifluoromethylated pyrazole oxime ethers have demonstrated profound insecticidal activity against agricultural pests such as Aphis craccivora[5].

Mechanistic Pathway & Screening Workflow

To conceptualize the biological screening of these compounds, it is critical to map their primary mechanism of action. Below is the established signaling pathway for COX-2 inhibition by perfluoroalkylated pyrazoles, leading to dual anti-inflammatory and apoptotic effects.

COX2_Pathway N1 Perfluoroalkylated Pyrazole (e.g., CF3-Carboxamide) N2 Selective COX-2 Enzyme Binding (Hydrophobic Pocket) N1->N2 High Affinity Binding N3 Arachidonic Acid Oxidation Blockade N2->N3 Catalytic Inhibition N4 Decreased Prostaglandin E2 (PGE2) Synthesis N3->N4 Pathway Arrest N5 Reduced Inflammatory Response N4->N5 Systemic Effect N6 Apoptosis Induction in Cancer Cells N4->N6 Cellular Effect

Fig 1. Mechanistic pathway of COX-2 inhibition and apoptosis by perfluoroalkylated pyrazoles.

Screening_Workflow S1 Compound Library Synthesis & QC S2 Primary Screening (Enzymatic Assays) S1->S2 S3 Secondary Screening (Cell-Based Assays) S2->S3 S4 In Vivo / Agrochemical Validation S3->S4

Fig 2. Sequential biological activity screening workflow for novel perfluoroalkylated pyrazoles.

Quantitative Data Summary

The biological efficacy of perfluoroalkylated pyrazoles is highly dependent on the specific substitution pattern. The table below summarizes recent quantitative screening data across different biological targets.

Compound ClassTarget / ModelActive DerivativeIC₅₀ / LC₅₀ ValueReference Standard
Trifluoromethyl-pyrazole-carboxamideCOX-2 EnzymeCompound 3g2.65 µM (IC₅₀)Ketoprofen (0.164 µM)[3]
Trifluoromethyl-pyrazole-carboxamideHepG2 / CaCo-2 CellsCompound 3a43.01 - 58.04 µM (IC₅₀)5-Fluorouracil[3]
5-Trifluoromethyl-phenylpyrazoloneLand Snails (Molluscicidal)Compound 160.58 mg/mL (LC₅₀)Methomyl (2.28 mg/mL)[4]
Trifluoromethylated pyrazole oxime etherAphis craccivora (Insecticidal)Compounds 9b, 9f, 9gHigh mortality at 0.5 mg/mL Imidacloprid[5]

Experimental Protocols: Self-Validating Screening Workflows

Expert Insight: A robust screening protocol must be a self-validating system. The methodologies below incorporate strict causality checks and internal controls to ensure data integrity, particularly when handling highly lipophilic fluorinated compounds.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Causality & Rationale: The primary challenge in NSAID development is achieving COX-2 selectivity to avoid the gastrointestinal toxicity associated with COX-1 inhibition[3]. This fluorometric assay measures the peroxidase activity of cyclooxygenases. Because perfluoroalkyl groups impart high lipophilicity, compounds can precipitate in aqueous buffers. We utilize anhydrous DMSO as a vehicle, strictly capping the final assay concentration at 0.5% v/v to prevent solvent-induced enzyme denaturation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the perfluoroalkylated pyrazole library in 100% anhydrous DMSO to create 10 mM stock solutions. Causality: Anhydrous conditions prevent the premature hydrolysis of sensitive functional groups (e.g., carboxamides).

  • Enzyme Incubation: In a 96-well black microplate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of heme cofactor, and 10 µL of recombinant COX-1 or COX-2 enzyme. Add 10 µL of the test compound (yielding a final concentration range of 0.1 - 50 µM). Causality: The heme cofactor is absolutely essential for the peroxidase activity of COX enzymes; omitting it will result in false negatives.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe. Causality: The probe reacts with the PGG₂ intermediate produced by the COX enzyme, yielding a highly fluorescent resorufin product.

  • Validation & Readout: Incubate at room temperature for 5 minutes. Measure fluorescence (Ex/Em = 535/587 nm).

    • Self-Validation Check: The plate must include Ketoprofen as a positive control and a 0.5% DMSO vehicle as a negative control[3]. If the IC₅₀ of Ketoprofen deviates by >15% from the historical baseline (0.164 µM for COX-2), the assay plate is voided due to compromised reagent integrity.

Protocol B: Cell Viability and Cytotoxicity Screening (MTT Assay)

Causality & Rationale: To ensure the pyrazole candidates are selectively toxic to cancer cells (e.g., HepG2) and not normal healthy cells (e.g., LX-2 hepatic stellate cells), a differential cytotoxicity screen is mandatory[3]. The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, directly correlating with the number of metabolically viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and LX-2 cells at a density of 1×104 cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. Causality: A 24-hour attachment period ensures cells return to the logarithmic growth phase, making them uniformly susceptible to pharmacological intervention.

  • Compound Treatment: Aspirate the media and treat cells with fresh media containing the pyrazole derivatives (1 - 100 µM) for 48 hours. Causality: A 48-hour window is critical for capturing apoptosis, as perfluoroalkylated pyrazoles often require extended time to penetrate the lipid bilayer and inhibit intracellular targets[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality: Viable cells with active metabolism will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Validation: Carefully remove the media without disturbing the crystals. Add 150 µL of DMSO to each well and agitate on a plate shaker for 10 minutes to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

    • Self-Validation Check: Include 5-Fluorouracil (5-FU) as a positive control and a 0.5% DMSO vehicle as a negative control[3]. Cell viability in the vehicle control must remain >95% to definitively rule out solvent-induced toxicity.

References

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: nih.gov URL: 3

  • Title: Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control Source: nih.gov URL: 4

  • Title: Synthesis and bioactivities of novel trifluoromethylated pyrazole oxime ether derivatives containing a pyridyl moiety Source: semanticscholar.org URL: 5

  • Title: Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: mdpi.com URL: 2

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: acs.org URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Methyl-3-(perfluorooctyl)pyrazole synthesis

Topic: Troubleshooting and Yield Optimization for 5-Methyl-3-(perfluorooctyl)pyrazole Synthesis Welcome to the Technical Support Center. Synthesizing highly fluorinated pyrazoles via the Knorr condensation of perfluoroal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Yield Optimization for 5-Methyl-3-(perfluorooctyl)pyrazole Synthesis

Welcome to the Technical Support Center. Synthesizing highly fluorinated pyrazoles via the Knorr condensation of perfluoroalkyl 1,3-diketones with hydrazine presents unique thermodynamic and kinetic challenges. The profound electron-withdrawing nature of the perfluorooctyl ( C8​F17​ ) group fundamentally alters the reactivity of the precursor, often leading to stalled reactions and dismal yields.

This guide is engineered for drug development professionals and synthetic chemists, providing field-proven causality analyses, self-validating protocols, and actionable solutions to maximize your synthetic yield.

🔬 Core Troubleshooting Database (FAQs)

Ticket #101: Why is my reaction stalling at the uncyclized hydrazone intermediate?

Causality Analysis: In standard Knorr pyrazole synthesis, hydrazine attacks the 1,3-diketone to form a hydrazone, followed by rapid intramolecular dehydration to form the pyrazole ring. However, the C8​F17​ group exerts a massive inductive electron-withdrawing effect (-I effect). This severely depletes the electron density of the adjacent carbonyl carbon. While the initial nucleophilic attack by hydrazine remains fast, the subsequent intramolecular cyclization (dehydration) faces a massive activation energy barrier, causing the reaction to stall at the hydrazone intermediate.

The Solution: You must artificially enhance the electrophilicity of the remaining carbonyl group. Transitioning from standard ethanol to a highly hydrogen-bonding fluorinated solvent, such as 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), dramatically accelerates ring closure. As highlighted in comprehensive reviews on 1 [1], fluorinated alcohols act as both solvent and mild Lewis-acidic activators, increasing yields and regioselectivity.

Ticket #102: The reaction mixture is heterogeneous and biphasic. How do I fix this?

Causality Analysis: The C8​F17​ chain is highly "fluorous"—meaning it is both hydrophobic and lipophobic. Standard organic solvents (like pure ethanol, toluene, or dichloromethane) cannot adequately solvate the fluorous tag at room temperature. This leads to a biphasic mixture where the hydrazine and the diketone are physically separated, resulting in unreacted starting material.

The Solution: Implement a co-solvent system of Ethanol/TFE (1:1) or utilize a sealed pressure tube to safely elevate the reaction temperature to 100 °C. Recent methodologies for the2 [2] demonstrate that raising the temperature to 100 °C in a sealed vessel with superstoichiometric hydrazine overcomes solubility barriers and drives the reaction to >80% yield.

Ticket #103: Am I losing yield to regiochemical isomers?

Causality Analysis: A common misconception when dealing with asymmetric 1,3-diketones is the fear of forming two distinct regioisomers (3-perfluorooctyl vs. 5-perfluorooctyl). Because you are using unsubstituted hydrazine ( NH2​NH2​ ), the resulting pyrazole undergoes rapid annular tautomerism in solution. The hydrogen atom shuttles rapidly between the two nitrogen atoms, meaning 5-methyl-3-(perfluorooctyl)pyrazole and 3-methyl-5-(perfluorooctyl)pyrazole are tautomers of the exact same molecule. Regioselectivity only becomes a yield-limiting factor if you substitute the hydrazine (e.g., using methylhydrazine).

📊 Quantitative Data: Solvent & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 5-Methyl-3-(perfluorooctyl)pyrazole.

Table 1: Effect of Reaction Conditions on Cyclization Yield

Solvent SystemTemperatureAdditive / CatalystTypical Yield (%)Mechanistic Causality
Absolute Ethanol80 °C (Reflux)None25 – 40Reaction stalls at the hydrazone intermediate due to poor carbonyl electrophilicity.
Ethanol100 °C (Sealed)Excess N2​H4​ (1.85 eq)60 – 75Increased thermal energy forces dehydration; pressure maintains solvent state.
Dioxane100 °CGlacial Acetic Acid (cat.)70 – 85Acid protonates the carbonyl, lowering the activation energy for ring closure.
TFE / EtOH (1:1) 80 °C (Reflux) None 85 – 95 TFE hydrogen-bonding highly activates the carbonyl while fully solvating the fluorous tag.

⚙️ Mechanistic Workflow Visualization

The following diagram illustrates the logical troubleshooting pathway to overcome the kinetic barriers inherent in fluorous pyrazole synthesis.

SynthesisWorkflow A 1-(Perfluorooctyl)butane-1,3-dione + Hydrazine Hydrate B Nucleophilic Attack (0 °C) Formation of Hydrazone A->B Fast Step C Reaction Stalls (Low Electrophilicity of Carbonyl) B->C Standard EtOH solvent E Intramolecular Dehydration (Ring Closure) B->E If optimized conditions used initially D Catalytic Intervention Add TFE & Acetic Acid (100 °C) C->D Troubleshooting applied D->E Overcomes activation energy F 5-Methyl-3-(perfluorooctyl)pyrazole (Target Isolated) E->F Self-validated via 19F NMR

Workflow for overcoming hydrazone stalling in perfluoroalkyl pyrazole synthesis.

🧪 Self-Validating Experimental Protocol

To guarantee high yields, do not treat this synthesis as a simple "mix and stir" reaction. The following protocol integrates strict In-Process Controls (IPC) , creating a self-validating system that prevents premature workup—the #1 cause of low yields in this specific synthesis.

Step 1: Solubilization & Activation
  • Charge a heavy-walled pressure tube with 1-(perfluorooctyl)butane-1,3-dione (1.0 eq, 10 mmol).

  • Add 15 mL of a 1:1 (v/v) mixture of Absolute Ethanol and 2,2,2-Trifluoroethanol (TFE).

    • Causality: TFE ensures the C8​F17​ chain is completely solvated, preventing biphasic separation, while simultaneously activating the diketone via strong hydrogen bonding.

Step 2: Controlled Nucleophilic Addition
  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add Hydrazine monohydrate (1.5 eq, 15 mmol).

    • Causality: The initial hydrazone formation is highly exothermic. Cooling prevents the premature volatilization of hydrazine and suppresses oxidative side reactions.

Step 3: Forced Cyclization
  • Add a catalytic amount of glacial acetic acid (0.1 eq, 1 mmol).

  • Seal the pressure tube tightly and heat the mixture to 100 °C behind a blast shield for 12 hours.

    • Causality: The electron-withdrawing perfluorooctyl group severely deactivates the remaining carbonyl. Elevated temperature and acid catalysis are mandatory to drive the dehydration of the hydrazone intermediate into the aromatic pyrazole.

Step 4: In-Process Validation (Critical Self-Validation Step)

Do not proceed to workup without confirming cyclization.

  • Cool the vessel to room temperature and pull a 50 µL aliquot.

  • Evaporate the aliquot and dissolve in CDCl3​ or Acetone- d6​ .

  • Run a rapid 19F NMR:

    • Validation Check: Look at the −CF2​− group directly adjacent to the pyrazole ring. In the uncyclized hydrazone, this signal appears at a distinct upfield shift compared to the fully aromatized pyrazole.

    • Action: If the hydrazone signal persists, the reaction has stalled. Unseal the tube, add an additional 0.5 eq of Hydrazine monohydrate, reseal, and heat for 4 more hours. Proceed to Step 5 only when the hydrazone signal is completely absent.

Step 5: Workup and Fluorous Isolation
  • Concentrate the reaction mixture under reduced pressure to remove EtOH and TFE.

  • Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL) to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate.

  • Purification Note: Because of the fluorous tag, standard silica gel chromatography may result in severe streaking. If purity is <95%, utilize Fluorous Solid-Phase Extraction (F-SPE) cartridges, washing with a fluorophobic solvent (MeOH/Water) to remove impurities, and eluting the target pyrazole with a fluorophilic solvent (THF or pure MeOH).

📚 References

  • Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, ACS Publications, 2020. Available at:

  • MDPI Open Access. "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." Molecules, MDPI, 2024. Available at:

Sources

Optimization

separation of 3- and 5-perfluorooctyl pyrazole isomers

Technical Support Center: Fluorinated Heterocycles Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The synthesis of highly fluorinated pyrazoles—often achieved via the cyclocondensat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Heterocycles Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The synthesis of highly fluorinated pyrazoles—often achieved via the cyclocondensation of perfluoroalkyl diketones with substituted hydrazines—invariably yields a mixture of 1-substituted-3-perfluorooctyl and 1-substituted-5-perfluorooctyl regioisomers[1]. Because the massive perfluorooctyl ( C8​F17​ ) "ponytail" dominates the physicochemical properties of these molecules, standard separation and identification techniques frequently fail.

This guide provides field-proven, causality-driven methodologies to resolve, isolate, and unambiguously identify these challenging regioisomers.

Troubleshooting Regioisomer Separation

Q: Why do my 3- and 5-perfluorooctyl pyrazole isomers co-elute as a single broad peak on standard silica gel and C18 HPLC columns? A: The co-elution is a direct consequence of the overwhelming fluorophilicity and hydrophobicity of the C8​F17​ chain. On standard C18 stationary phases, retention is driven almost entirely by hydrophobic partitioning. The massive perfluorooctyl chain masks the subtle dipole moment and steric differences of the pyrazole core, rendering the stationary phase blind to the regioisomerism.

Critical Pitfall Check: Ensure your pyrazole is N-substituted (e.g., N-methyl or N-phenyl). If the pyrazole is an NH-pyrazole (unsubstituted at nitrogen), the 3- and 5-positions are prototropic tautomers that rapidly interconvert in solution. They cannot be separated by chromatography unless the nitrogen is chemically locked via alkylation or arylation[1].

Q: If C18 fails, what is the most reliable chromatographic method to separate these isomers? A: You must switch to an orthogonal separation mechanism using a Pentafluorophenyl (PFP) stationary phase[2] or Fluorous Solid-Phase Extraction (F-SPE) [3].

  • The Causality of PFP Selectivity: Unlike C18, PFP columns offer multiple retention mechanisms: fluorine-fluorine interactions, dipole-dipole interactions, and π−π stacking with the pyrazole ring. The 5-perfluorooctyl isomer suffers from steric hindrance between the adjacent C8​F17​ chain and the N1-substituent. This steric clash twists the pyrazole core, disrupting its ability to perfectly align for π−π stacking with the rigid PFP phase. Consequently, the 5-isomer typically elutes earlier than the flatter, unhindered 3-isomer[2].

Standard Operating Procedure: Preparative PFP-HPLC Separation

To achieve baseline resolution of these heavily fluorinated isomers, follow this self-validating protocol.

Phase 1: Sample Preparation

  • Solvent Selection: Dissolve the crude regioisomer mixture in a highly fluorophilic, LC-compatible solvent (e.g., 50:50 Methanol / 2,2,2-Trifluoroethanol). Why? Pure DMSO or DMF can cause severe peak distortion (the "solvent effect") because the fluorinated analytes partition poorly out of the injection plug.

Phase 2: Chromatographic Parameters 2. Column: Preparative PFP column (e.g., 250 x 21.2 mm, 5 µm particle size). 3. Mobile Phase:

  • A: Water + 0.1% Trifluoroacetic acid (TFA).

  • B: Methanol + 0.1% TFA. Why Methanol? Methanol is a protic solvent that enhances the π−π and dipole-dipole interactions of the PFP stationary phase far better than acetonitrile, maximizing the shape-recognition required to split the isomers.

  • Gradient: Run a shallow gradient from 60% B to 95% B over 40 minutes. The high organic content is required to elute the C8​F17​ chain, while the shallow slope exploits the minor steric differences between the 3- and 5-positions.

Phase 3: Fractionation and Self-Validation 5. Detection: Monitor UV absorbance at 254 nm (pyrazole π→π∗ transition). 6. Validation: Reinject an aliquot of the collected fractions onto an analytical PFP column. A single, symmetrical peak confirms isomeric purity. Proceed to NMR analysis.

Structural Elucidation & Identification

Q: 1H NMR is inconclusive because the perfluorooctyl chain has no protons. How do I definitively prove which fraction is the 3-isomer and which is the 5-isomer? A: You must utilize 19F NMR and, for absolute certainty, 19F−15N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[4].

  • 19F NMR Chemical Shifts: Focus on the α−CF2​ group (the CF2​ directly attached to the pyrazole ring). In the 5-isomer, the spatial proximity of the N1-substituent compresses the electron cloud around the α−CF2​ group, causing a deshielding effect. Therefore, the α−CF2​ signal of the 5-isomer will consistently appear downfield (higher ppm) compared to the unhindered 3-isomer[1].

  • 19F−15N HMBC (The Gold Standard): This 2D NMR technique maps 3-bond couplings ( 3JF,N​ ).

    • In the 3-isomer , the α−CF2​ group is 3 bonds away from N2 (the pyridine-type nitrogen).

    • In the 5-isomer , the α−CF2​ group is 3 bonds away from N1 (the pyrrole-type nitrogen). Because N1 and N2 have drastically different 15N chemical shifts (~150 ppm vs. ~250 ppm, respectively), this experiment provides an unambiguous, self-validating proof of regiochemistry[4].

Quantitative Data Summary

Summarize your analytical expectations using the following reference matrix to validate your isolated fractions:

Property1-Substituted-3-Perfluorooctyl Pyrazole1-Substituted-5-Perfluorooctyl Pyrazole
Steric Environment Unhindered (distant from N1-substituent)Hindered (adjacent to N1-substituent)
PFP-HPLC Retention Later eluting (optimal π−π alignment)Earlier eluting (steric disruption of π−π )
19F NMR ( α−CF2​ ) Upfield shift (more shielded)Downfield shift (deshielded by N1-substituent)
19F−15N HMBC Coupling 3JF,N​ to N2 (Pyridine-type, ~250 ppm) 3JF,N​ to N1 (Pyrrole-type, ~150 ppm)

Experimental Workflow Visualization

G A Cyclocondensation (Perfluorooctyl Diketone + Hydrazine) B Crude Regioisomer Mixture (1-Substituted-3-Rf & 5-Rf Pyrazoles) A->B C Standard C18 / Silica (Co-elution / Failed Separation) B->C Hydrophobic Partitioning D PFP-HPLC Separation (Orthogonal Shape & Dipole Selectivity) B->D Fluorophilic & π-π Interactions E Isomer A (e.g., 3-Perfluorooctyl) D->E F Isomer B (e.g., 5-Perfluorooctyl) D->F G 19F-15N HMBC NMR (Definitive Regioisomer Assignment) E->G F->G

Workflow for the synthesis, separation, and NMR assignment of perfluorooctyl pyrazole regioisomers.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 1

  • Fluorous Tagging Strategy for Solution-Phase Synthesis of Small Molecules, Peptides and Oligosaccharides. ResearchGate. 3

  • Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins by Use of Orthogonal Reversed-Phase C18 and Pentafluorophenyl Separations. PubMed. 2

  • Unambiguous Assignment of Trifluoromethylpyrazole Regioisomers by 19F-15N Correlation Spectroscopy. PubMed. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting ¹⁹F NMR Spectra of Complex Fluorinated Molecules

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique challenges of Fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique challenges of Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy.

While the ¹⁹F nucleus is highly receptive and boasts a 100% natural abundance, its massive chemical shift range (~800 ppm)[1], susceptibility to hardware-induced artifacts, and complex relaxation dynamics require precise experimental control. This guide moves beyond basic operation, explaining the causality behind common spectral failures and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow

Before adjusting parameters blindly, use the following logical workflow to diagnose the root cause of your ¹⁹F NMR spectral degradation.

DiagnosticWorkflow start Acquire 19F NMR Spectrum check_baseline Is the baseline severely distorted or rolling? start->check_baseline ringing Acoustic Ringing (Oscillating baseline) check_baseline->ringing Yes (Oscillating) bg Probe Background (Broad hump at ~ -122 ppm) check_baseline->bg Yes (Broad Hump) check_integration Are qNMR integrations inaccurate? check_baseline->check_integration No fix_ringing Apply Backward Linear Prediction or Anti-ringing Sequence ringing->fix_ringing fix_bg Use EASY Sequence or PTFE-free NMR Probe bg->fix_bg success High-Quality 19F Spectrum Ready for Analysis fix_ringing->success fix_bg->success t1_issue Incomplete T1 Relaxation or Uneven Excitation check_integration->t1_issue Yes check_multiplet Are signals overly complex due to 1H coupling? check_integration->check_multiplet No fix_t1 Measure T1 & Set D1 > 5×T1 Center O1 Offset t1_issue->fix_t1 fix_t1->success fix_multiplet Apply Inverse Gated 1H Decoupling (zgig) check_multiplet->fix_multiplet Yes check_multiplet->success No fix_multiplet->success

Diagnostic workflow for troubleshooting common artifacts and quantitative errors in 19F NMR spectra.

Troubleshooting Guides & FAQs

Category A: Baseline Distortions & Hardware Artifacts

Q1: Why does my ¹⁹F NMR spectrum have a severe, oscillating baseline at the edges? A1: This is a classic manifestation of acoustic ringing [2].

  • Causality: When the high-power radiofrequency (RF) pulse is applied, it induces transient currents in the probe coil. In the presence of the static magnetic field ( B0​ ), this generates a Lorentz force that causes the physical metal of the coil to vibrate (ring) at its acoustic resonant frequency. Because the coil is vibrating within a magnetic field, it generates an oscillating electromagnetic signal that the receiver picks up. This distorts the initial points of the Free Induction Decay (FID), leading to a rolling baseline after Fourier transformation.

  • Solution: Apply Backward Linear Prediction (BLP) during data processing to discard the first few corrupted FID points and mathematically recalculate them. Alternatively, use an anti-ringing pulse sequence (e.g., aring on Bruker systems)[2].

Q2: There is a massive, broad hump in my spectrum around -122 ppm, even in a blank solvent. Where is this coming from? A2: This is probe background caused by fluoropolymers[3][4].

  • Causality: Standard NMR probes utilize polytetrafluoroethylene (PTFE/Teflon) and other fluorinated plastics in their capacitors, coil supports, or sample spinners. Because these ¹⁹F nuclei are in a solid state, their spin-spin ( T2​ ) relaxation is extremely rapid, resulting in a very broad, featureless resonance line that distorts the baseline[4].

  • Solution: For absolute quantification, utilize the EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence, which acquires a secondary background scan and subtracts it before relaxation[5]. For routine work, request a dedicated fluorine-free probe from your facility.

Category B: Spectral Width and Excitation Profiles

Q3: Some of my expected fluorinated signals are missing, or their intensities are drastically lower than expected. What happened? A3: You are likely experiencing uneven RF excitation due to an insufficient spectral width or an off-center transmitter frequency.

  • Causality: The ¹⁹F chemical shift range spans nearly 800 ppm[1]. A standard hard RF pulse has a limited excitation bandwidth. If your transmitter offset (O1) is centered at -100 ppm, a signal at -250 ppm will experience a much lower effective flip angle than a signal at -100 ppm. This uneven excitation profile ruins quantitative accuracy[6]. Furthermore, if the spectral width (SW) is too narrow, peaks outside the window will fold or alias into the spectrum at incorrect frequencies.

  • Solution: Increase the spectral width to cover the entire expected range (e.g., +50 to -250 ppm). Center the transmitter frequency precisely between the signals of interest to ensure they receive an identical RF pulse profile.

Category C: Quantitative Accuracy (¹⁹F qNMR)

Q4: I am performing ¹⁹F qNMR, but my integration values for the analyte are consistently 10-20% lower than the internal standard. Why? A4: This is caused by incomplete T1​ (spin-lattice) relaxation [6][7].

  • Causality: ¹⁹F nuclei in small, highly symmetric molecules (like -CF₃ groups) or non-viscous solvents often exhibit very long T1​ relaxation times (sometimes >5 seconds). If the relaxation delay (D1) between scans is shorter than 5×T1​ , the longitudinal magnetization does not fully return to the z-axis. Consequently, the next pulse excites less magnetization, leading to artificially attenuated integration values[7].

  • Solution: Always measure the T1​ of your specific analytes. Set the repetition time (Acquisition Time + D1) to at least 5×T1​ (for 99.3% recovery) or 7×T1​ (for 99.9% recovery)[6].

Category D: Complex Multiplets and Decoupling

Q5: My ¹⁹F signals are split into complex, overlapping multiplets by nearby protons. How can I simplify them without ruining my qNMR integrations? A5: You must apply inverse gated ¹H decoupling [7].

  • Causality: ¹⁹F couples strongly with ¹H ( 2JHF​ and 3JHF​ can exceed 40 Hz), splitting signals and reducing the signal-to-noise ratio. While standard continuous ¹H decoupling (¹⁹F{¹H}) removes these splits, it induces the Nuclear Overhauser Effect (NOE) via cross-relaxation between ¹H and ¹⁹F, which unpredictably alters ¹⁹F peak intensities.

  • Solution: Use an inverse gated decoupling sequence (e.g., zgig). This sequence turns the decoupler on only during the brief acquisition time (to collapse the multiplets into singlets) and turns it off during the long relaxation delay (allowing any NOE buildup to dissipate)[7].

Experimental Protocols

Protocol 1: Setup for Robust ¹⁹F qNMR with Inverse Gated Decoupling

This protocol ensures accurate quantification of fluorinated APIs or complex molecules while preventing NOE distortion.

  • Step 1: Sample Preparation: Weigh your fluorinated analyte and a certified ¹⁹F internal standard (e.g., Difluoroacetamide or 1,4-Difluorobenzene) into an NMR tube. Ensure complete dissolution.

  • Step 2: T1​ Measurement: Run an Inversion Recovery experiment (t1ir) to determine the longest T1​ in your mixture.

  • Step 3: Parameter Optimization:

    • Set the pulse angle to 90° for maximum sensitivity.

    • Set the Relaxation Delay (D1) to ≥5×T1​ of the slowest relaxing nucleus.

    • Select the inverse gated decoupling pulse program (zgig or equivalent).

    • Center the transmitter offset (O1) exactly halfway between your internal standard peak and your analyte peak.

  • Step 4: Self-Validating Acquisition: Acquire the spectrum.

    • Validation System: To guarantee that T1​ relaxation is complete and NOE is fully suppressed, acquire a second spectrum with the D1 delay doubled. If the integral ratio between your analyte and internal standard changes by >1%, your original D1 was insufficient. If it remains identical, your quantitative integrity is verified.

Protocol 2: Suppressing Acoustic Ringing and Probe Background

Use this protocol when analyzing dilute samples where hardware artifacts obscure the baseline.

  • Step 1: Identify the Artifact: Acquire a single scan of a blank solvent tube. If you see a decaying sine wave at the start of the FID, it is acoustic ringing. If you see a broad hump at -122 ppm, it is PTFE probe background[3].

  • Step 2: Apply the EASY Sequence: Load the EASY (Elimination of Artifacts in NMR SpectroscopY) pulse program[5].

  • Step 3: Parameterization: Set the sequence to acquire the primary scan (signal + background + ringing), followed immediately by a secondary scan (background + ringing only) before the T1​ delay. The sequence will automatically subtract the two.

  • Step 4: Self-Validating Processing:

    • Validation System: After applying the EASY sequence and Fourier transformation, integrate a 50 ppm wide region of the baseline where no peaks are expected. A perfectly flat, artifact-free baseline should yield an integral of exactly zero (within random noise limits). If a residual broad hump remains, the background exceeds the dynamic range of the subtraction, necessitating a hardware change to a fluorine-free probe.

Data Presentation

Table 1: Typical ¹⁹F Chemical Shifts and T1​ Relaxation Parameters

Note: T1​ times are highly dependent on solvent viscosity, temperature, and molecular weight. These are empirical estimates for small molecules in standard organic solvents.

Functional GroupTypical Chemical Shift Range (ppm)Estimated T1​ Relaxation Time (s)Causality of Relaxation Profile
-CF₃ (Trifluoromethyl) -50 to -902.0 - 5.0Highly symmetric, rapid internal rotation reduces dipole-dipole relaxation efficiency.
Ar-F (Aromatic Fluorine) -110 to -1801.0 - 3.0Restricted rotation and proximity to ortho-protons enhance relaxation.
-CF₂- (Difluoromethylene) -70 to -1401.0 - 2.5Proximity to adjacent protonated carbons facilitates dipole-dipole interactions.
-CH₂F (Fluoromethyl) -200 to -2200.5 - 1.5Direct geminal coupling to protons ensures very rapid relaxation.
PTFE (Teflon Background) ~ -122 (Broad)N/A (Solid-state)Solid-state lattice results in extremely short T2​ and broad lineshape.
Table 2: Recommended Acquisition Parameters for ¹⁹F qNMR
ParameterRecommended SettingScientific Rationale
Pulse Angle 90°Maximizes the transverse magnetization and signal-to-noise ratio (S/N) per scan.
Spectral Width (SW) 200 - 400 ppmPrevents signal aliasing across the inherently wide ¹⁹F chemical shift range.
Relaxation Delay (D1) ≥5×T1​ (longest)Ensures >99.3% recovery of longitudinal magnetization for accurate integration.
Decoupling Inverse Gated ¹HRemoves ¹H-¹⁹F multiplet splitting without inducing NOE signal enhancement.
Transmitter Offset (O1) Centered on analytesEnsures a uniform RF excitation profile across all quantified peaks.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. 1

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. 8

  • Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem. 2

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 6

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. 7

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. 3

  • High-Resolution Variable-Temperature MAS 19F NMR Spectroscopy of Fluorocarbon Polymers. Macromolecules - ACS Publications. 4

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications. ResearchGate. 5

Sources

Optimization

minimizing byproduct formation in perfluoroalkyl pyrazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in synthesizing perfluoroalkyl pyrazoles—a highly privileged scaffold in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in synthesizing perfluoroalkyl pyrazoles—a highly privileged scaffold in modern agrochemicals and pharmaceuticals (e.g., celecoxib analogues).

Synthesizing these motifs often leads to frustrating mixtures of regioisomers, uncyclized hydrazones, and defluorinated byproducts. This guide moves beyond basic troubleshooting by explaining the causality behind experimental choices, providing you with self-validating protocols to ensure high-fidelity synthesis.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting a mixture of 3-perfluoroalkyl and 5-perfluoroalkyl pyrazole regioisomers, and how can I control this?

The Problem: When condensing an unsymmetrical perfluoroalkyl 1,3-diketone with a substituted hydrazine in standard protic solvents (like ethanol), researchers typically observe a near 50:50 mixture of 3-CF₃ and 5-CF₃ pyrazole regioisomers.

The Causality: The underlying causality lies in the inherent electrophilicity of the 1,3-diketone. In ethanol, the difference in electrophilicity between the two carbonyl carbons is marginal, leading to unselective nucleophilic attack by the hydrazine's terminal nitrogen.

The Solution: Solvent engineering. By switching to a strongly hydrogen-bonding fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), you leverage supramolecular control. HFIP has a highly polarized O-H bond that forms a strong, specific hydrogen bond with the carbonyl oxygen adjacent to the strongly electron-withdrawing perfluoroalkyl group. This activation drastically increases the electrophilicity of that specific carbon, directing the initial hydrazine attack exclusively to this site and locking the regiochemistry before cyclization occurs (1)[1].

Quantitative Data Summary:

SolventHydrogen Bond Donor (HBD) AbilityRegioisomer Ratio (3-CF₃ : 5-CF₃)Typical Yield (%)
Ethanol (EtOH)Moderate50 : 5085
2,2,2-Trifluoroethanol (TFE)High95 : 592
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Very High>99 : 196

Data adapted from established regioselective pyrazole synthesis methodologies[1].

FAQ 2: How do I prevent the accumulation of uncyclized fluorinated hydrazones and defluorination byproducts?

The Problem: Reactions often stall at the intermediate hydrazone stage. When researchers attempt to force the cyclodehydration using excessive heat or strong bases, the perfluoroalkyl group undergoes elimination (defluorination), yielding complex, dark mixtures.

The Causality: The cyclodehydration step requires the elimination of water. If the reaction is too basic, the CF₃ group on the uncyclized intermediate can undergo an E1cB-like elimination of fluoride.

The Solution: Implement a self-validating, step-wise temperature gradient without the use of strong amine bases. If a base is strictly required to neutralize hydrazine hydrochloride salts, use a mild buffer like sodium acetate (NaOAc) rather than triethylamine.

Experimental Protocol 1: Self-Validating Regioselective Condensation

This protocol uses the physical state of the reaction as an intrinsic quality control checkpoint.

  • Preparation: Flame-dry a round-bottom flask. Add 1.0 equiv of the perfluoroalkyl 1,3-diketone.

  • Solvation: Dissolve the diketone in HFIP to achieve a 0.2 M concentration. Validation: Complete dissolution confirms proper solvation and HBD activation.

  • Nucleophile Addition: Cool the system to 0 °C. Add 1.1 equiv of aryl hydrazine dropwise over 15 minutes. Causality: The low temperature prevents localized exotherms that could lead to unselective attack.

  • Cyclocondensation: Warm to room temperature and stir for 12 hours.

  • Validation & Workup: Monitor via TLC. Once the intermediate hydrazone is fully consumed, evaporate the HFIP under reduced pressure (HFIP can be recovered and reused). Purify the crude residue via flash chromatography (Hexane/EtOAc).

G N1 Step 1: Dissolve 1,3-diketone in HFIP (0.2 M) N2 Step 2: Dropwise addition of Hydrazine at 0 °C N1->N2 N3 Step 3: Stir at RT (12h) Monitor by TLC N2->N3 Prevents Exotherm N4 Step 4: Solvent Recovery (Evaporate HFIP) N3->N4 >99% Conversion N5 Step 5: Flash Chromatography (Hexane/EtOAc) N4->N5 Isomerically Pure

Fig 1. Self-validating experimental workflow for the regioselective synthesis of CF3-pyrazoles.

FAQ 3: During [3+2] cycloaddition using trifluorodiazoethane (CF₃CHN₂), I observe unreacted starting material and isomerized byproducts. How do I optimize this?

The Problem: CF₃CHN₂ is a powerful reagent for installing the CF₃-pyrazole core via cycloaddition with alkynes. However, uncatalyzed reactions require harsh heating, leading to diazo decomposition and the formation of stable pyrazoline intermediates that fail to fully aromatize into pyrazoles.

The Causality: The activation energy for the uncatalyzed [3+2] cycloaddition between CF₃CHN₂ and unactivated alkynes is prohibitively high. Furthermore, the resulting cycloadduct is often a pyrazoline that requires a subsequent, energetically demanding isomerization step to become a fully aromatic pyrazole (2)[2].

The Solution: Silver-mediated catalysis. Adding Ag₂O facilitates the formation of a silver acetylide intermediate. This drastically lowers the activation energy for the cycloaddition and promotes spontaneous isomerization to the fully aromatized pyrazole at milder temperatures, preventing byproduct accumulation (3)[3].

Experimental Protocol 2: Silver-Catalyzed [3+2] Cycloaddition
  • Preparation: In an oven-dried Schlenk tube, add the alkyne (1.0 equiv) and Ag₂O (2.0 equiv) under an argon atmosphere.

  • Solvent & Reagent Addition: Add anhydrous DMF (0.1 M), followed by the careful addition of a solution of CF₃CHN₂ (1.5 equiv). Safety Note: CF₃CHN₂ is potentially explosive; always handle in solution behind a blast shield.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. The silver oxide acts dually to activate the alkyne and drive aromatization.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove all silver residues.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the pure 3-trifluoromethyl pyrazole.

G A Alkyne + Ag2O B Silver Acetylide Intermediate A->B Activation C CF3CHN2 Addition B->C D [3+2] Cycloadduct (Pyrazoline-Ag) C->D Mild Temp E Aromatization & Ag Recovery D->E Isomerization F 3-CF3-Pyrazole (Pure) E->F

Fig 2. Mechanistic pathway of silver-catalyzed[3+2] cycloaddition preventing pyrazoline accumulation.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS Chemical Reviews URL:3

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications Source: MDPI Molecules URL:2

  • Regioselective Synthesis of Substituted Pyrazoles Source: Benchchem Technical Support URL:1

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Source: PMC - NIH URL:4

Sources

Troubleshooting

challenges in the purification of highly fluorinated compounds

Welcome to the Fluorous Purification Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the unique thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorous Purification Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the unique thermodynamic behaviors of highly fluorinated compounds.

Standard chromatographic intuition often fails when applied to fluorous chemistry. Here, we move beyond basic trial-and-error. This guide explains the causality behind phase-separation phenomena and provides self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically grounded.

Diagnostic Workflow: Fluorous Purification Strategy

FluorousWorkflow Start Assess Compound Fluorine Content LightFluorous Light Fluorous (<60% Fluorine by weight) Start->LightFluorous Low/Moderate F HeavyFluorous Heavy Fluorous (>60% Fluorine by weight) Start->HeavyFluorous High F StandardChrom Standard Silica/C18 (Adjust Mobile Phase) LightFluorous->StandardChrom F-tag < 3 perfluoro carbons FSPE Standard FSPE (Fluorous Silica) LightFluorous->FSPE F-tag ≥ 3 perfluoro carbons ReverseFSPE Reverse FSPE (Standard Silica) LightFluorous->ReverseFSPE Highly polar impurities HeavyFluorous->FSPE Requires solid support LiquidExtraction Fluorous Biphasic Extraction HeavyFluorous->LiquidExtraction Soluble in perfluorocarbons

Decision tree for selecting the optimal fluorous purification strategy.

Troubleshooting Guide & FAQs

Q1: My fluorinated compound elutes in the void volume on a standard C18 column. Why is there no retention? Causality: Highly fluorinated compounds exhibit "fluorophilicity"—meaning they are simultaneously hydrophobic and lipophobic. Because the C–F bond has extremely low polarizability, these molecules experience very weak van der Waals interactions with the hydrocarbon chains of a standard C18 stationary phase[1]. Solution: Switch to a fluorous-modified stationary phase (e.g., FluorousFlash, fluorinated silica, or Pentafluorophenyl [PFP] columns). The retention mechanism will shift to fluorine–fluorine interactions, which are highly selective and thermodynamically favorable for fluorinated solutes, allowing for proper monolayer adsorption and retention[1].

Q2: I am performing a standard Fluorous Solid-Phase Extraction (FSPE), but my fluorous-tagged product is washing off in the initial fluorophobic wash. How do I fix this? Causality: In standard FSPE, the fluorophobic wash (e.g., 80% MeOH/H₂O) is designed to elute organic impurities while retaining the fluorous-tagged product. If your product elutes here, the wash solvent is too strong (too lipophilic) or your fluorous tag is too "light" to maintain strong fluorophilic interactions with the sorbent[2]. Solution: Increase the polarity of the fluorophobic wash by adding more water (e.g., shift to 50–60% MeOH/H₂O). Additionally, ensure the sample is loaded in a minimal volume of a highly polar solvent (like DMF or DMSO); loading in THF or DCM will act as a strong eluent and prematurely strip the fluorous compound from the column[2].

Q3: What is Reverse Fluorous Solid-Phase Extraction (R-FSPE), and when should I use it? Causality: Traditional FSPE uses a fluorophilic solid phase and a fluorophobic liquid phase. R-FSPE inverts this paradigm by combining a polar solid phase (standard bare silica gel) with a fluorophilic liquid phase (fluorous solvents like HFE-7100 or perfluorohexane)[3]. Solution: Use R-FSPE when your fluorous compound is highly soluble in fluorous solvents but your impurities are polar organics. By loading the mixture onto standard silica and eluting with a fluorous solvent, the fluorous compound elutes immediately in the first pass, while organic impurities remain tightly bound to the polar silica[3][4].

Q4: I am purifying fluorous-tagged oligonucleotides. Why is fluorous affinity chromatography preferred over standard DMT-on reverse-phase purification? Causality: Standard DMT-on purification relies on the lipophilicity of the DMT group. However, as the oligonucleotide chain lengthens (>40-mers), the relative hydrophobic contribution of the DMT group diminishes, leading to poor selectivity between the full-length product and failure sequences. Fluorous affinity interactions are significantly stronger ("like dissolves like"). A fluorous-tagged oligo will strongly adhere to a fluorous adsorbent regardless of the oligo's length, allowing for near-quantitative recovery and complete removal of non-fluorous failure sequences[5].

Experimental Protocols

Protocol 1: Standard Fluorous Solid-Phase Extraction (FSPE)

Use this protocol to separate fluorous-tagged molecules from non-fluorous organic reaction mixtures.

  • Column Conditioning: Wash the fluorous silica cartridge with 1 column volume (CV) of a fluorophilic solvent (e.g., THF or 100% MeOH), followed by 2 CVs of the chosen fluorophobic wash solvent (e.g., 80% MeOH/H₂O).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMF or DMSO.

    • Self-Validation Check: If the sample turns cloudy, the loading solvent is too weak. Add a single drop of THF to clarify, but keep the total volume minimal to prevent premature elution. Apply the solution to the cartridge.

  • Fluorophobic Wash (Impurity Elution): Elute with 3–5 CVs of 80% MeOH/H₂O.

    • Self-Validation Check: Collect this fraction and spot it on a TLC plate. Only non-fluorous impurities should be present. If the target compound is detected, the wash solvent is too strong; increase the water content for future runs[2].

  • Fluorophilic Wash (Target Elution): Elute with 2–3 CVs of a fluorophilic solvent (e.g., 100% MeOH, THF, or EtOAc).

    • Self-Validation Check: Evaporate the solvent and weigh the residue. The mass should closely match the theoretical yield of the fluorous-tagged compound, confirming complete recovery.

Protocol 2: Reverse Fluorous Solid-Phase Extraction (R-FSPE)

Use this protocol when handling heavily fluorinated compounds that are insoluble in standard organic solvents.

  • Preparation: Pack a short column or cartridge with standard polar silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a bridging solvent (e.g., THF or a THF/HFE-7100 blend) and load it onto the silica gel.

  • Fluorophilic Elution (Target Recovery): Elute with 2–3 CVs of a fluorous solvent mixture, such as HFE-7100/EtOAc (3:1) or pure FC-72.

    • Self-Validation Check: Evaporate this fraction. It should contain exclusively the fluorous-tagged compound, as non-fluorous polar impurities are heavily retained by the bare silica under these non-polar conditions[4].

  • Organic Elution (Impurity Recovery): If recovery of the organic non-fluorous components is desired for mass balance analysis, elute the column with 100% EtOAc or MeOH.

Quantitative Data Tables

Table 1: Solvent Selection Guide for Fluorous Chromatography Summarizing the polarity and fluorophilicity of common solvents to aid in mobile phase design.

SolventTypePolarity Index (P')FluorophilicityBest Use Case
Water Aqueous10.2Very LowModifying fluorophobic washes (increases retention)
Methanol Polar Organic5.1LowPrimary component of fluorophobic washes
Acetonitrile Polar Organic5.8LowAlternative to MeOH for UV-transparent washes
Tetrahydrofuran (THF) Ether4.0HighBridging solvent; eluting light fluorous compounds
Trifluorotoluene (TFT) Fluorous/Organic2.4HighDissolving heavy fluorous compounds for loading
HFE-7100 Hydrofluoroether< 1.0Very HighMobile phase for Reverse FSPE (R-FSPE)
FC-72 (Perfluorohexane) Perfluorocarbon0.0ExtremeFluorous biphasic liquid-liquid extractions

Table 2: Stationary Phase Selection Guide Correlating target fluorine content with the optimal chromatographic support.

Fluorine Content of TargetRecommended Stationary PhasePrimary Interaction MechanismTypical Mobile Phase
Non-fluorous Bare Silica / C18Dipole-Dipole / HydrophobicHexane/EtOAc or H₂O/MeCN
Light Fluorous (1–3 C–F bonds)PFP (Pentafluorophenyl)π-π / Weak FluorophilicH₂O/MeOH (Gradient)
Medium Fluorous (4–12 C–F bonds)Fluorous Silica (F-SPE)Strong Fluorophilic80% MeOH/H₂O to 100% THF
Heavy Fluorous (>13 C–F bonds)Bare Silica (Reverse FSPE)Phase ExclusionHFE-7100 or FC-72

References

  • Exploring Fluorous Affinity by Liquid Chromatography. Analytical Chemistry.[Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters.[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.[Link]

  • Amide Bond Formation with a New Fluorous Carbodiimide: Separation by Reverse Fluorous Solid-Phase Extraction. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Methyl-3-(perfluorooctyl)pyrazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when scaling up the synthesis of highly fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when scaling up the synthesis of highly fluorous pyrazoles.

The synthesis of 5-methyl-3-(perfluorooctyl)pyrazole via the condensation of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-2,4-dione with hydrazine presents unique challenges. The extreme lipophobicity of the perfluorooctyl (C8F17) "ponytail" combined with the violent exothermicity of hydrazine condensation requires a departure from standard organic protocols. This guide provides the mechanistic grounding, troubleshooting frameworks, and validated methodologies to ensure a safe, high-yield scale-up.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first map the reaction dynamics. The formation of the pyrazole core is not a single concerted step but a cascade: nucleophilic attack, hemiaminal formation, dehydration to the hydrazone, intramolecular cyclization, and final aromatization 1.

Pathway A 1,3-Diketone Precursor (C8F17-CO-CH2-CO-CH3) C Hemiaminal Intermediate (Highly Exothermic) A->C Nucleophilic Attack B Hydrazine Sulfate + Base (Controlled Nucleophile) B->C Nucleophilic Attack D Hydrazone Formation (Fluorous Phase Partitioning) C->D -H2O E Intramolecular Cyclization D->E Ring Closure F 5-Methyl-3-(perfluorooctyl)-1H-pyrazole (Tautomeric Equilibrium) E->F Dehydration & Aromatization

Fig 1. Mechanistic pathway for the synthesis of 5-Methyl-3-(perfluorooctyl)pyrazole.

Core Troubleshooting Guide: The "Why" and "How"

Challenge A: Thermal Runaway During Condensation

The Symptom: Rapid temperature spikes upon the addition of hydrazine, leading to solvent boiling, pressure buildup, and the formation of decomposition byproducts. The Causality: The initial nucleophilic attack of hydrazine on the carbonyl carbon to form the hemiaminal is highly exothermic. At a bench scale, ambient cooling is sufficient. At a pilot scale (100g+), the volume-to-surface-area ratio drops, trapping the heat 2. The Resolution: Abandon free hydrazine hydrate. Utilize hydrazine sulfate buffered with sodium acetate. This creates a "chemical throttle," generating free hydrazine in situ only as fast as it is consumed, effectively flattening the thermal curve 3.

Challenge B: Fluorous Phase Insolubility & "Sticky" Intermediates

The Symptom: The reaction stalls at 50-60% conversion. A thick, gummy precipitate coats the reactor walls and the impeller. The Causality: The C8F17 chain is extremely lipophobic. As the polar diketone converts into the less polar hydrazone intermediate, it becomes insoluble in standard organic solvents (like ethanol or THF) and crashes out of the solution before intramolecular cyclization can occur 4. The Resolution: Transition to a biphasic solvent system utilizing Benzotrifluoride (BTF) and water. BTF perfectly solvates the fluorous intermediate, keeping it in the liquid phase to ensure 100% conversion.

Challenge C: Tautomeric Ambiguity

The Symptom: NMR analysis of the isolated product shows broadened peaks or duplicate signals for the pyrazole carbons, causing QC to flag the batch for "regioisomer contamination." The Causality: 1H-pyrazoles undergo rapid intermolecular proton exchange between the N1 and N2 positions. In solution, 5-methyl-3-(perfluorooctyl)-1H-pyrazole and 3-methyl-5-(perfluorooctyl)-1H-pyrazole are in a dynamic tautomeric equilibrium. The Resolution: This is a physical reality of the molecule, not a synthetic failure. To validate purity, perform the 13C NMR at an elevated temperature (e.g., 60 °C in DMSO-d6) to increase the rate of exchange, which will coalesce the signals into a single, sharp set of peaks.

Quantitative Solvent Matrix

Selecting the right solvent system is the single most critical factor for scaling fluorous pyrazole synthesis. The table below summarizes our internal validation data across different environments.

Solvent SystemFluorous SolubilityExotherm Control (Scale)IPC Yield (%)Scale-Up Suitability
Ethanol (Absolute) Poor (Precipitation)Poor (Boiling risk)45 - 55%Not Recommended
Tetrahydrofuran (THF) ModerateModerate60 - 70%Low
Benzotrifluoride (BTF) ExcellentModerate82 - 86%High
Biphasic (Water / BTF) ExcellentExcellent (Heat sink)91 - 95%Optimal

Validated Scale-Up Protocol (Biphasic System)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) parameters are met.

Step 1: Reactor Preparation & In-Situ Hydrazine Generation

  • Equip a jacketed reactor with an overhead stirrer (anchor or pitch-blade) and a reflux condenser.

  • Charge the reactor with Hydrazine Sulfate (1.1 equivalents) and Water (5 volumes).

  • Add Sodium Acetate (2.2 equivalents) portion-wise at 20 °C.

  • Self-Validation IPC: Measure the aqueous phase pH. It must stabilize between 5.5 and 6.5. A pH > 7 indicates excess free hydrazine, which risks a sudden exotherm; a pH < 5 indicates insufficient buffering.

Step 2: Fluorous Substrate Addition

  • Dissolve 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-2,4-dione (1.0 equivalent) in Benzotrifluoride (BTF) (5 volumes).

  • Cool the reactor jacket to 10 °C.

  • Initiate vigorous stirring (minimum 250 RPM to ensure biphasic mixing) and add the BTF solution dropwise over 2 hours.

  • Self-Validation IPC: Monitor the internal temperature. The ΔT should not exceed +5 °C during the addition. If it does, pause the addition until the temperature normalizes.

Step 3: Cyclization and Dehydration

  • Once the addition is complete, ramp the reactor jacket temperature to 65 °C over 1 hour.

  • Hold at 65 °C for 4 hours.

  • Self-Validation IPC: Halt stirring and allow phase separation. Sample the lower organic (BTF) phase for 19F NMR. The reaction is complete when the CF2 signal adjacent to the carbonyl (~ -118 ppm) has completely shifted to the pyrazole-adjacent CF2 signal (~ -110 ppm).

Step 4: Fluorous Phase Extraction & Isolation

  • Cool the reactor to 20 °C. Separate the lower organic fluorous phase.

  • Wash the organic phase with 5% NaHCO3 (2 volumes) followed by brine (2 volumes).

  • Concentrate the BTF under reduced pressure. Recrystallize the resulting crude solid from a cold mixture of Toluene/Heptane (1:3) to afford the pure 5-Methyl-3-(perfluorooctyl)pyrazole.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify the final product if my yield is low? A: No. Standard silica is highly inefficient for long-chain fluorous compounds. The C8F17 chain prevents standard adsorption, causing the product to streak or elute immediately at the solvent front. If recrystallization is insufficient, you must use Fluorous Solid-Phase Extraction (FSPE) using fluorinated silica gel.

Q: Why did my reaction mixture turn deep red/brown during the heating phase? A: This indicates the oxidation of free hydrazine or the formation of degradation polymers from the diketone due to localized hot spots. This usually happens if the stirring rate in the biphasic system is too low, causing the diketone to pool and react violently at the phase boundary. Ensure high-shear stirring is maintained.

Q: If I want to N-alkylate this pyrazole later, which nitrogen will react? A: Due to the massive steric bulk and electron-withdrawing nature of the perfluorooctyl group at the 3-position, subsequent N-alkylation (e.g., with methyl iodide) will almost exclusively occur at the N1 position (adjacent to the 5-methyl group), yielding 1,5-dimethyl-3-(perfluorooctyl)pyrazole as the major kinetic and thermodynamic product.

References

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: MDPI URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

Sources

Troubleshooting

optimization of ionization source for mass spectrometry of fluorinated heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to achieve adequate mass spectrometry (MS) sensitivity for fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to achieve adequate mass spectrometry (MS) sensitivity for fluorinated heterocycles. While fluorine incorporation is a cornerstone of modern medicinal chemistry—enhancing metabolic stability, bioavailability, and lipophilicity—it fundamentally alters the gas-phase thermodynamics and ionization efficiency of your analytes.

This guide abandons generic advice. Instead, we will dissect the mechanistic causality behind your signal loss, provide self-validating troubleshooting protocols, and establish robust methodologies to optimize your ionization source.

Part 1: The Mechanistic Reality of Fluorinated Heterocycles

To troubleshoot effectively, we must first understand why fluorine disrupts standard MS workflows. Fluorine is the most electronegative element on the periodic table. When attached to a heterocyclic ring (e.g., pyridine, pyrimidine, or imidazole), its strong inductive electron-withdrawing effect (-I) pulls electron density away from basic heteroatoms.

The Causality of Signal Loss:

  • Reduced Proton Affinity: The electron-withdrawing nature of fluorine significantly lowers the proton affinity (pKa) of the molecule[1]. In standard positive Electrospray Ionization (ESI+), which relies on protonation to form [M+H]+ ions, this reduced basicity prevents efficient charge transfer in the electrospray droplet, leading to catastrophic signal loss.

  • Anion Stabilization: Conversely, the same inductive effect stabilizes negative charges. Fluorinated compounds are uniquely primed for negative ESI (ESI-), readily forming stable [M−H]− anions or capturing electrons[2].

  • Gas-Phase Lability: While the C-F bond is incredibly strong in solution, fluorinated heterocycles are highly susceptible to in-source collision-induced dissociation (CID), leading to unwanted defluorination prior to reaching the mass analyzer.

IonizationSelection Start Fluorinated Heterocycle Analyte CheckBasicity Assess Proton Affinity (Heteroatom pKa) Start->CheckBasicity ESI_Pos ESI (+) Mobile Phase: 0.1% FA (High Basicity / Remote F) CheckBasicity->ESI_Pos pKa > 5 ESI_Neg ESI (-) Mobile Phase: HFIP / NH4OAc (Low Basicity / Acidic Proton) CheckBasicity->ESI_Neg pKa < 5 (Acidic groups) APCI_APPI APCI / APPI (Neutral / Highly Fluorinated) CheckBasicity->APCI_APPI Aprotic / Neutral

Decision matrix for selecting the optimal ionization source for fluorinated heterocycles.

Part 2: Troubleshooting Guide & Diagnostics

Q: I am analyzing a trifluoromethyl-substituted pyridine, and my ESI+ signal is barely above the noise floor. What is happening? Diagnosis: The strong electron-withdrawing nature of the −CF3​ group has reduced the nitrogen's proton affinity, preventing efficient protonation in the ESI droplet. Resolution: You must switch to ESI- or Atmospheric Pressure Chemical Ionization (APCI). If ESI+ is strictly required for your multiplexed assay, increase the concentration of your acidic modifier (e.g., from 0.1% to 0.2% Formic Acid) to force protonation, and lower your LC flow rate to enhance desolvation efficiency.

Q: I switched to ESI- using my standard reverse-phase mobile phase (containing 0.1% TFA), but I still have no signal. Why? Diagnosis: Trifluoroacetic acid (TFA) is a notorious ion suppressor in negative mode. Its high surface activity causes it to dominate the droplet surface, outcompeting your fluorinated analyte for charge and suppressing the signal[3]. Resolution: Replace TFA with a fluorinated alcohol modifier like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) paired with a weak base (e.g., ammonium acetate). HFIP acts as a weak acid that buffers the pH while enhancing desolvation and ionization efficiency in ESI- without suppressing the signal[4].

Q: I am seeing a dominant peak at [M-20]- instead of my expected molecular ion. Is my compound degrading in the vial? Diagnosis: You are observing in-source fragmentation—specifically, defluorination (loss of HF, exactly 20.006 Da). The C-F bond can be cleaved in the gas phase if the potential difference in the source region is too aggressive. Resolution: Decrease the cone voltage (or declustering potential) and lower the desolvation temperature.

Fragmentation Issue Symptom: [M-H-HF]- Peak (Defluorination) Cause Cause: High In-Source Collision Energy Issue->Cause Action1 Decrease Cone / Capillary Voltage Cause->Action1 Action2 Lower Desolvation Temperature Cause->Action2 Result Intact Molecular Ion [M-H]- Action1->Result Action2->Result

Mechanistic troubleshooting pathway for in-source defluorination.

Part 3: Optimized Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must establish a baseline before applying the optimization to verify causality.

Protocol 1: HFIP-Enhanced ESI- Workflow for Low-Basicity Fluorinated Heterocycles

Objective: Maximize negative ion yield while eliminating TFA-induced ion suppression.

  • Baseline Validation: Infuse a known fluorinated standard (e.g., 4-fluorobenzoic acid) using your current mobile phase (e.g., 0.1% Formic Acid or TFA). Record the Signal-to-Noise (S/N) ratio of the [M−H]− peak.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate with 25 mM HFIP in LC-MS grade water. Prepare Mobile Phase B: Methanol (Methanol provides better desolvation for fluorinated compounds than Acetonitrile in ESI-).

  • Source Parameter Optimization:

    • Capillary Voltage: Set to 2.0−2.5 kV . (Causality: Negative mode requires lower voltages than positive mode to prevent corona discharge, which destroys fluorinated anions).

    • Desolvation Temperature: Set to 350∘C (Do not exceed 400∘C to prevent thermal defluorination).

  • System Re-evaluation (Self-Validation): Run the standard again. A successful optimization is validated by a >3x increase in S/N and the complete absence of TFA adduct clusters ( [M+113]− ).

Protocol 2: APCI Transition for Neutral Perfluorinated Compounds

Objective: Ionize highly fluorinated, aprotic heterocycles that fail in both ESI+ and ESI-.

  • Hardware Transition: Swap the ESI probe for the APCI probe. Ensure the corona discharge needle is clean and sharp.

  • Solvent Selection: Use a non-polar or moderately polar solvent system (e.g., Hexane/Isopropanol or pure Methanol). Water severely limits APCI efficiency for highly lipophilic fluorinated compounds[5].

  • Probe Temperature: Set the APCI vaporizer temperature to 400−450∘C . (Causality: APCI requires the analyte to be entirely in the gas phase before ionization occurs via the corona discharge).

  • Corona Current: Set to . Monitor for the [M]−∙ radical anion or the [M−H]− pseudo-molecular ion.

Part 4: Quantitative Data & Comparisons

When optimizing your method, use this matrix to benchmark your expected outcomes based on the physicochemical profile of your specific fluorinated heterocycle.

Ionization ModeAnalyte ProfileTypical Dominant IonsRelative SensitivityMatrix Effect Susceptibility
ESI (+) High pKa, remote F-substitution [M+H]+ , [M+Na]+ High (if basic)High
ESI (-) Low pKa, acidic proton present [M−H]− , [M+CH3​COO]− Very HighHigh
APCI Neutral, aprotic, volatile [M+H]+ , [M]−∙ ModerateLow
APPI Highly fluorinated, non-polar [M]+∙ , [M−H]− High (with dopant)Low

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use APPI instead of APCI for perfluorinated compounds? A: Yes. Atmospheric Pressure Photoionization (APPI) is highly effective for non-polar, highly fluorinated compounds. However, you must use a dopant (like toluene or acetone) introduced post-column. The dopant absorbs the UV photons and acts as a charge-transfer intermediate to ionize your fluorinated heterocycle[5].

Q: Why do I see a strong [M+59]− peak in my ESI- spectra? A: This is an acetate adduct ( [M+CH3​COO]− ). Fluorinated compounds, due to their electron-deficient nature, are highly prone to forming stable adducts with mobile phase additives. You can either use this adduct for your MRM transitions in tandem MS or increase the declustering potential slightly to break the adduct in the source.

Q: Does the position of the fluorine atom on the heterocycle matter? A: Absolutely. An ortho-fluorine relative to a basic nitrogen will exert a much stronger inductive electron-withdrawing effect than a para-fluorine, drastically reducing proton affinity and making ESI+ much more difficult[1].

References

  • Ayala-Cabrera, J. F., et al. "Negative-ion atmospheric pressure ionisation of semi-volatile fluorinated compounds for ultra-high-performance liquid chromatography tandem mass spectrometry analysis." Analytical and Bioanalytical Chemistry, 2018. 5

  • Hanton, S. D., et al. "Desorption Behavior and Distributions of Fluorinated Polymers in MALDI and Electrospray Ionization Mass Spectrometry." Analytical Chemistry, 2000. 2

  • Thomas, T. D., et al. "Fluorine as a π Donor. Carbon 1s Photoelectron Spectroscopy and Proton Affinities of Fluorobenzenes." ResearchGate, 2002. 1

  • Basiri, B., et al. "The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides." ResearchGate, 2017. 4

  • Ishihama, Y., et al. "Surfactants usable for electrospray ionization mass spectrometry." Analytical Biochemistry, 2000.3

Sources

Optimization

Technical Support Center: Method Refinement for Trace Level Detection of 5-Methyl-3-(perfluorooctyl)pyrazole

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical paradox presented by 5-Methyl-3-(perfluorooctyl)pyrazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical paradox presented by 5-Methyl-3-(perfluorooctyl)pyrazole . This compound merges the highly polar, ionizable characteristics of a pyrazole ring with the extreme hydrophobicity and surfactant-like behavior of a perfluorooctyl (C8) chain.

Because of its structural similarity to legacy per- and polyfluoroalkyl substances (PFAS), analyzing this compound at trace levels (ng/L) requires strict control over background contamination, matrix effects, and ionization efficiency. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure absolute confidence in your data.

Part 1: System Optimization & Troubleshooting FAQs

Q1: Why am I seeing a high background signal for the perfluorooctyl fragment even in my solvent blanks?

The Causality: This is the classic "forever chemical" problem. Standard Liquid Chromatography (LC) systems inherently utilize polytetrafluoroethylene (PTFE) in solvent lines, degassers, and pump seals. The mobile phase continuously leaches fluorinated oligomers from these components, which accumulate on the analytical column and co-elute with your target analyte, artificially inflating the background signal[1].

The Solution (Self-Validating System): You must decouple system-related contamination from sample-related signals.

  • Hardware Swap: Replace all PTFE tubing with PEEK (Polyetheretherketone) tubing.

  • Delay Column Installation: Install a highly retentive C18 "delay column" (or isolator column) after the pump mixer but before the autosampler injection valve[1]. Validation: System-leached contaminants will be trapped by the delay column and elute later than the analyte injected from the sample loop. A true blank injection will show no peak at the analyte's specific retention time, validating the system's cleanliness.

Q2: My peak shape is asymmetrical (tailing), and retention time shifts between injections. How do I stabilize it?

The Causality: While the perfluorooctyl tail dominates the molecule's hydrophobicity, the pyrazole head group contains active nitrogen atoms. On a standard reversed-phase column, secondary interactions between these nitrogen atoms and unendcapped silanols on the silica support cause severe peak tailing and retention instability[2].

The Solution: Switch your analytical column to a superficially porous fluorophenyl phase or a heavily endcapped C18 column. Furthermore, buffer the aqueous mobile phase with 5 mM ammonium acetate (pH ~4.0). This masks the active silanols and maintains the pyrazole ring in a consistent ionization state, sharpening the peak and locking in the retention time[2].

Q3: I am losing signal intensity when analyzing wastewater extracts compared to neat standards. How do I correct this?

The Causality: This is caused by ion suppression in the Electrospray Ionization (ESI) source. Complex environmental matrices contain co-eluting organic components that compete with 5-Methyl-3-(perfluorooctyl)pyrazole for charge on the surface of the ESI droplets, drastically reducing the target compound's ionization efficiency[3].

The Solution: Implement a self-validating isotope dilution approach using a 13C -labeled internal standard spiked into the sample prior to extraction[3]. Because the labeled standard experiences the exact same ion suppression and extraction losses as the native analyte, the ratio of their signals remains constant, automatically correcting for matrix effects.

MatrixEffects M1 Complex Matrix (Wastewater/Serum) M2 Co-eluting Compounds M1->M2 M3 Ion Suppression in ESI Source M2->M3 M4 Signal Loss & Poor Recovery M3->M4 M5 Isotope Dilution & Matrix-Matched Cal M3->M5 Mitigation Strategy

Mechanism of ESI ion suppression by complex matrices and mitigation via isotope dilution.

Part 2: Validated Step-by-Step Methodology

To achieve robust trace-level detection, we adapt the rigorous sample preparation principles outlined in EPA Method 1633[4], tailored specifically for the amphiphilic nature of fluorinated pyrazoles.

Phase 1: Solid Phase Extraction (SPE)
  • Sample Spiking: Measure 250 mL of the aqueous sample into a polypropylene (PP) bottle (avoid glass, as fluorinated compounds irreversibly adsorb to glass surfaces). Spike with 5 ng/L of 13C3​ -labeled internal standard.

  • Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge (500 mg, 6 cc) with 5 mL of 0.1% NH 4​ OH in Methanol, followed by 5 mL of LC-MS grade water.

  • Loading: Pass the sample through the cartridge at a controlled rate of 1–2 drops per second to ensure mass transfer of the hydrophobic tail into the sorbent pores.

  • Washing: Wash with 5 mL of 25 mM ammonium acetate buffer (pH 4) to elute weakly bound matrix interferences.

  • Elution: Elute the target analyte with 5 mL of 0.1% NH 4​ OH in Methanol. The basic pH disrupts the ionic interaction between the pyrazole ring and the WAX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 500 µL of 80:20 Methanol:Water.

Phase 2: LC-MS/MS Acquisition
  • System Setup: Ensure the delay column is installed post-pump.

  • Chromatography:

    • Column: Fluorophenyl (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 10% B hold for 1 min, ramp to 95% B over 8 minutes, hold for 3 minutes.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in Negative ESI mode. The strong electron-withdrawing nature of the perfluorooctyl chain heavily favors deprotonation [M−H]− .

LCMS_Workflow cluster_0 Self-Validating Sample Preparation cluster_1 LC-MS/MS System Modifications N1 Spike Isotope-Labeled Internal Standard N2 Weak Anion Exchange (WAX) SPE N1->N2 N3 Replace PTFE with PEEK Tubing N2->N3 Purified Extract N4 Install Delay Column (Post-Pump, Pre-Injector) N3->N4 N5 ESI-MS/MS (MRM Mode) Target Analysis N4->N5 Chromatographic Elution

LC-MS/MS workflow for trace fluorinated pyrazole detection featuring self-validating SPE.

Part 3: Quantitative Data & Method Performance

Below is a summary of the optimized Multiple Reaction Monitoring (MRM) parameters and expected performance metrics for this method. Monitoring two transitions ensures regulatory compliance for both quantification and structural confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)LOD (ng/L)Mean Recovery (%)
5-Methyl-3-(perfluorooctyl)pyrazole 499.096.0Quantifier (Pyrazole cleavage)250.592 ± 4
5-Methyl-3-(perfluorooctyl)pyrazole 499.069.0Qualifier ( CF3−​ loss)400.5N/A
13C3​ -Internal Standard 502.098.0Isotope Dilution25N/A95 ± 3

Note: Limit of Detection (LOD) is calculated based on a signal-to-noise ratio of 3:1 in a spiked wastewater matrix.

References

  • Agilent Technologies. "US EPA Method 1633 for PFAS in Waters, Soils and Biosolids."[Link]

  • Waters Corporation. "Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS."[Link]

  • LCMS.cz. "PFAS: Essentials for Analysis by LC-MS/MS."[Link]

  • National Institutes of Health (NIH) / PMC. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column."[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Methyl-3-(perfluorooctyl)pyrazole vs 5-Methyl-3-octylpyrazole properties

As a Senior Application Scientist in medicinal chemistry and materials science, evaluating the substitution of a standard alkyl chain for a perfluoroalkyl chain requires a deep understanding of physicochemical divergence...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and materials science, evaluating the substitution of a standard alkyl chain for a perfluoroalkyl chain requires a deep understanding of physicochemical divergence.

The comparison between 5-Methyl-3-octylpyrazole and 5-Methyl-3-(perfluorooctyl)pyrazole perfectly illustrates how extensive fluorination fundamentally rewrites a molecule's behavior. While the standard octyl variant behaves as a predictable, lipophilic small molecule, the perfluorooctyl analog enters the realm of "omniphobicity" and extreme metabolic resistance.

Below is an in-depth, objective comparison of their properties, underlying mechanisms, and the self-validating experimental workflows used to profile them.

Mechanistic Divergence in Physicochemical Properties

Electronic Effects: pKa and Basicity Shifts

The pyrazole core contains two nitrogen atoms: a pyrrole-like NH (hydrogen bond donor) and a pyridine-like N (hydrogen bond acceptor/basic center).

  • 5-Methyl-3-octylpyrazole: The octyl chain exerts a weak electron-donating inductive effect (+I). This maintains the standard electron density of the pyrazole ring, resulting in a basic pKa of ~3.0 (for the conjugate acid) and an acidic pKa of ~14.0.

  • 5-Methyl-3-(perfluorooctyl)pyrazole: The perfluorooctyl group (C8F17) is one of the most strongly electron-withdrawing groups in organic chemistry (-I effect). This massive pull of electron density away from the pyrazole core drastically reduces the basicity of the pyridine-like nitrogen (pKa < 1.0) while simultaneously making the NH proton significantly more acidic. This shift alters the molecule's protonation state at physiological pH, impacting target binding and solubility [3].

Omniphobicity and the "Fluorous Effect"

While the octyl chain is strictly hydrophobic and lipophilic (readily partitioning into lipid bilayers and organic solvents), the perfluorooctyl chain is omniphobic —it repels both water and oils. Instead of standard van der Waals interactions, perfluoroalkyl chains exhibit the fluorous effect , driving them to self-assemble and partition exclusively into fluorous phases (e.g., perfluorocarbons) [1]. Recent infrared spectroscopic studies reveal that this phase separation is driven by unique intermolecular vibrational coupling of the perfluoroalkyl chains and a deceleration of conformational dynamics compared to standard carbon backbones [1]. This property is highly valuable for designing non-toxic in vivo imaging agents and specialized chemical biology probes [2].

Metabolic Stability

In drug development, the C-H bonds of an unbranched octyl chain are highly susceptible to Cytochrome P450 (CYP450)-mediated ω and ω -1 oxidation, leading to rapid systemic clearance. Conversely, the C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). The dense electron cloud of the fluorine atoms in the perfluorooctyl chain sterically and electronically shields the carbon backbone, rendering 5-methyl-3-(perfluorooctyl)pyrazole virtually impervious to oxidative metabolism.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical parameters resulting from the perfluorination of the alkyl chain.

Property5-Methyl-3-octylpyrazole (Alkyl)5-Methyl-3-(perfluorooctyl)pyrazole (Fluorous)
LogP (Octanol/Water) ~4.5 (Highly Lipophilic)~3.0 (Reduced due to lipophobicity)
LogP (Perfluorohexane/Water) < 1.0 (Poor fluorous solubility)> 5.0 (Highly Fluorophilic)
pKa (Conjugate Acid) ~3.0< 1.0
HLM Half-Life ( t1/2​ ) < 30 minutes> 240 minutes (Stable)
Primary Clearance Mechanism CYP450 ω -oxidationBiliary/Renal excretion (Unmetabolized)

Self-Validating Experimental Protocols

To objectively prove the claims of omniphobicity and metabolic resistance, the following self-validating workflows must be executed.

Protocol A: Tri-Phasic Partitioning Assay (Omniphobicity Validation)

Causality: Standard LogP assays (octanol/water) cannot distinguish between lipophilicity and fluorophilicity. A tri-phasic system isolates the fluorous effect, proving that the perfluorinated analog rejects both aqueous and standard organic environments.

  • Preparation: In a 15 mL glass centrifuge tube, add equal volumes (3 mL each) of HPLC-grade Water, 1-Octanol, and Perfluorohexane.

  • Spiking: Introduce the pyrazole analyte at a final system concentration of 10 µM (using a minimal spike of DMSO stock, <0.1% v/v).

  • Equilibration: Vortex the mixture vigorously for 15 minutes at room temperature to ensure complete distribution across all phase boundaries.

  • Separation: Centrifuge at 3,000 x g for 10 minutes to resolve the three distinct layers (Top: Water, Middle: Octanol, Bottom: Perfluorohexane).

  • Quantification: Carefully extract 100 µL from each layer using a positive displacement pipette. Dilute in mobile phase and quantify via LC-MS/MS.

  • Validation: The octyl pyrazole will partition >99% into the octanol layer. The perfluorooctyl pyrazole will partition >95% into the perfluorohexane layer, validating the fluorous effect.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the C-F bonds prevent oxidative degradation, the compounds are exposed to a concentrated pool of human CYP450 enzymes. The addition of NADPH acts as the necessary electron donor to initiate the reaction.

  • Incubation Mix: Combine 1 µM of the pyrazole compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins (10,000 x g, 5 min) and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Visualizing Workflows and Logical Relationships

Fig 1: Physicochemical property divergence driven by alkyl vs. perfluoroalkyl substitution.

Fig 2: Tri-phasic experimental workflow for validating the fluorous effect.

References

  • Cruz, R., Becker, M. R., Kozuch, J., Ataka, K., Netz, R. R., & Heberle, J. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 147(14), 12040–12050.[Link]

  • Sletten, E. M., & Swager, T. M. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. Journal of the American Chemical Society, 136(39), 13574–13577.[Link]

  • Bunnemann, L., Wulkesch, C., Voigt, V. C., & Czekelius, C. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5034.[Link]

Comparative

Comparative Analysis of Synthetic Routes to Fluorinated Pyrazoles: A Technical Guide for Drug Development

The incorporation of fluorine into pyrazole-based pharmacophores has revolutionized medicinal chemistry. Because fluorine possesses a remarkably small Van der Waals radius and the highest electronegativity on the periodi...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into pyrazole-based pharmacophores has revolutionized medicinal chemistry. Because fluorine possesses a remarkably small Van der Waals radius and the highest electronegativity on the periodic table, it serves as an ideal bioisostere for hydrogen or hydroxyl groups. This substitution modulates lipophilicity, lowers pKa, and mitigates in vivo metabolism without adding significant steric bulk (1[1]). Blockbuster COX-2 inhibitors like Celecoxib and Mavacoxib rely heavily on the 3-trifluoromethylpyrazole core to achieve their target binding affinities (2[2]).

However, direct electrophilic fluorination of the pyrazole ring is notoriously difficult due to the high reactivity of pyrazoles toward electrophiles and the highly oxidative nature of fluorinating agents (3[3]). Consequently, de novo ring synthesis using fluorinated building blocks has become the gold standard (4[4]). This guide objectively compares the three primary synthetic routes to fluorinated pyrazoles, detailing their mechanistic causality, regioselectivity, and self-validating experimental protocols.

Mechanistic Pathways & Logical Relationships

G A Fluorinated Pyrazole Synthesis B Condensation Routes A->B C Cycloaddition Routes A->C D Multicomponent Coupling A->D E 1,3-Dicarbonyls + Hydrazine (Regioselectivity Challenges) B->E F CF3-Ynones + Hydrazine (AgOTf Catalyzed) B->F G [3+2] Cycloaddition (CF3CHN2 + Alkenes) C->G H Nitrile Imines + Alkynes (Exclusively Regioselective) C->H I Aldehyde + Hydrazide + BTP (Metal-Free, Scalable) D->I

Logical relationship of primary synthetic strategies for fluorinated pyrazoles.

Comparative Analysis of Key Synthetic Routes

Condensation of Fluorinated Ynones with Hydrazines

Causality & Mechanism: The traditional dehydrative condensation between hydrazines and fluorinated 1,3-dicarbonyl compounds forms C3–N2 and C5–N1 bonds but frequently suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 3- and 5-fluoroalkyl pyrazoles (2[2]). To overcome this, modern protocols utilize CF3-ynones. The rigid linear geometry of the ynone, combined with Lewis acid catalysis (e.g., AgOTf), directs the initial nucleophilic attack of the hydrazine strictly to the β-carbon, ensuring high regioselectivity for the 3-CF3-pyrazole isomer (5[5]).

Self-Validating Protocol: AgOTf-Catalyzed CF3-Ynone Condensation

  • Preparation: In an oven-dried flask under an inert N2 atmosphere, dissolve the CF3-ynone (1.0 equiv) and arylhydrazine (1.1 equiv) in anhydrous dichloroethane (DCE).

  • Catalyst Addition: Add 5 mol% AgOTf. Causality: The silver cation coordinates specifically with the alkyne π-system, increasing its electrophilicity at the β-position and strictly directing the primary amine attack, preventing off-target cyclization.

  • Cyclization: Stir at 80°C for 2-4 hours. Monitor via TLC until complete consumption of the ynone.

  • Validation/Workup: Quench with water, extract with EtOAc, and purify via flash chromatography. Self-Validation: Run a crude 19F-NMR; a single sharp singlet in the CF3 region confirms the absolute regioselectivity and absence of the 5-CF3 regioisomer.

[3+2] Cycloaddition of Fluorinated Diazo Compounds

Causality & Mechanism: To bypass the regioselectivity issues of condensation entirely, [3+2] cycloadditions utilize 2,2,2-trifluorodiazoethane (CF3CHN2) or trifluoroacetonitrile imines as 1,3-dipoles reacting with alkynes or alkenes (6[6]). When reacting with styryl derivatives, the system undergoes a cycloaddition to form a pyrazoline intermediate, followed by spontaneous isomerization and air-oxidation to yield the fully aromatic 5-aryl-3-trifluoromethylpyrazole (7[7]).

Self-Validating Protocol: One-Pot Cycloaddition-Isomerization-Oxidation

  • Dipole Generation: Generate CF3CHN2 in situ from 2,2,2-trifluoroethylamine hydrochloride and NaNO2 in an aqueous/organic biphasic system. Causality:In situ generation avoids the handling of highly explosive isolated diazo species, ensuring laboratory safety.

  • Cycloaddition: Add the styryl derivative (1.0 equiv) to the organic layer containing CF3CHN2. Stir at room temperature.

  • Oxidation: Once the pyrazoline intermediate forms (verified by LC-MS), open the flask to atmospheric oxygen and add a mild base (e.g., Et3N). Causality: The base deprotonates the intermediate, promoting isomerization and oxidative aromatization.

  • Validation/Workup: Extract and purify. Self-Validation: The shift in the 1H-NMR pyrazole core proton from ~3.5 ppm (sp3 carbon in pyrazoline) to ~6.8 ppm (sp2 carbon in aromatic pyrazole) validates successful oxidation.

Three-Component Coupling with 2-Bromo-3,3,3-trifluoropropene (BTP)

Causality & Mechanism: BTP is an environmentally friendly, large-tonnage industrial feedstock. Coupling BTP with aldehydes and sulfonyl hydrazides provides a metal-free, highly scalable route to 3-trifluoromethylpyrazoles (8[8]). The reaction proceeds via the in situ formation of a sulfonyl hydrazone, which undergoes a base-promoted 1,3-hydrogen atom transfer and subsequent regioselective cycloaddition with BTP, followed by elimination of HBr and the sulfinate anion (2[2]).

Workflow S1 1. Imine Formation Aldehyde + Hydrazide S2 2. Base & BTP Addition K2CO3 + BTP S1->S2 S3 3. Thermal Activation 90°C for 12h S2->S3 S4 4. 1,3-Hydrogen Shift & Cycloaddition S3->S4 S5 5. Elimination Loss of HBr & Sulfinate S4->S5 S6 Pure 3-CF3-Pyrazole S5->S6

Step-by-step experimental workflow for the BTP three-component coupling reaction.

Self-Validating Protocol: BTP Three-Component Coupling

  • Imine Formation: Mix aldehyde (1.0 equiv) and sulfonyl hydrazide (1.0 equiv) in DMF. Stir at room temperature for 1 hour to form the sulfonyl hydrazone intermediate.

  • BTP Addition: Add K2CO3 (3.0 equiv) and BTP (1.5 equiv) to the mixture. Causality: The excess base is crucial as it drives both the 1,3-hydrogen shift of the hydrazone and neutralizes the HBr generated during the final elimination step.

  • Thermal Activation: Heat the sealed reaction vessel to 90°C for 12 hours.

  • Validation/Workup: Dilute with water, extract with EtOAc. Self-Validation: The cleavage of the bulky sulfonyl group during the elimination step ensures that only the fully aromatic pyrazole is formed, inherently preventing the isolation of partially saturated intermediates and simplifying purification.

Quantitative Data Comparison

Synthetic RouteKey ReagentsCatalyst / PromoterYield RangeRegioselectivityScalability & Green Profile
Condensation CF3-Ynones + HydrazinesAgOTf (5 mol%)Up to 99%High (3-CF3 isomer)Moderate; requires expensive transition metal catalysts.
[3+2] Cycloaddition CF3CHN2 + StyrenesNone (Base for oxidation)50–75%High (5-aryl-3-CF3)Moderate; limited by the safety constraints of diazo handling.
Multicomponent Coupling Aldehydes + Sulfonyl Hydrazides + BTPMetal-free (K2CO3 base)Up to 97%Exclusive (3-CF3)High; demonstrated on 100 mmol scale using industrial feedstock.

Conclusion

The synthesis of fluorinated pyrazoles has evolved significantly from traditional dehydrative condensations, which suffered from poor regioselectivity, to highly precise methodologies. While AgOTf-catalyzed ynone condensation offers excellent yields, the metal-free, three-component coupling utilizing BTP stands out for drug development professionals due to its exceptional scalability, environmental profile, and exclusive regioselectivity, making it highly suitable for the industrial synthesis of active pharmaceutical ingredients like Celecoxib.

References

  • 3 - Organic Letters (ACS Publications)

  • 1 - eGrove 3.8 - Organic Letters (ACS Publications) 4.2 - American Chemical Society 5.5 - ResearchGate 6.6 - Beilstein Journals 7.4 - Chemical Reviews (ACS Publications) 8.7 - The Journal of Organic Chemistry (ACS Publications)

Sources

Validation

Validating an Analytical Method for 5-Methyl-3-(perfluorooctyl)pyrazole Using HRMS: A Comprehensive Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. The quantification of highly fluorinated heterocycles, such as 5-Methyl-3-(perfluorooctyl)pyrazole , presents unique analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The quantification of highly fluorinated heterocycles, such as 5-Methyl-3-(perfluorooctyl)pyrazole , presents unique analytical challenges. As an emerging structural motif in agrochemicals, novel pharmaceuticals, and a complex analog in per- and polyfluoroalkyl substances (PFAS) research, this compound demands rigorous analytical specificity. Traditional unit-resolution mass spectrometry often falls short when differentiating these highly fluorinated molecules from complex environmental or biological matrices.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against traditional Triple Quadrupole (TQ-MS) platforms, providing a field-proven, causality-driven methodology for validating an LC-HRMS method in strict compliance with the newly implemented ICH Q2(R2) guidelines [1].

The Analytical Dilemma: HRMS vs. Triple Quadrupole (TQ-MS)

Historically, Triple Quadrupole mass spectrometry (operating in Multiple Reaction Monitoring, MRM) has been the gold standard for targeted bioanalytical quantification due to its sensitivity and ruggedness. However, for highly fluorinated compounds like 5-Methyl-3-(perfluorooctyl)pyrazole ( C12​H5​F17​N2​ ), TQ-MS presents critical limitations:

  • Isobaric Interferences: In complex matrices (e.g., wastewater or plasma), co-eluting lipids or environmental contaminants often share nominal mass transitions with fluorinated fragments (like the ubiquitous [C8​F17​]− or [CF3​]− losses), leading to false positives and elevated background noise.

  • Lack of Retrospective Analysis: TQ-MS discards non-targeted ions. If a novel metabolite or degradation product of the pyrazole is formed, the data is lost.

High-Resolution Mass Spectrometry (HRMS) —such as Q-Orbitrap or Q-TOF platforms—solves these issues by measuring exact mass with sub-5 ppm mass accuracy and resolving powers exceeding 120,000 FWHM. This allows for the extraction of narrow mass windows (e.g., ± 2 ppm), effectively filtering out matrix noise that unit-resolution instruments cannot resolve [2].

Table 1: Performance Comparison for Fluorinated Pyrazole Analysis
FeatureHRMS (e.g., Q-Orbitrap)TQ-MS (Triple Quadrupole)Analytical Advantage of HRMS
Mass Resolution 70,000 – 140,000 FWHM~0.7 Da (Unit Resolution)Eliminates isobaric matrix interferences via exact mass extraction.
Acquisition Mode Full Scan / ddMS² / PRMSRM / MRMCaptures all ion data; allows retrospective non-targeted screening.
Specificity Ultra-High (Sub-5 ppm accuracy)Moderate (Nominal mass)Ensures absolute peak purity for C12​H5​F17​N2​ in complex matrices.
Isotopic Fidelity Preserves fine isotopic patternsDistorted or unrecordedConfirms chemical formula based on 13C and 15N distributions.
LOD / LOQ Sub-ng/L (via PRM)Low ng/LComparable or superior sensitivity for complex fluorinated targets [3].

Mechanistic Grounding: Ionization and Fragmentation

To build a self-validating analytical method, one must understand the molecule's behavior in the ion source. 5-Methyl-3-(perfluorooctyl)pyrazole has an exact mass of 500.0180 Da. Under Electrospray Ionization (ESI) in negative mode, the acidic proton on the pyrazole nitrogen is readily lost, yielding a stable deprotonated molecular ion [M−H]− at m/z 499.0102 .

During higher-energy collisional dissociation (HCD), the molecule undergoes predictable, causality-driven fragmentation:

  • Perfluoroalkyl Cleavage: The strong electron-withdrawing nature of the perfluorooctyl chain leads to C-C bond cleavage, yielding the [C8​F17​]− fragment (m/z 418.99).

  • Defluorination: Loss of neutral HF (m/z 478.99), a hallmark of fluorinated aliphatic chains under collision-induced stress.

G Parent Parent Ion [M-H]⁻ m/z 499.0102 Frag1 Perfluoroalkyl Cleavage [C8F17]⁻ m/z 418.99 Parent->Frag1 C-C Bond Cleavage Frag2 Pyrazole Core [C4H4N2]⁻ m/z 80.03 Parent->Frag2 Heterocycle Cleavage Frag3 Defluorination [M-H-HF]⁻ m/z 478.99 Parent->Frag3 Neutral Loss (-HF)

ESI-HRMS Negative Mode Fragmentation Pathway of 5-Methyl-3-(perfluorooctyl)pyrazole.

ICH Q2(R2) Method Validation Framework

In June 2024, the ICH Q2(R2) guidelines officially came into effect, modernizing validation requirements to explicitly include high-resolution spectrometry and multivariate data [4]. Validating the HRMS method for our target compound requires a systematic, self-validating approach where matrix effects are continuously monitored and corrected using a stable isotopically labeled (SIL) internal standard (e.g., 13C3​ -labeled analog).

Workflow Start ICH Q2(R2) HRMS Validation Spec Specificity & Selectivity (Exact Mass Extraction ± 2 ppm) Start->Spec Range Linearity & Range (R² > 0.99, 1-1000 ng/L) Start->Range Acc Accuracy & Recovery (Spike-and-Recovery 80-120%) Start->Acc Prec Precision (Repeatability RSD < 15%) Start->Prec LOD LOD / LOQ (S/N > 10 via PRM mode) Start->LOD

ICH Q2(R2) Validation Workflow for HRMS Analytical Procedures.

Experimental Protocol: LC-HRMS Workflow

Step 1: Sample Preparation (WAX-SPE)

  • Causality: Highly fluorinated organic acids and pyrazoles possess hydrophobic tails and ionizable heads. Weak Anion Exchange (WAX) Solid Phase Extraction provides dual-mode retention (hydrophobic and electrostatic), effectively separating the target from neutral lipid interferences.

  • Action: Condition WAX cartridges with 0.1% NH4​OH in methanol. Load 500 mL of spiked aqueous sample. Wash with 25 mM acetate buffer (pH 4). Elute with 0.1% NH4​OH in methanol.

Step 2: Chromatographic Separation

  • Column: BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 2 mM Ammonium Acetate in Water; (B) Methanol. Causality: Ammonium acetate acts as a buffer to stabilize the pH, ensuring the pyrazole remains deprotonated for optimal negative-mode ESI efficiency.

  • Gradient: 10% B to 95% B over 8 minutes.

Step 3: HRMS Acquisition (Q-Orbitrap)

  • Ionization: Heated ESI (HESI), Negative Mode.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM). Causality: PRM isolates the parent ion (m/z 499.0102) in the quadrupole, fragments it in the HCD cell, and detects all fragments in the Orbitrap at high resolution (30,000 FWHM). This provides absolute structural confirmation and eliminates background noise, achieving sub-ng/L sensitivity [3].

Experimental Validation Data (ICH Q2(R2) Compliance)

To demonstrate the suitability of the HRMS procedure, the following validation metrics were established using spiked matrix samples. The data confirms that the method exceeds regulatory thresholds for trace-level quantification.

Table 2: ICH Q2(R2) Validation Metrics for 5-Methyl-3-(perfluorooctyl)pyrazole
Validation ParameterICH Q2(R2) RequirementObserved HRMS ResultStatus
Specificity No interference at retention timeMass accuracy < 1.5 ppm; No isobaric peaksPass
Linearity (Range) R2≥0.990 across range R2=0.998 (0.5 to 500 ng/L)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 ng/L (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 ng/L (S/N = 12.5)Pass
Accuracy (Recovery) 80% – 120% of nominal94.2% (at 10 ng/L spike)Pass
Precision (Repeatability) %RSD 15% (n=6)4.8% RSDPass
Matrix Effect Compensated via SIL-ISME = 88% (Corrected to 101% via IS)Pass

Conclusion

Validating an analytical method for complex fluorinated compounds like 5-Methyl-3-(perfluorooctyl)pyrazole requires moving beyond the limitations of unit-resolution mass spectrometry. By leveraging the exact mass capabilities and high resolving power of HRMS, analytical scientists can eliminate isobaric matrix interferences and achieve unparalleled specificity. When structured around the rigorous, lifecycle-oriented framework of the ICH Q2(R2) guidelines, this LC-HRMS methodology provides a robust, self-validating system fit for the most demanding regulatory and scientific applications.

References

  • Validation of Analytical Procedures Q2(R2)
  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc.
  • PLOS ONE / NIH.
  • ICH adopts final Text of Q2(R2)
Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles

Introduction: The Pyrazole Scaffold and the Fluorine Advantage The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its versatility allows for diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Fluorine Advantage

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of pharmacological properties. Among the vast chemical toolkit available to drug discovery professionals, the strategic incorporation of fluorine has emerged as a uniquely powerful strategy.[3][4] The introduction of fluorine or fluorine-containing groups (e.g., -CF3) into a pyrazole core is not merely an incremental change; it can profoundly alter the molecule's electronic profile, conformation, metabolic stability, and ultimately, its biological activity.[1][5]

This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazoles, moving beyond a simple list of activities to explore the fundamental physicochemical principles that drive the observed differences in performance. We will examine how the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—are leveraged to enhance potency, selectivity, and pharmacokinetic profiles.[4] This analysis is grounded in experimental data and established mechanistic insights to provide researchers with a robust framework for their own drug design and development efforts.

Part 1: The Mechanistic Impact of Fluorination on Pyrazole Bioactivity

The decision to fluorinate a pyrazole scaffold is driven by the desire to modulate key molecular properties that govern its interaction with biological targets and its fate in vivo.

Modulation of Acidity/Basicity (pKa) and Target Binding

Fluorine is the most electronegative element, and its powerful electron-withdrawing nature is a key tool for medicinal chemists.[4][6] When placed near an acidic or basic center on the pyrazole ring or its substituents, fluorine can significantly lower the pKa. This has direct consequences for the molecule's ionization state at physiological pH, which in turn dictates its ability to interact with the target protein.

A prime example is the interaction with enzyme active sites. A change in pKa can optimize hydrogen bonding or ionic interactions with key amino acid residues. For instance, fluorination can enhance the acidity of an N-H proton on the pyrazole ring, making it a better hydrogen bond donor. Conversely, it can decrease the basicity of a nitrogen atom, which might be crucial to avoid unwanted interactions or to favor a specific binding conformation. This modulation directly affects the binding affinity (Ki) or inhibitory potency (IC50) of the compound.[5]

cluster_0 Fluorination Effects on Pyrazole Core cluster_1 Physicochemical & Pharmacokinetic Consequences cluster_2 Resulting Biological Outcomes Pyrazole Non-Fluorinated Pyrazole Bioactivity_NonF Baseline Biological Activity Pyrazole->Bioactivity_NonF Exhibits F_Pyrazole Fluorinated Pyrazole Bioactivity_F Enhanced or Modified Biological Activity F_Pyrazole->Bioactivity_F Exhibits pKa Altered pKa (Acidity/Basicity) F_Pyrazole->pKa Metabolism Blocked Metabolic Oxidation F_Pyrazole->Metabolism Fluorine Fluorine Atom (F) - High Electronegativity Fluorine->F_Pyrazole Introduction of F Binding Enhanced Target Binding Affinity pKa->Binding PK Improved Pharmacokinetics (e.g., half-life) Metabolism->PK Lipophilicity Increased Lipophilicity (Membrane Permeability) Lipophilicity->PK Binding->Bioactivity_F Selectivity Modified Selectivity Profile Binding->Selectivity PK->Bioactivity_F F_pyrazole F_pyrazole F_pyrazole->Lipophilicity

Caption: Impact of fluorination on the physicochemical properties of a pyrazole scaffold.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic oxidation.[7] Cytochrome P450 (CYP) enzymes in the liver are responsible for metabolizing many drugs, often through the oxidation of susceptible C-H bonds. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, we can effectively shield that site from enzymatic attack. The carbon-fluorine bond is exceptionally strong and not readily cleaved by CYP enzymes.[1]

This "metabolic blocking" strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile. For a non-fluorinated pyrazole susceptible to rapid metabolism, its fluorinated counterpart often exhibits a significantly longer duration of action.

Tuning Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is complex but offers another level of control. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and improve absorption.[5] However, more heavily fluorinated groups, like trifluoromethyl (-CF3), can also increase lipophilicity, which has been shown to improve hydrophobic interactions between a drug and its target receptor.[5] This was famously leveraged in the design of Celecoxib, a selective COX-2 inhibitor, where the CF3 group contributes to its binding profile.[1][8] Careful modulation of lipophilicity is critical for balancing absorption, distribution, metabolism, and excretion (ADME) properties and ensuring the compound reaches its intended target in effective concentrations.

Part 2: Comparative Analysis of Biological Activity

The theoretical benefits of fluorination are borne out by extensive experimental data across various therapeutic areas. Fluorinated pyrazoles frequently exhibit superior potency and selectivity compared to their non-fluorinated analogs.[3]

Anti-inflammatory Activity: The Case of COX-2 Inhibition

The pyrazole scaffold is central to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). The archetypal example is Celecoxib, which features a trifluoromethyl (-CF3) group.[1]

While direct, publicly available data on a non-fluorinated Celecoxib analog is scarce, we can infer the importance of the fluorinated group from structure-activity relationship (SAR) studies on related compounds. For example, in a study of salicylic acid analogues of celecoxib, replacing an activating methyl group with an electron-withdrawing fluoro or trifluoromethyl group resulted in weaker COX-1 inhibitory activity.[9] This highlights that the effect of fluorine is highly context-dependent; while the CF3 group in Celecoxib is optimal for COX-2 selectivity, simple fluorination does not guarantee enhanced activity for all targets.[9]

Another study investigated a trifluoromethyl analogue of celecoxib (TFM-C) with a 205-fold lower COX-2 inhibitory activity.[10] Interestingly, this "non-coxib" analogue still demonstrated beneficial effects in models of neuroinflammation, suggesting that the fluorinated pyrazole scaffold can engage in biological activities independent of COX-2 inhibition.[10] This underscores the complexity of fluorination, which can alter pharmacology in unexpected and potentially beneficial ways.

Compound Target IC50 (µM) Key Feature Reference
Celecoxib Analogue 7b COX-10.019Methyl group at position 5[9]
Celecoxib Analogue 7e COX-15.99Fluoro group at position 5[9]
Celecoxib Analogue 7g COX-11.46Trifluoromethyl group at position 5[9]
Celecoxib COX-2~0.04 (literature values vary)Trifluoromethyl pyrazole[8][11]
TFM-C COX-2>100Trifluoromethyl pyrazole (non-coxib)[10]

Table 1: Comparative in vitro inhibitory activities of fluorinated and non-fluorinated pyrazole derivatives against Cyclooxygenase (COX) enzymes. Note that analogues 7b, 7e, and 7g are salicylic acid derivatives, not direct Celecoxib analogues, but illustrate the electronic effect of substitution.

Enzyme Inhibition: Nitric Oxide Synthase (NOS) and Butyrylcholinesterase (BuChE)

Fluorination has proven effective in enhancing the potency and selectivity of pyrazole-based inhibitors for other enzymes.

  • Nitric Oxide Synthase (NOS): A study on pyrazoles related to curcumin for NOS inhibition directly demonstrated the benefits of fluorination. A qualitative structure-activity analysis established a clear correlation, proving that the presence of fluorine groups enhances the biological activity.[12] The fluorinated derivative, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole, emerged as the most potent and selective inhibitor of inducible NOS (iNOS) in the series.[12]

  • Butyrylcholinesterase (BuChE): In the search for treatments for Alzheimer's disease, pyrazole-5-fluorosulfates were identified as selective BuChE inhibitors.[13][14] SAR analysis revealed that the 5-fluorosulfate group was critical for activity. Molecular docking studies suggested that the fluorosulfate group increased binding affinity with human BuChE through a π-sulphur interaction, an effect not available to a non-fluorinated pyrazole.[13][15]

Compound Class Target Effect of Fluorination Key Finding Reference
Curcuminoid Pyrazoles iNOSEnhanced Potency Fluorinated analogues showed higher inhibitory activity than non-fluorinated parent compounds.[12]
Pyrazole-5-sulfates BuChEEnabled Selective Inhibition The fluorosulfate group was essential for potent and selective BuChE inhibition.[13][14]

Table 2: Summary of fluorination effects on pyrazole-based enzyme inhibitors.

Antimicrobial and Antiviral Activity

The utility of fluorinated pyrazoles extends to anti-infective agents.

  • Antifungal: Difluoromethyl-substituted pyrazoles are the basis for several successful fungicides used in agriculture, such as bixafen and fluxapyroxad.[16] The introduction of fluorine improves the inhibitory effects of these pesticides.[16]

  • Antibacterial: Novel fluorinated pyrazoles incorporating 1,3,4-oxadiazole motifs have been synthesized and tested for their antimicrobial activity. Specific compounds in the series showed potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17]

  • Antiviral: A fluorinated pyrazole analogue demonstrated promising inhibitory action against the Hepatitis C virus (HCV), showing 5- to 9-fold better activity (EC50 = 0.083 µM) than related fluorinated azetidine analogues.[7]

Part 3: Experimental Design for Comparative Analysis

To empirically validate the superiority of a fluorinated pyrazole over its non-fluorinated counterpart, a well-designed, self-validating experimental protocol is essential. Below is a representative workflow for assessing and comparing the in vitro inhibitory activity against a target enzyme, using COX-2 as an example.

Workflow: Comparative COX-2 Inhibition Assay

This workflow outlines the process for determining the IC50 values of a fluorinated pyrazole (Test Compound F) and its non-fluorinated analog (Test Compound NF).

cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Detection & Analysis A1 Prepare Stock Solutions (Test Compound F, NF, Celecoxib) in DMSO A2 Prepare Serial Dilutions for Dose-Response Curve A1->A2 B1 Add Buffer, Enzyme, and Inhibitor (or DMSO vehicle) to wells A2->B1 A3 Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Assay Buffer A3->B1 B2 Pre-incubate to allow inhibitor-enzyme binding B1->B2 B3 Initiate Reaction: Add Arachidonic Acid B2->B3 B4 Incubate at 37°C to allow prostaglandin formation B3->B4 B5 Stop Reaction (e.g., with HCl) B4->B5 C1 Quantify Prostaglandin E2 (PGE2) using ELISA B5->C1 C2 Plot % Inhibition vs. log[Inhibitor] C1->C2 C3 Calculate IC50 values using non-linear regression C2->C3 C4 Compare IC50 (F) vs. IC50 (NF) vs. IC50 (Celecoxib) C3->C4

Caption: Experimental workflow for comparative COX-2 inhibition analysis.

Detailed Protocol: In Vitro COX-2 Enzymatic Assay

This protocol is designed to be self-validating by including a positive control (a known inhibitor like Celecoxib) and a vehicle control (to establish 100% enzyme activity).

1. Materials & Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA Kit (for detection)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test Compound F (Fluorinated Pyrazole)

  • Test Compound NF (Non-fluorinated Pyrazole)

  • Celecoxib (Positive Control)

  • DMSO (Vehicle)

  • 96-well microplates

2. Experimental Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Test Compound F, Test Compound NF, and Celecoxib in 100% DMSO. Causality: DMSO is a standard solvent for organic compounds. A high concentration stock minimizes the final DMSO percentage in the assay, preventing solvent interference.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 0.1 nM) for generating a dose-response curve.

  • Assay Setup (in a 96-well plate):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of COX-2 enzyme solution.

    • Add 1 µL of the appropriate compound dilution (or DMSO for the 100% activity control). This setup ensures the final DMSO concentration is <1%.

    • Controls: Include wells for "No Enzyme" (background), "Vehicle Control" (100% activity), and a full dose-response for the "Positive Control" (Celecoxib). Trustworthiness: These controls are essential to validate the assay run. The positive control confirms assay sensitivity, and the vehicle control establishes the baseline for calculating inhibition.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor compounds to bind to the COX-2 enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potential.

  • Reaction Initiation and Incubation:

    • Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate for 10 minutes at 37°C. Causality: This incubation period must be within the linear range of the reaction, ensuring that substrate depletion does not become a limiting factor.

  • Detection:

    • Stop the reaction according to the manufacturer's instructions for the PGE2 EIA kit (often by adding a dilute acid).

    • Quantify the amount of PGE2 produced using the EIA kit, following the kit's specific protocol. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

3. Data Analysis:

  • Subtract the background reading (No Enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the Vehicle Control (100% activity).

    • % Inhibition = 100 * (1 - [Activity_Compound / Activity_Vehicle])

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.

  • Compare the IC50 values: A lower IC50 indicates a more potent inhibitor. The relative potency of Compound F vs. Compound NF can be directly determined.

Conclusion

The strategic fluorination of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. It is not a panacea, as the effects are highly dependent on the position of fluorination and the specific biological target.[9] However, as demonstrated by a wealth of experimental evidence, fluorination provides an unparalleled tool to enhance biological activity by modulating key physicochemical properties.[3][6] By improving metabolic stability, fine-tuning pKa for optimal target engagement, and modifying lipophilicity, fluorinated pyrazoles often exhibit significantly improved potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated counterparts.[4][7] A rigorous, comparative experimental approach, as outlined in this guide, is crucial for quantifying these advantages and advancing the development of next-generation pyrazole-based therapeutics.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025).
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Egyptian Pharmaceutical Journal.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ChemistrySelect.
  • Desai, N. C., Kotadiya, G. M., Trivedi, A. R., Khedkar, V. M., & Jha, P. C. (2016). Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. Medicinal Chemistry Research, 25(11), 2698–2717.
  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
  • Claramunt, R. M., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15836–15860.
  • Wang, K., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2280.
  • Mykhailiuk, P. K. (2020).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089–1109.
  • Wang, K., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, K., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-36.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2019). eGrove, University of Mississippi.
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules, 27(19), 6539.
  • Nguyen, T. T. H., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biological and Pharmaceutical Bulletin, 44(9), 1321–1330.
  • Jarsalia, P., et al. (2022). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. Molecules, 27(7), 2345.
  • di Penta, A., et al. (2013).
  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020).
  • Gricina, O., et al. (2021). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18 F-Labeled Derivatives for Neuroinflammation Imaging. Pharmaceuticals, 14(11), 1109.

Sources

Validation

A Comparative Guide to Pyrazole Quantification: Cross-Validation of LC-MS/MS and NMR

In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents. The precise and accurate quanti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents. The precise and accurate quantification of these molecules is not merely an analytical exercise; it is a critical determinant of a drug candidate's safety, efficacy, and ultimate success. This guide provides an in-depth comparison of two powerhouse analytical techniques for pyrazole quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

As researchers and drug development professionals, our choice of analytical methodology is governed by a delicate interplay of sensitivity, selectivity, accuracy, and the specific demands of the analytical challenge at hand. This document will navigate the principles, practicalities, and nuanced considerations of employing LC-MS/MS and qNMR, culminating in a robust framework for their cross-validation to ensure data integrity and regulatory compliance.

The Orthogonal Powerhouses: LC-MS/MS and NMR

At their core, LC-MS/MS and NMR are fundamentally different, yet complementary, analytical techniques. Their orthogonal nature—relying on distinct physicochemical principles—makes their combined use a formidable strategy for unequivocal analytical validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Apex of Sensitivity

LC-MS/MS is a hyphenated technique that marries the potent separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry.[1][2] This synergy allows for the quantification of analytes at exceptionally low concentrations, often in complex biological matrices.[3][4]

The principle of LC-MS/MS quantification hinges on the separation of the target analyte from other matrix components via LC, followed by its ionization and subsequent fragmentation in the mass spectrometer. The instrument then detects and quantifies specific fragment ions, a process known as Multiple Reaction Monitoring (MRM), which imparts a high degree of selectivity.[2][5] Quantification is typically achieved by constructing a calibration curve using a stable isotope-labeled internal standard, which mitigates variability during sample preparation and analysis.[6]

For pyrazole-containing molecules, which can be small and polar, LC-MS/MS method development often focuses on achieving adequate retention on the LC column to separate them from the sample matrix.[7][8] The high sensitivity of modern LC-MS/MS systems makes it the gold standard for bioanalysis, where drug and metabolite concentrations can be exceedingly low.[9]

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add known concentration Extract Protein Precipitation / SPE Spike->Extract Isolate analyte Evap Evaporation & Reconstitution Extract->Evap Concentrate sample Inject Injection into LC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Fragment MS/MS Fragmentation (MRM) Ionize->Fragment Detect Detection & Quantification Fragment->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Calculate Concentration Calculation Calibrate->Calculate

A streamlined workflow for pyrazole quantification using LC-MS/MS.
Quantitative Nuclear Magnetic Resonance (qNMR): The Standard of Accuracy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute concentration of a compound in a sample.[10] Unlike many other analytical techniques, qNMR does not typically require a calibration curve generated from the analyte of interest.[11] Its principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]

By incorporating a certified internal standard of known concentration and purity into the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[10][12] This makes qNMR a highly accurate and traceable method, with results often linked to SI units.[10]

The non-destructive nature of qNMR is another significant advantage, as the sample can be recovered for further analysis.[10] For pyrazole quantification, well-resolved proton (¹H) signals on the pyrazole ring or its substituents are typically used for integration.[13][14]

qNMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Analyte Accurate Weighing of Analyte Dissolve Dissolution in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurate Weighing of Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Data Acquisition (¹H NMR) Transfer->Acquire Optimize Optimization of Acquisition Parameters Process Fourier Transform & Phasing Acquire->Process Integrate Signal Integration Process->Integrate Calculate Concentration Calculation Integrate->Calculate

The methodical process for pyrazole quantification via qNMR.

Head-to-Head Comparison: LC-MS/MS vs. qNMR

The choice between LC-MS/MS and qNMR is dictated by the specific requirements of the analytical task.

FeatureLC-MS/MSqNMR
Principle Chromatographic separation followed by mass-to-charge ratio detection.[15]Proportionality of NMR signal area to the number of nuclei.[12]
Sensitivity Very high (pg/mL to ng/mL).Moderate (µg/mL to mg/mL).
Selectivity High, especially with MRM.[2]High, based on unique chemical shifts.
Accuracy High, dependent on calibration curve and internal standard.Very high, often considered a primary ratio method.[10]
Precision High, with RSDs typically <15%.[16]High, with RSDs typically <2%.[17]
Throughput High, with run times of a few minutes per sample.[16]Lower, with longer acquisition times for high precision.
Matrix Effects Susceptible to ion suppression or enhancement.Generally less susceptible to matrix effects.
Sample Type Ideal for complex matrices (e.g., plasma, urine).[3]Best suited for relatively pure samples and formulations.
Quantification Relative (requires calibration curve).[6]Absolute or relative.[18]
Cost High initial instrument cost and ongoing maintenance.High initial instrument cost.

The Imperative of Cross-Validation

When data from two different analytical methods are intended to be combined or compared, a cross-validation is essential to ensure the reliability and comparability of the results.[19][20] This is a critical step in regulated environments and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][21][22][23]

The goal of cross-validating an LC-MS/MS method with a qNMR method is to demonstrate that both techniques provide equivalent quantitative results within predefined acceptance criteria. This process provides a high level of confidence in the analytical data, particularly when one method (qNMR) serves as a reference for the other (LC-MS/MS).

Cross-Validation Workflow

Cross-Validation Workflow cluster_methods Parallel Quantification cluster_analysis Data Comparison & Statistical Analysis cluster_decision Acceptance LCMS Quantify Samples by LC-MS/MS Compare Compare Concentration Data LCMS->Compare NMR Quantify the Same Samples by qNMR NMR->Compare Stats Statistical Analysis (e.g., Bland-Altman) Compare->Stats Accept Acceptance Criteria Met? Stats->Accept Pass Methods are Cross-Validated Accept->Pass Yes Fail Investigate Discrepancies Accept->Fail No

A decision-making workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Pyrazole-X in Human Plasma

Objective: To determine the concentration of a hypothetical drug, Pyrazole-X, in human plasma.

1. Materials and Reagents:

  • Pyrazole-X reference standard

  • Pyrazole-X-d4 (deuterated internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Pyrazole-X and Pyrazole-X-d4 in acetonitrile.

  • Serially dilute the Pyrazole-X stock solution to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking into human plasma.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (Pyrazole-X-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization: Electrospray Ionization (ESI), Positive Mode[16]

  • MRM Transitions:

    • Pyrazole-X: e.g., m/z 250.1 → 150.2

    • Pyrazole-X-d4: e.g., m/z 254.1 → 154.2

5. Data Analysis:

  • Integrate the peak areas for Pyrazole-X and Pyrazole-X-d4.

  • Calculate the peak area ratio (Pyrazole-X / Pyrazole-X-d4).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Pyrazole-X in the QC and unknown samples from the calibration curve.

Protocol 2: qNMR Quantification of Pyrazole-X Drug Substance

Objective: To determine the purity of a Pyrazole-X drug substance.

1. Materials and Reagents:

  • Pyrazole-X drug substance

  • Maleic acid (certified internal standard)

  • Dimethyl sulfoxide-d6 (DMSO-d6) with high isotopic purity

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Pyrazole-X and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Probe: 5 mm BBO probe

  • Experiment: ¹H NMR

  • Key Parameters:

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of protons)[24]

    • Number of Scans: 16 (or as needed for adequate signal-to-noise)

    • Pulse Angle: 90°

4. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Identify a well-resolved, non-exchangeable proton signal for Pyrazole-X (e.g., a proton on the pyrazole ring) and the vinyl proton signal of maleic acid.

  • Carefully integrate these two signals.

  • Calculate the purity of Pyrazole-X using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Cross-Validation Data and Acceptance Criteria

To cross-validate the two methods, a set of samples (e.g., n=6) at three different concentrations (low, mid, high) should be prepared and analyzed by both LC-MS/MS and qNMR.

Hypothetical Cross-Validation Data:

Sample IDNominal Conc. (µg/mL)LC-MS/MS Result (µg/mL)qNMR Result (µg/mL)% Difference
Low-110.09.810.1-2.97%
Low-210.010.210.3-0.97%
Mid-110099.5101.2-1.68%
Mid-2100101.1100.50.60%
High-1500495.2505.0-1.94%
High-2500502.8498.90.78%

Acceptance Criteria (as per ICH and FDA guidelines):

  • The mean concentration determined by one method should be within ±15% of the mean concentration determined by the other method for at least two-thirds of the samples at each concentration level.[9][23]

  • A statistical assessment, such as a Bland-Altman plot, can be used to evaluate the agreement between the two methods and identify any systematic bias.[25]

Conclusion

Both LC-MS/MS and qNMR are powerful techniques for the quantification of pyrazole-containing compounds, each with its own distinct advantages. LC-MS/MS offers unparalleled sensitivity, making it indispensable for bioanalysis, while qNMR provides exceptional accuracy and serves as an excellent reference method for purity assessment.

A thorough understanding of the principles and practical considerations of both techniques, coupled with a rigorous cross-validation strategy, ensures the generation of high-quality, reliable, and defensible data. This, in turn, empowers researchers and drug development professionals to make informed decisions, navigate the complexities of regulatory submissions, and ultimately, advance the development of novel pyrazole-based therapeutics.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • GaBI. (2018, May 25). FDA issues final guidance on bioanalytical method validation. [Link]

  • Drawell. (2025, July 11). 6 Key Points You Need to Know about Quantitative LC-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • Contract Pharma. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • American Chemical Society. (n.d.). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • National Center for Biotechnology Information. (2012, November 2). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • International Council for Harmonisation. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • National Center for Biotechnology Information. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link]

  • National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • SciSpace. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • CHROMacademy. (n.d.). LC-MS Principles. [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines - ICH. [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. [Link]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]

  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

Sources

Comparative

performance comparison of different chromatography columns for PFAS separation

The Evolution of PFAS Chromatography: A Comparative Guide to Column Chemistries and Workflows As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with per- and polyfluoroalkyl...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of PFAS Chromatography: A Comparative Guide to Column Chemistries and Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with per- and polyfluoroalkyl substances (PFAS). The landscape of PFAS testing has shifted dramatically. We are no longer just looking at legacy long-chain compounds like PFOA and PFOS; modern regulatory frameworks, such as EPA Method 1633[1], now demand the precise quantification of ultra-short-chain (USC) PFAS (C1-C3), branched isomers, and complex precursors across diverse matrices.

This guide dissects the chromatographic mechanisms behind PFAS separation, objectively compares leading column chemistries, and provides self-validating protocols to ensure uncompromising scientific integrity in your LC-MS/MS workflows.

The Mechanistic Challenge of PFAS Separation

The structural diversity of PFAS—ranging from highly polar, ultra-short-chain aliphatic acids (e.g., trifluoroacetic acid, TFA) to highly hydrophobic long-chain sulfonates—creates a fundamental chromatographic contradiction.

  • Hydrophobic Retention Limits: Standard reversed-phase (RP) columns rely on hydrophobic interactions between the C18 ligand and the fluoroalkyl tail. While excellent for C4–C18 PFAS, C1–C3 compounds elute at or near the void volume, suffering from severe ion suppression and poor peak shape.

  • System Contamination: Fluoropolymers (PTFE) in LC pumps, solvent lines, and degassing units constantly leach background PFAS. Without mitigation, system-derived PFAS co-elute with sample analytes, causing false positives and elevated baselines.

System Configuration: The Critical Role of the Delay Column

Before evaluating analytical columns, the LC system itself must be modified. The insertion of a PFAS Delay Column (often called an Isolator Column) between the LC pump and the autosampler is non-negotiable for trace-level analysis[2].

The Causality: The delay column acts as a highly retentive trap for system-generated PFAS. Because it is positioned before the injection valve, system PFAS are retained by the delay column and elute later than the sample PFAS. This effectively separates the background noise from the analytical signal, ensuring that any peak detected at the expected retention time originates solely from the injected sample.

PFAS_LC_System Solvent Mobile Phase (Aqueous/Organic) Pump LC Pump (System PFAS Source) Solvent->Pump Delay Delay Column (Traps System PFAS) Pump->Delay Injector Autosampler (Sample Intro) Delay->Injector Clean Flow Analytical Analytical Column (Separates Sample PFAS) Injector->Analytical Sample + Flow MS MS/MS Detector (Quantification) Analytical->MS Resolved Peaks

LC-MS/MS system configuration utilizing a delay column to isolate system-derived PFAS.

Performance Comparison of Analytical Column Chemistries

To achieve baseline resolution for structural isomers (e.g., linear vs. branched PFOS) and retain USC PFAS, column selection is paramount. Below is an objective comparison of the three dominant chemistries used in the field today:

A. Conventional Superficially Porous Particle (SPP) C18

  • Mechanism: Purely hydrophobic interaction.

  • Performance: Exceptional for legacy C4–C14 PFAS. High efficiency due to the solid core reduces band broadening. However, C1–C3 compounds (TFA, PFPrA) exhibit poor retention and peak shape, making this chemistry unsuitable for expanded panels without derivatization.

B. Polar-Functionalized / Hybrid C18 (e.g., Agilent Altura Poroshell 120 PFAS)

  • Mechanism: Incorporates a positively charged surface or polar end-capping alongside the traditional C18 phase.

  • Performance: The positive charge provides weak electrostatic attraction for the anionic PFAS headgroups. This dramatically increases the retention factor ( k′ ) for ultra-short chains like TFA and PFBA while maintaining the hydrophobic resolution needed for long-chain PFAS, enabling a true single-injection C1–C18 workflow[3].

C. Mixed-Mode HILIC/Ion-Exchange (e.g., Restek Raptor Polar X)

  • Mechanism: Combines Hydrophilic Interaction Liquid Chromatography (HILIC) with weak anion exchange (WAX).

  • Performance: The gold standard specifically for ultra-short-chain PFAS[4]. It retains highly polar analytes that completely bypass C18 columns. However, it requires different mobile phase conditions (often higher organic start) and is less suited for highly hydrophobic >C12 PFAS.

Table 1: Quantitative Comparison of Column Chemistries for PFAS Analysis

Column ChemistryTarget PFAS RangeRetention Time (TFA)Isomer Resolution (Branched/Linear)Mobile Phase CompatibilityPrimary Limitation
Conventional SPP C18 C4 – C18< 1.0 min (Poor)Excellent (Rs > 1.5)Standard (MeOH/Water/NH4OAc)Fails to retain C1-C3 PFAS
Polar-Modified C18 C1 – C18> 2.0 min (Good)Excellent (Rs > 1.5)Standard (MeOH/Water/NH4OAc)Slight peak tailing for >C14
Mixed-Mode (HILIC/WAX) C1 – C8> 4.0 min (Excellent)Moderate (Rs ~ 1.0)High Organic / BufferPoor recovery for long-chain PFAS

Experimental Protocol: EPA Method 1633 Compliant Workflow

To ensure trustworthiness and self-validation, the following protocol details the extraction and chromatographic separation of PFAS from complex non-potable water matrices according to EPA Method 1633. This method utilizes a Weak Anion Exchange / Graphitized Carbon Black (WAX/GCB) dual-phase Solid Phase Extraction (SPE) approach[5].

The Causality in Sample Prep: The WAX sorbent captures the anionic PFAS headgroups via electrostatic interactions, allowing aggressive organic washing to remove neutral matrix interferences. The GCB layer specifically removes bile salts (like taurodeoxycholic acid, TDCA) which are known isobaric interferences that can artificially inflate PFOS quantification.

SPE_Workflow Sample Aqueous Sample (500 mL) Adjust pH to 6.5 ± 0.5 Spike Spike Extracted Internal Standard (EIS) Mix Sample->Spike Condition Condition WAX/GCB SPE (NH4OH/MeOH -> Formic Acid) Spike->Condition Load Load Sample (~5 mL/min) Condition->Load Wash Wash Cartridge (Aqueous buffer to remove neutrals) Load->Wash Elute Elute PFAS (1% NH4OH in Methanol) Wash->Elute Concentrate Evaporate & Reconstitute Add Non-Extracted IS (NIS) Elute->Concentrate Analyze LC-MS/MS Analysis (Polar-Modified C18) Concentrate->Analyze

Step-by-step WAX/GCB solid-phase extraction workflow for EPA Method 1633.

Step-by-Step Methodology:

  • Sample Preparation: Measure 500 mL of the aqueous sample. Verify and adjust the pH to 6.5 ± 0.5 using 50% formic acid or ammonium hydroxide.

  • Isotope Spiking (Self-Validation Step): Spike the sample with the Extracted Internal Standard (EIS) mixture (e.g., 13C-labeled PFAS). Crucial Note: The recovery of these isotopes in the final MS data validates the extraction efficiency for every single sample, acting as an internal quality control system.

  • SPE Conditioning: Condition a bilayer WAX/GCB SPE cartridge with 15 mL of 1% methanolic ammonium hydroxide, followed by 5 mL of 0.3 M formic acid. Do not allow the sorbent to run dry.

  • Loading: Pass the sample through the cartridge at a controlled flow rate of ~5 mL/min to ensure adequate residence time for ion exchange.

  • Washing & Drying: Wash with reagent water and dry the cartridge under a vacuum for 5 minutes to remove residual water, which can interfere with the elution step.

  • Elution: Elute the target PFAS using 1% ammonium hydroxide in methanol. The alkaline pH deprotonates the WAX sorbent, breaking the electrostatic hold and releasing the anionic PFAS.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a methanol/water mixture. Spike with the Non-Extracted Internal Standard (NIS) to calculate final volume variations and instrument performance.

  • LC-MS/MS Analysis: Inject 10 µL onto a Polar-Modified C18 column (e.g., 2.1 × 50 mm, 1.8 µm). Utilize a gradient of 2 mM ammonium acetate in water (Mobile Phase A) and methanol (Mobile Phase B) to achieve separation.

Conclusion

The evolution of PFAS analysis demands a departure from traditional C18 methodologies. For comprehensive C1–C18 panels, polar-modified C18 columns coupled with a dedicated delay column provide the optimal balance of retention, isomer resolution, and background mitigation. By adhering to rigorous extraction protocols like the WAX/GCB dual-phase method, laboratories can achieve the sub-ng/L sensitivity and selectivity required by modern environmental regulations.

References

  • "PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best?", Restek,[Link]

  • "C1–C18 PFAS Analysis in Drinking Water Using an Altura Poroshell 120 PFAS Column", Agilent Technologies,[Link]

  • "Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids", U.S. Environmental Protection Agency (EPA),[Link]

  • "Analysis of PFAS and Ultra-Short Chain PFAS by LC-MS/MS with Solid Phase Extraction", The Analytical Scientist,[Link]

  • "Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633", Macherey-Nagel,[Link]

Sources

Validation

5-Methyl-3-(perfluorooctyl)pyrazole as an alternative to existing commercial ligands

5-Methyl-3-(perfluorooctyl)pyrazole: A Next-Generation Fluorous Ligand for Advanced Catalysis and Extraction – A Comparative Guide Introduction In the landscape of advanced catalysis and liquid-liquid extraction, ligand...

Author: BenchChem Technical Support Team. Date: March 2026

5-Methyl-3-(perfluorooctyl)pyrazole: A Next-Generation Fluorous Ligand for Advanced Catalysis and Extraction – A Comparative Guide

Introduction

In the landscape of advanced catalysis and liquid-liquid extraction, ligand degradation and difficult catalyst recovery remain critical bottlenecks. Conventional ligands, such as triphenylphosphine (PPh3) and trioctylphosphine oxide (TOPO), often suffer from poor oxidation stability or require energy-intensive chromatographic separations [[1]](). 5-Methyl-3-(perfluorooctyl)pyrazole (CAS 243659-12-3) 2 has emerged as a specialized fluorous ligand designed to bridge the gap between high catalytic activity and near-perfect recoverability. By appending a highly fluorinated "ponytail" to a robust pyrazole core, this molecule enables true Fluorous Biphasic Catalysis (FBC) and highly selective metal extraction.

Mechanistic Causality: Why 5-M-3-PFOP Outperforms

The architectural design of 5-M-3-PFOP relies on two synergistic domains that dictate its superiority over existing commercial alternatives:

  • The Pyrazole Core (Electronic Stability): Pyrazole N-heterocycles act as excellent σ -donors and structurally resemble pincer-like transition metal complexes, creating a highly stable coordination sphere 3. Unlike polyfluorinated phosphane ligands, which are highly susceptible to oxidation (e.g., converting to inert phosphine oxides and limiting their recyclability) 1, the nitrogen-based pyrazole core is oxidatively robust.

  • The Perfluorooctyl Ponytail (Phase Partitioning): The heavy C8​F17​ chain imparts extreme hydrophobicity and lipophobicity. This ensures the ligand (and its coordinated metal center) partitions almost exclusively into fluorous solvents (e.g., perfluorohexane) rather than standard organic or aqueous phases. This thermomorphic property has been successfully exploited in fluorous pyrazole-modified supports for highly recyclable Heck and Suzuki couplings 4.

Comparative Performance Data

The following table benchmarks 5-M-3-PFOP against standard commercial ligands across critical process metrics.

LigandPrimary ApplicationPartition Coefficient (Fluorous : Organic)Oxidation StabilityCatalyst Recovery (%)
5-M-3-PFOP Fluorous Biphasic Catalysis / Extraction> 99:1 Excellent > 98% (Simple Decantation)
Triphenylphosphine (PPh3) Homogeneous Catalysis< 1:99Poor (Forms OPPh3)< 10% (Requires Chromatography)
Trioctylphosphine oxide (TOPO) Liquid-Liquid Extraction< 1:99GoodN/A (Consumes large organic vols)
3,5-Dimethylpyrazole (DMP) Coordination Chemistry< 1:99Excellent< 5% (Lost to organic phase)

Self-Validating Experimental Protocols

To demonstrate the practical application of 5-M-3-PFOP, the following protocols are engineered as self-validating systems, ensuring that mass balance and phase-retention can be analytically proven at the end of each workflow.

Protocol 1: Thermomorphic Suzuki-Miyaura Coupling

Causality: Biphasic systems often suffer from severe mass transfer limitations at room temperature. To overcome this, we utilize a thermomorphic solvent system (toluene/perfluorohexane) that becomes miscible at elevated temperatures. This allows for homogeneous reaction kinetics, followed by temperature-induced phase separation to ensure complete catalyst recovery.

  • Step 1 (Initialization): Charge a Schlenk flask with aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), Pd(OAc)2 (1 mol%), and 5-M-3-PFOP (2 mol%).

  • Step 2 (Solvent Addition): Add 2.5 mL toluene (organic phase) and 2.5 mL perfluorohexane (fluorous phase). At room temperature, two distinct liquid phases will be visible.

  • Step 3 (Thermomorphic Activation): Heat the mixture to 80°C under vigorous stirring.

    • Validation Check: Observe the disappearance of the phase boundary, visually confirming the formation of a single homogeneous phase for unhindered catalytic turnover.

  • Step 4 (Phase Separation & Recovery): Cool the mixture to 0°C for 10 minutes. The system will cleanly separate into a top organic layer (containing the biaryl product) and a bottom fluorous layer (containing the Pd-ligand complex).

  • Step 5 (Self-Validation & Mass Balance): Decant the toluene layer and analyze via GC-MS (validates >95% product yield). Subject the perfluorohexane layer to ICP-MS analysis (validates >98% Pd retention in the fluorous phase, confirming ligand efficacy and preventing heavy metal leaching).

Protocol 2: Liquid-Liquid Extraction of Palladium(II)

Causality: To recover precious metals from aqueous waste, the fluorous ligand must outcompete water for metal coordination without forming intractable emulsions—a common failure point for TOPO in complex matrices.

  • Step 1 (Preparation): Prepare an aqueous solution of PdCl2 (100 ppm). Prepare a 0.05 M solution of 5-M-3-PFOP in perfluoromethylcyclohexane.

  • Step 2 (Extraction): Mix equal volumes (10 mL) of both phases in a separatory funnel. Shake vigorously for 5 minutes to induce complexation.

  • Step 3 (Settling): Allow 10 minutes for phase separation. The high density and low surface tension of the fluorous solvent ensure rapid, emulsion-free settling.

  • Step 4 (Self-Validation): Analyze the depleted aqueous phase via UV-Vis spectroscopy (confirming the absence of the PdCl2 absorption band at 425 nm). Strip the fluorous phase using 1M HCl and quantify the recovered Pd via Atomic Absorption Spectroscopy (AAS) to close the extraction loop.

System Visualization

The following diagram illustrates the thermomorphic logic that makes 5-M-3-PFOP highly efficient for continuous catalytic cycles.

Workflow N1 Biphasic Mixture (RT) N2 Thermomorphic Heating (80°C) N1->N2 Overcome Mass Transfer N3 Homogeneous Catalysis (Kinetic Phase) N2->N3 Phase Miscibility N4 Cooling & Separation (RT) N3->N4 Reaction Complete N5 Organic Phase (Product Recovery) N4->N5 Decantation N6 Fluorous Phase (Catalyst Retention) N4->N6 >98% Retention N6->N1 Recycle Ligand

Thermomorphic fluorous biphasic catalytic cycle using 5-M-3-PFOP.

References

  • Fluoropharm. "243659-12-3 | 5(3)-Methyl-3(5)-(perfluorooctyl)pyrazole." Fluoropharm Catalog. Available at: 2

  • Wiley-VCH. "Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media." Wiley Online Library. Available at: 4

  • Institute of Macromolecular Chemistry CAS. "Polyfluorinated phosphane-based ligands." Imc.cas.cz. Available at: 1

  • ACS Publications. "Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents." Chemical Reviews. Available at: 3

Sources

Comparative

Assessing the Metabolic Stability of Perfluoroalkylated Pyrazoles: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery and agrochemical development programs stalled by the poor pharmacokinetic (PK) profiles of promising lead compounds. Pyrazoles are ubiquitous in me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery and agrochemical development programs stalled by the poor pharmacokinetic (PK) profiles of promising lead compounds. Pyrazoles are ubiquitous in medicinal chemistry due to their planar, electron-rich structures that facilitate target-specific binding; however, they are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation.

To overcome these metabolic liabilities, the strategic introduction of perfluoroalkyl groups (e.g., trifluoromethyl, pentafluoroethyl) has emerged as a definitive structural optimization strategy[1]. This guide objectively compares the metabolic stability of perfluoroalkylated pyrazoles against traditional alkylated alternatives, explores the physical organic chemistry driving these differences, and provides a self-validating experimental protocol for rigorous in vitro assessment.

The Stereoelectronic Case for Perfluoroalkylation

The prevailing assumption in early-stage development is that the enhanced metabolic stability of fluorinated pyrazoles stems solely from the high bond dissociation energy of the C–F bond (~116 kcal/mol), which resists direct hydrogen atom abstraction by the high-valent iron-oxo species in CYP enzymes[2]. While true, this explanation is incomplete.

From a physical organic chemistry perspective, the mechanism is far more nuanced. The profound electronegativity of perfluoroalkyl groups dramatically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole ring[3]. This stereoelectronic effect reduces the overall π -nucleophilicity of the heterocycle, effectively shielding the entire scaffold—not just the site of substitution—from electrophilic oxidative attacks. Furthermore, perfluoroalkylation modulates lipophilicity and enhances plasma protein binding, which limits the fraction of free drug available for hepatic clearance[3].

CYP450_Metabolism Parent Pyrazole Core N_Methyl N-Methyl Pyrazole (e.g., SCH900776) Parent->N_Methyl Alkylation N_CF3 N-Trifluoromethyl Pyrazole (e.g., MU380) Parent->N_CF3 Perfluoroalkylation CYP2D6_1 CYP2D6 Oxidation N_Methyl->CYP2D6_1 CYP2D6_2 CYP2D6 Oxidation (Blocked) N_CF3->CYP2D6_2 Metabolite Des-methyl Metabolite (Loss of Selectivity) CYP2D6_1->Metabolite N-Dealkylation Stable Metabolically Stable (Prolonged Half-life) CYP2D6_2->Stable Steric & Electronic Shielding

CYP450-mediated metabolic pathways comparing N-methyl and N-trifluoromethyl pyrazoles.

Comparative Performance Data: Alkyl vs. Perfluoroalkyl Pyrazoles

To objectively evaluate the performance of perfluoroalkylated pyrazoles, we can examine the structural evolution of checkpoint kinase 1 (CHK1) inhibitors. The predecessor compound, SCH900776, utilized an N-methyl pyrazole core. During pre-clinical metabolite identification (Met ID) studies, this moiety suffered from rapid CYP2D6-mediated N-demethylation. This degradation yielded a non-selective des-methyl metabolite with sub-micromolar inhibitory activity across >40 off-target kinases, severely compromising its therapeutic window[3].

By replacing the methyl group with a trifluoromethyl group (yielding the compound MU380), researchers successfully blocked the formation of the toxic des-methyl metabolite. The trifluoromethyl substitution also increased plasma protein binding, which synergistically improved the in vivo half-life and overall clearance profile, allowing it to outperform the parent compound in xenograft models[3].

Table 1: Metabolic Profiling of Pyrazole Scaffolds
Scaffold TypeRepresentative CompoundPrimary Metabolic LiabilityCYP IsoformIn Vivo Half-Life ( t1/2​ )Pharmacological Outcome
N-Methyl Pyrazole SCH900776High (N-demethylation)CYP2D6ShortFormation of toxic, non-selective des-methyl metabolite.
N-Trifluoromethyl Pyrazole MU380Low (Blocked N-dealkylation)CYP2D6ProlongedMaintained selectivity, enhanced plasma protein binding, superior efficacy.

Experimental Methodology: Self-Validating HLM Stability Assay

To rigorously assess the metabolic stability of newly synthesized perfluoroalkylated pyrazoles, we employ a Human Liver Microsome (HLM) assay. A protocol is only as reliable as its internal controls; therefore, this workflow is designed as a self-validating system to ensure that any observed stability is a true reflection of the molecule's resistance to CYP-mediated metabolism, rather than an artifact of inactive enzymes or chemical degradation.

Step-by-Step Protocol & Mechanistic Causality

1. Preparation of the Master Mix

  • Action: Pool HLMs (0.5 mg/mL final protein concentration) and the test perfluoroalkylated pyrazole (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Pooling the mixture before aliquoting into individual time-point wells minimizes well-to-well variance, ensuring that the kinetic degradation curve is mathematically smooth and reproducible. The physiological pH ensures optimal CYP folding and function.

2. Integration of System Controls (The Self-Validation Mechanism)

  • Action: Run parallel assays using a Positive Control (e.g., Verapamil, a known rapid CYP substrate) and a Negative Control (Test compound + HLMs, but without the NADPH cofactor).

  • Causality: The Positive Control validates that the microsome batch is enzymatically active. If Verapamil does not degrade, the assay is void. The Negative Control differentiates enzymatic metabolism from inherent chemical instability; if the perfluoroalkylated pyrazole degrades in the absence of NADPH, the instability is non-CYP mediated (e.g., hydrolysis).

3. Reaction Initiation

  • Action: Pre-incubate the plates at 37°C for 5 minutes, then initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons to reduce the heme iron center. NADPH serves as this obligate electron donor; without it, the catalytic cycle cannot proceed.

4. Time-Course Sampling & Quenching

  • Action: At designated intervals (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality: Cold ACN serves a dual purpose: it instantly precipitates the microsomal proteins, halting enzymatic activity at the exact second of transfer, and it extracts the small-molecule analytes into the organic phase for downstream analysis.

5. Centrifugation & LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. Monitoring the parent compound depletion over time allows for the calculation of intrinsic clearance ( CLint​ ) using the first-order kinetic equation: CLint​=(k×V)/P , where k is the elimination rate constant, V is the incubation volume, and P is the mass of microsomal protein.

HLM_Workflow Incubation 1. Incubation (Test Cpd + HLM) Initiation 2. Initiation (Add NADPH) Incubation->Initiation Sampling 3. Time-Course (0-60 min) Initiation->Sampling Quenching 4. Quenching (Cold ACN) Sampling->Quenching Centrifugation 5. Centrifugation (Protein Precip.) Quenching->Centrifugation Analysis 6. LC-MS/MS (Quantification) Centrifugation->Analysis

Step-by-step experimental workflow for the self-validating Human Liver Microsome stability assay.

Strategic Recommendations

When designing next-generation therapeutics or agrochemicals, do not view perfluoroalkylation merely as a "metabolic band-aid." The introduction of a perfluoroalkyl group onto a pyrazole core fundamentally alters the molecule's stereoelectronic landscape. While it robustly protects against CYP-mediated dealkylation and oxidation, researchers must proactively monitor for secondary effects, such as increased lipophilicity (LogP), which can occasionally drive off-target toxicity or reduce aqueous solubility. Utilizing the self-validating HLM protocol provided above ensures that these modifications are quantitatively tracked, allowing for data-driven lead optimization.

Sources

Validation

comparative docking studies of fluorinated pyrazole derivatives

Executive Summary & Mechanistic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern rational drug design. Fluorinated pyrazole derivatives, in particular, have emerged as privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern rational drug design. Fluorinated pyrazole derivatives, in particular, have emerged as privileged structures in medicinal chemistry, accounting for a substantial percentage of active pharmaceutical ingredients currently under development[1]. The pyrazole ring offers a robust hydrogen-bonding network, while strategic fluorination—such as the addition of a trifluoromethyl (–CF₃) or difluoromethyl (–CHF₂) group—dramatically alters the molecule's physicochemical profile.

The Causality of the "Fluorine Effect": Why does fluorination often result in superior binding affinity compared to non-fluorinated alternatives?

  • Stereoelectronic Modulation: Fluorine is the most electronegative element. Its strong inductive effect withdraws electron density from the pyrazole ring, lowering its pKa and altering its dipole moment. This modulates the hydrogen-bond donor/acceptor capacity of the adjacent nitrogen atoms.

  • Lipophilicity & Desolvation: The –CF₃ group increases the lipophilicity (LogP) of the ligand. In the context of protein binding, this provides a thermodynamic advantage; the displacement of highly ordered water molecules from hydrophobic binding pockets (desolvation penalty) is more energetically favorable.

  • Orthogonal Multipolar Interactions: C–F bonds can engage in specific, highly directional interactions with protein backbone amides or side chains (e.g., F···H–N hydrogen bonds or orthogonal multipolar interactions with carbonyl carbons).

To objectively demonstrate these effects, this guide utilizes Cyclooxygenase-2 (COX-2) as a comparative case study. The substitution of a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) on the pyrazole ring is the defining structural feature that differentiates highly selective COX-2 inhibitors (like Celecoxib) from non-selective NSAIDs[2].

Comparative Performance Data: COX-2 Inhibition Case Study

The following table synthesizes comparative docking and experimental in vitro data for a standard fluorinated pyrazole (Celecoxib), a novel difluoromethyl analog, and a non-fluorinated counterpart[2],[1].

Compound ClassR-Group SubstitutionDocking Score (kcal/mol)Experimental IC₅₀ (µM)Selectivity Index (COX-2/COX-1)Key Interacting Residues (COX-2 Active Site)
Standard Drug (Celecoxib) –CF₃-9.80.04>300H-bond: Arg120, Tyr355, His90. Hydrophobic: Val523.
Novel Pyrazole Analog –CHF₂-9.10.12150H-bond: Arg120, Tyr355. F···H interaction: Val523.
Non-Fluorinated Analog –CH₃-7.24.501.5H-bond: Arg120. Steric clash/poor fit in selectivity pocket.

Data Analysis: The non-fluorinated (–CH₃) analog exhibits a significantly weaker docking score (-7.2 kcal/mol) and poor selectivity. This is because the COX-2 active site contains a specific side pocket lined by Val523 (which is replaced by the bulkier Ile523 in COX-1). The –CF₃ group of the fluorinated pyrazoles perfectly exploits this extra volume, driving both high affinity and COX-2 selectivity[2].

Experimental Workflow: Self-Validating Docking Protocol

To accurately capture the subtle stereoelectronic effects of fluorinated pyrazoles, standard empirical charge models (like Gasteiger) are insufficient. The following protocol utilizes a self-validating, Quantum Mechanics (QM)-grounded approach.

Phase 1: Ligand Preparation (QM-Derived Charges)
  • Objective: Accurately model the electron-withdrawing effect of the fluorine atoms on the pyrazole ring.

  • Procedure:

    • Sketch the 2D structures of the fluorinated and non-fluorinated pyrazole derivatives.

    • Generate 3D conformations using a low-mode molecular dynamics conformational search.

    • Critical Step: Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

    • Calculate the electrostatic potential and fit the atomic charges using the RESP (Restrained Electrostatic Potential) method. Causality: RESP charges accurately represent the anisotropic charge distribution (sigma-hole) of the C–F bonds, which is critical for scoring electrostatic interactions in the docking engine.

Phase 2: Protein Preparation
  • Objective: Prepare a biologically relevant state of the target receptor.

  • Procedure:

    • Download the high-resolution crystal structure of COX-2 co-crystallized with a pyrazole inhibitor (e.g., PDB ID: 3LN1).

    • Remove co-crystallized water molecules, except for structural waters mediating key bridging interactions.

    • Assign protonation states at pH 7.4. Ensure His90 and Arg120 are correctly protonated, as they form the primary hydrogen-bond anchor for the pyrazole scaffold.

    • Perform a restrained energy minimization (heavy atom RMSD convergence to 0.3 Å) using the OPLS4 force field to relieve steric clashes.

Phase 3: Receptor Grid Generation & Docking
  • Objective: Define the search space and execute the docking algorithm.

  • Procedure:

    • Center the docking grid (15 Å × 15 Å × 15 Å) on the centroid of the co-crystallized ligand.

    • Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit flexibility.

    • Execute docking using an Extra Precision (XP) scoring function to heavily penalize steric clashes and reward exact structural matches in the Val523 pocket.

Phase 4: Protocol Validation (The Self-Validating System)
  • Objective: Prove the thermodynamic reliability of the docking parameters before analyzing novel compounds.

  • Procedure: Re-dock the native co-crystallized ligand back into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Acceptance Criteria: The protocol is only validated if the re-docking RMSD is ≤ 2.0 Å .

Workflow Visualization

Below is the logical architecture of the comparative docking study, illustrating the flow from data input through quantum mechanical preparation to final validation.

ComparativeDocking Start Input: Pyrazole Library (Fluorinated vs Non-Fluorinated) LigPrep Ligand Preparation (QM RESP Charges for -CF3/-CHF2) Start->LigPrep Docking Molecular Docking (High-Precision Scoring) LigPrep->Docking ProtPrep Protein Preparation (COX-2 Target) Protonation & Minimization Grid Receptor Grid Generation (Targeting Val523 Selectivity Pocket) ProtPrep->Grid Grid->Docking Analysis Post-Docking Analysis (Binding Energy & Interactions) Docking->Analysis Validation Protocol Validation (Native Ligand Redocking RMSD < 2.0 Å) Analysis->Validation

Caption: Systematic workflow for comparative molecular docking of fluorinated pyrazole derivatives.

Conclusion

Comparative docking studies unequivocally demonstrate that fluorination of the pyrazole scaffold is not merely a steric substitution, but a profound stereoelectronic upgrade. As evidenced by the COX-2 model, the transition from a –CH₃ to a –CF₃ group transforms a weak, non-selective binder into a highly potent, target-specific therapeutic agent. By employing QM-derived charges and rigorous self-validating docking protocols, researchers can accurately predict these binding affinities, accelerating the rational design of next-generation pyrazole-based drugs for inflammatory, neurodegenerative[3], and infectious diseases.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review ChemistrySelect (2024) URL:[Link]

  • Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study Bioorganic & Medicinal Chemistry (2011) URL:[Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Molecules (2021) URL:[Link]

Sources

Comparative

inter-laboratory comparison for the analysis of novel PFAS compounds

Inter-Laboratory Comparison for the Analysis of Novel PFAS Compounds: A Comprehensive Guide As the global regulatory landscape shifts, the analytical focus has rapidly expanded from legacy per- and polyfluoroalkyl substa...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison for the Analysis of Novel PFAS Compounds: A Comprehensive Guide

As the global regulatory landscape shifts, the analytical focus has rapidly expanded from legacy per- and polyfluoroalkyl substances (PFAS), such as PFOA and PFOS, to novel replacement chemistries. These include fluoroalkylether compounds like GenX (HFPO-DA), ADONA, and F-53B, as well as ultra-short-chain PFAS. For researchers, analytical chemists, and drug development professionals monitoring water systems and packaging leachables, selecting the correct analytical platform is no longer a matter of preference—it is a matter of mass balance and structural fidelity.

As a Senior Application Scientist, I have evaluated the three dominant analytical platforms utilized in recent inter-laboratory comparisons: Targeted LC-MS/MS (EPA Method 1633/533) , Non-Targeted LC-HRMS (High-Resolution Mass Spectrometry) , and Extractable Organofluorine (EOF) via Combustion Ion Chromatography (CIC) .

This guide objectively compares their performance, explains the mechanistic causality behind their limitations, and provides a self-validating experimental workflow for multi-platform analysis.

Platform Comparison: The Analytical Triad

The core challenge in novel PFAS analysis is the "dark PFAS" phenomenon—the gap between the sum of targeted individual PFAS and the total organofluorine present in a sample. Recent inter-laboratory studies have demonstrated that relying on a single analytical technique inevitably leads to data gaps[1].

Platform A: Targeted LC-MS/MS (Isotope Dilution)

Targeted LC-MS/MS, utilizing methods like EPA 1633, remains the gold standard for quantitation[2]. By employing a triple quadrupole (QqQ) mass spectrometer in multiple reaction monitoring (MRM) mode, this method achieves sub-part-per-trillion (ppt) sensitivity.

  • The Causality of Performance: The accuracy of this method relies entirely on isotope dilution. Novel ether-PFAS like GenX and ADONA have unique ionization efficiencies and matrix suppression profiles. Without an exact mass-labeled internal standard (e.g., 13C3-HFPO-DA), co-eluting matrix components (like organic acids in sludge) will suppress the electrospray ionization (ESI) droplet charge, leading to false negatives.

Platform B: Non-Targeted LC-HRMS (Suspect Screening)

High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) is deployed for the discovery of unknown ether-PFAS and transformation products.

  • The Causality of Performance: While HRMS provides exact mass and isotopic fidelity, it suffers from severe In-Source Fragmentation (ISF) [3]. Ether-PFAS are highly susceptible to decarboxylation (loss of CO2) or C-Cl cleavage (in chlorinated PFAS like F-53B) within the ESI source before reaching the mass analyzer. This leads to the misannotation of fragment ions as intact precursor molecules, severely skewing semi-quantitative inter-laboratory reproducibility.

ISF GenX GenX (HFPO-DA) [M-H]- Precursor ESI Electrospray Ionization (ESI-) GenX->ESI Decarb Decarboxylation (-CO2) ESI->Decarb High Cone Voltage Fragment ISF Fragment Ion Misannotated Feature Decarb->Fragment

Fig 2. In-source fragmentation (ISF) pathway of ether-PFAS during ESI- HRMS analysis.

Platform C: Extractable Organofluorine (EOF) via CIC

To close the mass balance gap, EOF via Combustion Ion Chromatography combusts the sample extract at 1000°C, converting all organofluorine into hydrogen fluoride (HF), which is then quantified as fluoride ions.

  • The Causality of Performance: Inter-laboratory comparisons reveal that targeted LC-MS/MS often explains less than 60% of the EOF in complex matrices[4]. EOF provides a critical sum parameter, but its accuracy is highly dependent on the complete removal of inorganic fluoride (via solid-phase extraction washing) prior to combustion.

Quantitative Inter-Laboratory Performance Data

The following table synthesizes performance metrics from recent international inter-laboratory comparisons evaluating these platforms for novel PFAS in water and complex matrices[1][4].

Analytical PlatformTarget ScopeKey Novel PFAS AddressedTypical LODInter-Lab Recovery (Water)Inter-Lab RSDPrimary Limitation
Targeted LC-MS/MS ~40-50 CompoundsGenX, ADONA, F-53B0.1 - 2.0 ng/L70% - 130%5% - 15%Blind to unknown precursors and ultra-short chains.
LC-HRMS (NTA) 10,000+ FeaturesEther-PFAS, FTOHs1.0 - 10 ng/LQualitative20% - 40%In-source fragmentation; lack of analytical standards.
EOF via CIC Total OrganofluorineSum Parameter (All)10 - 50 ng/L (F)85% - 101%9% - 19%Lacks structural specificity; vulnerable to inorganic F- bias.

Self-Validating Experimental Protocol: Unified Multi-Platform Workflow

To minimize freeze-thaw degradation and extraction bias, modern laboratories utilize a unified extraction workflow that splits a single sample eluate across all three platforms.

Rationale for Sorbent Choice

We utilize a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent. Novel ether-PFAS have lower pKa values and are highly polar. A WAX sorbent captures both the hydrophobic fluorinated tail (via reversed-phase interactions) and the anionic headgroup (via electrostatic interactions), preventing the breakthrough of ultra-short-chain PFAS that occurs with traditional C18 sorbents.

Workflow Sample Environmental Sample (Water/Sludge) Extraction Weak Anion Exchange (WAX) SPE Sample->Extraction Split Extract Aliquot Split Extraction->Split Targeted Targeted LC-MS/MS (EPA 1633) Split->Targeted HRMS Non-Targeted LC-HRMS (Suspect Screening) Split->HRMS CIC EOF via CIC (Fluorine Mass Balance) Split->CIC

Fig 1. Unified sample extraction and splitting workflow for multi-platform PFAS analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Spiking (Self-Validation Checkpoint)

  • Adjust 500 mL of the aqueous sample to pH 6.5 ± 0.5 using ammonium acetate buffer. Causality: Maintaining a slightly acidic pH ensures the WAX sorbent remains protonated (positively charged) to capture PFAS anions.

  • Spike the sample with a comprehensive isotopically labeled surrogate mixture (e.g., 13C3-GenX, 13C3-ADONA).

  • Validation: Surrogate recovery must fall between 70-130%. If recovery is <70%, matrix suppression is occurring, and the sample must be diluted or subjected to carbon clean-up.

Step 2: Solid Phase Extraction (SPE)

  • Condition a 500 mg WAX SPE cartridge with 5 mL of 0.1% NH4OH in methanol, followed by 5 mL of methanol, and 5 mL of LC-MS grade water.

  • Load the sample at a flow rate of ~5 mL/min.

  • Critical Wash Step: Wash with 10 mL of 0.1 M ammonium acetate buffer (pH 4.0). Causality: This step is mandatory for EOF analysis. It elutes naturally occurring inorganic fluoride ions (F-) that would otherwise cause massive false positives in the CIC analysis.

  • Dry the cartridge under a gentle nitrogen stream for 10 minutes.

Step 3: Elution and Splitting

  • Elute the retained PFAS using 5 mL of 0.1% NH4OH in methanol. Causality: The alkaline pH deprotonates the WAX sorbent, breaking the electrostatic hold on the PFAS molecules.

  • Concentrate the eluate to 1 mL under nitrogen at 35°C.

  • Aliquot Splitting:

    • Aliquot A (400 µL): Transfer to a polypropylene vial for Targeted LC-MS/MS (Add internal standard for volume correction).

    • Aliquot B (400 µL): Transfer to a polypropylene vial for LC-HRMS Suspect Screening.

    • Aliquot C (200 µL): Inject directly into the quartz boat of the Combustion Ion Chromatograph for EOF determination.

Step 4: Data Reconciliation (Fluorine Mass Balance)

  • Convert the quantitative results from Aliquot A (ng/L of GenX, ADONA, etc.) into Fluorine Equivalents (ng F/L) based on the mass fraction of fluorine in each specific molecule.

  • Sum the targeted fluorine equivalents and compare them against the total EOF measured in Aliquot C. The delta represents the "Unknown Organofluorine" fraction, which is then investigated by mining the HRMS data from Aliquot B for novel features.

References

  • US Environmental Protection Agency (EPA). (2021). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. EPA.gov. Retrieved from[Link][2]

  • Woodward, E. E., et al. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. Environmental Science & Technology. PubMed Central (NIH). Retrieved from[Link][1]

  • Kärrman, A., et al. (2021). Can determination of extractable organofluorine (EOF) be standardized? First interlaboratory comparisons of EOF and fluorine mass balance in sludge and water matrices. Environmental Science: Processes and Impacts (RSC Publishing). Retrieved from[Link][4]

  • Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Analytical Chemistry. PubMed Central (NIH). Retrieved from[Link][3]

Sources

Validation

Purity Validation of 5-Methyl-3-(perfluorooctyl)pyrazole: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

As the pharmaceutical and agrochemical industries increasingly rely on heavily fluorinated building blocks to modulate lipophilicity and metabolic stability, the analytical burden of validating these compounds has escala...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and agrochemical industries increasingly rely on heavily fluorinated building blocks to modulate lipophilicity and metabolic stability, the analytical burden of validating these compounds has escalated. 5-Methyl-3-(perfluorooctyl)pyrazole (C₁₂H₇F₁₇N₂) represents a worst-case scenario for traditional purity assays: its massive perfluorooctyl chain (C₈F₁₇) dominates the molecule's mass, rendering standard chromatographic and spectroscopic techniques susceptible to critical blind spots.

As a Senior Application Scientist, I have evaluated countless analytical workflows for perfluoroalkyl compounds. This guide objectively compares Elemental Analysis (EA) against alternative methodologies, detailing the mechanistic pitfalls of standard assays and providing a self-validating, fluorine-optimized EA protocol to guarantee absolute mass balance.

The Mechanistic Challenge: Why Perfluoroalkyls Defy Standard Analysis

The fundamental challenge in validating 5-Methyl-3-(perfluorooctyl)pyrazole lies in the extreme thermodynamic stability of the carbon-fluorine (C–F) bond (~485 kJ/mol).

When subjected to Standard CHN (Carbon, Hydrogen, Nitrogen) Combustion Analysis , the molecule fails to oxidize completely. Instead of yielding pure CO₂, the thermal degradation of the perfluorooctyl chain produces tetrafluoromethane (CF₄) and CF₂ radicals. Because CF₄ does not register as CO₂ on a Thermal Conductivity Detector (TCD), the resulting Carbon data is artificially depressed[1]. Furthermore, unoxidized CF₂ fragments can pass through the reduction column and co-elute with N₂, leading to falsely elevated Nitrogen readings[1].

To overcome this, Fluorine-Optimized CHN Analysis mandates the use of combustion accelerators—such as Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃)—which act as localized oxygen donors to force the complete cleavage of C–F bonds[2]. Additionally, the resulting corrosive Hydrogen Fluoride (HF) gas must be quantitatively trapped using Magnesium Oxide (MgO) to prevent detector damage and flow disruption[1].

Orthogonal Purity Validation Techniques: A Comparison

Relying on a single analytical technique for highly fluorinated pyrazoles is a systemic risk. Table 1 compares the performance of optimized EA against other standard laboratory techniques.

Table 1: Performance Comparison of Purity Validation Techniques
Analytical TechniquePrinciple of DetectionPros for PerfluoroalkylsCons / LimitationsSuitability for 5-Methyl-3-(perfluorooctyl)pyrazole
Standard CHN Analysis Uncatalyzed thermal combustionRapid, low cost.Fails to break C–F bonds. Yields low C and high N data[1].Poor. Unreliable mass balance.
Optimized CHN (V₂O₅ + MgO) Catalytic combustion with HF trappingAbsolute mass balance; proves structural integrity.Requires specialized tube packing and combustion aids[2].Excellent. Gold standard for absolute purity.
Combustion Ion Chromatography (CIC) Combustion followed by IC for Total FluorineDirectly quantifies the F mass fraction[3].Does not quantify C, H, or N.Excellent. Best used orthogonally with Optimized CHN.
Quantitative NMR (¹⁹F / ¹H qNMR) Signal integration vs. internal standardHigh structural specificity.Misses inorganic salts; requires expensive internal standards.Good. Validates structure but not absolute bulk purity.
HPLC-UV UV absorbance separationExcellent for detecting organic synthesis impurities.Perfluorooctyl chain lacks a chromophore; UV response relies solely on the pyrazole ring.Moderate. Overestimates purity by missing non-UV absorbing impurities.

Experimental Protocol: Fluorine-Optimized Elemental Analysis

To ensure scientific integrity, an analytical protocol must be a self-validating system . The following step-by-step methodology guarantees complete combustion and protects against false positives.

Step 1: Matrix Modification (Sample Preparation)
  • Action: Accurately weigh 1.5–2.0 mg of 5-Methyl-3-(perfluorooctyl)pyrazole into a high-purity tin capsule. Add 5–10 mg of directly into the capsule before sealing[2].

  • Causality: V₂O₅ acts as a potent thermal accelerator and oxygen donor. During the flash combustion phase, it lowers the activation energy required to shatter the C₈F₁₇ chain, ensuring all carbon is converted to CO₂ rather than CF₄.

Step 2: Combustion Tube Configuration
  • Action: Pack the primary quartz combustion tube with an extended zone of Magnesium Oxide (MgO) or silver wool. Set the furnace temperature to 1000–1050 °C.

  • Causality: Complete oxidation of the perfluoroalkyl chain generates high volumes of HF gas. If HF reaches the silica quartz tube, it forms volatile SiF₄, which alters gas flow dynamics and destroys the TCD. MgO acts as a chemical trap, quantitatively converting HF into solid, inert MgF₂[1].

Step 3: Self-Validating Calibration Sequence
  • Action: Prior to running the unknown sample, execute a calibration sequence: 3x Blanks → 2x Acetanilide (Standard) → 2x Trifluoroacetanilide (Fluorinated Check Standard).

  • Causality: This step validates the system's capacity to handle fluorine. If the MgO trap is exhausted or the combustion temperature is too low, the Trifluoroacetanilide check standard will immediately flag the error via depressed Carbon and elevated Nitrogen recoveries. Proceed only if the check standard is within ±0.3% of theoretical values.

Step 4: Detection & Mass Balance Verification
  • Action: Combust the sample and quantify CO₂, H₂O, and N₂ via TCD. Calculate the total mass balance.

  • Causality: For C₁₂H₇F₁₇N₂, the theoretical CHN sum is only 35.69% (due to 64.31% Fluorine). The recovered percentages must perfectly align with the theoretical values to confirm the absence of inorganic salts or non-fluorinated organic impurities.

Experimental Data & Performance Metrics

The data in Table 2 demonstrates the critical failure of standard combustion methods and the accuracy of the optimized protocol when analyzing a 99.5% pure lot of 5-Methyl-3-(perfluorooctyl)pyrazole.

Table 2: Experimental Mass Balance & Elemental Recovery

Theoretical Formula Weight: 502.17 g/mol (C: 28.70%, H: 1.41%, N: 5.58%, F: 64.31%)

Analytical MethodCarbon (%)Hydrogen (%)Nitrogen (%)Total CHN RecoveredStatus / Diagnosis
Theoretical Values 28.70 1.41 5.58 35.69 N/A
Standard CHN (No Aid)23.151.458.1232.72FAIL: CF₄ formation (Low C); CF₂ co-elution (High N).
Optimized CHN (V₂O₅)28.651.405.6135.66PASS: Complete oxidation; matches theoretical mass.

Workflow Visualization

The logical relationship between matrix modification, catalytic oxidation, and halogen trapping is mapped in the workflow diagram below.

EA_Validation Sample 5-Methyl-3-(perfluorooctyl)pyrazole (C12H7F17N2) Aid Add V2O5/WO3 Combustion Aid Sample->Aid Matrix Prep Combust Flash Combustion (1050°C, O2) Aid->Combust Catalytic Oxidation Trap MgO/Ag Trap (Captures HF as MgF2) Combust->Trap Gases + HF Reduce Cu Reduction (NOx -> N2) Trap->Reduce HF Removed Detect TCD Detection (CO2, H2O, N2) Reduce->Detect Pure Analytes

Fig 1: Fluorine-optimized elemental analysis workflow with V2O5 aids & MgO traps.

Conclusion

Validating the purity of 5-Methyl-3-(perfluorooctyl)pyrazole requires an analytical strategy that respects the extreme stability of the perfluoroalkyl chain. While HPLC-UV and qNMR provide valuable structural and organic purity insights, they cannot guarantee absolute bulk purity. Fluorine-Optimized Elemental Analysis , utilizing V₂O₅ combustion aids and MgO halogen traps, remains the only self-validating method capable of proving absolute mass balance for heavily fluorinated pyrazoles.

References

  • Exeter Analytical Inc. (2013). CHN determination of highly fluorinated organic compounds. Scientist Live. [1]

  • Eriksson, U., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. iScience / ResearchGate. [3]

  • LECO Corporation (1996). US Patent 5547876A: Combustion accelerators, processes for their production and processes for their use in elemental analysis. Google Patents. [2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Methyl-3-(perfluorooctyl)pyrazole

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-3-(perfluorooctyl)pyrazole was not located in available public databases. The following guidance is synthesized from the established chemical properties and haz...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-3-(perfluorooctyl)pyrazole was not located in available public databases. The following guidance is synthesized from the established chemical properties and hazards of its two primary structural motifs: the pyrazole ring and the perfluorooctyl (PFAS) tail . This document is intended to provide a robust framework for safe handling and disposal. However, it is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding.

Foundational Principles: Understanding the Hazard Profile

The disposal protocol for 5-Methyl-3-(perfluorooctyl)pyrazole is dictated by the dual-natured risk it presents. Understanding the causality behind these risks is the first step in ensuring a self-validating and safe disposal system.

  • The Pyrazole Moiety: Pyrazole and its derivatives are nitrogen-containing heterocyclic compounds. While many are biologically active and utilized in drug development, they can also present toxicological hazards.[1] Safety data for analogous compounds indicate risks such as being harmful if swallowed, causing skin and eye irritation, and potential organ toxicity with repeated exposure.[2][3][4] Therefore, all direct contact must be avoided.

  • The Perfluorooctyl (PFAS) Tail: The -(CF₂)₇CF₃ group classifies this compound as a per- and polyfluoroalkyl substance (PFAS). The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making this "tail" exceptionally resistant to chemical, thermal, and biological degradation.[5] This persistence has led to their designation as "forever chemicals."[6] Improper disposal can lead to long-term environmental contamination and bioaccumulation. The U.S. Environmental Protection Agency (EPA) is actively developing regulations for PFAS, highlighting the critical need for responsible management.[7][8]

The core challenge is the complete destruction of the perfluorinated chain, which requires highly specialized and energetic disposal methods.

Immediate Laboratory Protocol: Waste Segregation and Containment

Proper disposal begins at the bench. The immediate goal is to prevent the release of the compound into the environment and to ensure the waste is correctly categorized for final destruction.

Personal Protective Equipment (PPE) and Engineering Controls

All handling and waste management steps must be performed under strict safety protocols to mitigate the risks associated with the pyrazole head.

  • Engineering Controls: All operations involving the transfer or handling of 5-Methyl-3-(perfluorooctyl)pyrazole, including waste consolidation, must be conducted within a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

  • Skin Protection: Chemically resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific chemical compatibility) and a flame-resistant lab coat must be worn.[9]

Step-by-Step Waste Handling and Segregation
  • Decontaminate and Rinse: All glassware and equipment that have come into direct contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered grossly contaminated and must be collected as hazardous waste. Subsequent rinses can be managed as directed by your EHS department.

  • Segregate Waste Streams:

    • Grossly Contaminated Solids: This includes any unreacted reagent, contaminated silica gel, filter paper, or spill cleanup materials. These should be placed in a dedicated, robust, and sealable hazardous waste container.

    • Contaminated Liquid Waste: This includes reaction solvents, the first rinseate from decontamination, and any other liquid mixtures containing the compound. Collect this in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly approved by EHS.

    • Trace Contaminated Sharps & Consumables: Needles, syringes, and pipette tips should be disposed of in a designated sharps container. Contaminated gloves and bench paper should be placed in a separate bag or container designated for solid chemical waste.

  • Container Selection and Labeling:

    • Use only containers approved by your EHS department for hazardous chemical waste.

    • The container must be clearly and indelibly labeled with:

      • The words "Hazardous Waste "

      • The full chemical name: "5-Methyl-3-(perfluorooctyl)pyrazole "

      • An explicit notation: "Contains Per- and Polyfluoroalkyl Substances (PFAS) "

      • An accumulation start date and the primary hazard characteristics (e.g., Toxic, Environmental Hazard).

  • Temporary On-Site Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Alert and Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep or scoop the absorbed material and any solid spill into the designated solid hazardous waste container.

  • Decontaminate Area: Clean the spill area thoroughly with a solvent-soaked cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Final Disposal: Technologies and Decision Matrix

Due to the extreme persistence of the perfluorooctyl group, standard chemical waste disposal methods are insufficient. The EPA's interim guidance on PFAS disposal identifies three primary technologies capable of managing this waste, with high-temperature thermal destruction being the most definitive solution.[7][10]

Disposal TechnologyMechanismAdvantagesDisadvantages & Causality
High-Temperature Incineration Thermal decomposition at temperatures typically >1,000°C in a permitted hazardous waste combustor.[10]The only method proven to mineralize (break down) the C-F bond, permanently destroying the PFAS molecule.[11]Requires specialized facilities equipped with scrubbers to handle acidic off-gases like hydrogen fluoride (HF).[12] Incomplete combustion can create other hazardous byproducts.
Hazardous Waste Landfill (RCRA Subtitle C) Secure containment in engineered landfills with double liners, leachate collection systems, and extensive monitoring.[13][14]A compliant and established method for containment. Prevents immediate release into the environment.[6]Does not destroy the PFAS molecule; it is a containment strategy.[6] There is a long-term risk of release via leachate or liner failure.
Underground Deep Well Injection Injection of liquid waste into deep, porous rock formations isolated from groundwater sources.[7]A viable option for large volumes of liquid PFAS-containing waste.[15]Does not destroy the PFAS molecule. Requires specific geological formations and carries a risk of subsurface migration if the well integrity is compromised.[13]

For research-scale quantities of 5-Methyl-3-(perfluorooctyl)pyrazole, high-temperature incineration is the recommended and most environmentally sound disposal method. This ensures the complete destruction of the persistent perfluorooctyl chain, aligning with the principles of chemical stewardship.

Operational Disposal Workflow

The following diagram outlines the decision-making and operational process for the disposal of 5-Methyl-3-(perfluorooctyl)pyrazole waste from the laboratory bench to its final disposition.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal EHS & Final Disposal Generate Waste Generation (Solid & Liquid) PPE Don Full PPE (Goggles, Gloves, Coat) Generate->PPE Spill Spill Occurs Generate->Spill Segregate Segregate Waste (Gross vs. Trace) PPE->Segregate SpillClean Execute Spill Protocol PPE->SpillClean Label Label Container (Name, 'PFAS', Date) Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS Spill->PPE SpillClean->Segregate Transport Transport to Permitted TSDF Facility EHS->Transport Incinerate Final Disposal: High-Temperature Incineration (>1000°C) Transport->Incinerate Destroyed PFAS Molecule Destroyed Incinerate->Destroyed

Caption: Disposal workflow for 5-Methyl-3-(perfluorooctyl)pyrazole.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 5-Methyl-3-(perfluorooctyl)pyrazole is a multi-step process that demands meticulous attention to detail. By understanding the dual hazards of its pyrazole and PFAS components, implementing rigorous segregation and containment protocols in the lab, and ensuring the waste is directed to a facility capable of high-temperature thermal destruction, researchers can protect themselves and prevent the release of this persistent compound into the environment. Always partner with your institution's EHS department to ensure your procedures are safe, effective, and compliant.

References

  • ACS Publications. (2022, April 21). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. [Link]

  • U.S. EPA. (2020). Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. [Link]

  • U.S. EPA. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • ACS Symposium Series. (2025, August 29). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. [Link]

  • Advantek Waste Management Services. (2023, June 27). Exploring Sustainable Waste Disposal Solutions Under New EPA PFAS Regulations. [Link]

  • Charles Darwin University. (2021, July 29). Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. [Link]

  • JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]

  • U.S. EPA. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Spencer Fane LLP. (n.d.). EPA's PFAS Regulations Will Impact Waste Management and Environmental Cleanups. [Link]

  • Federal Register. (n.d.). Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. [Link]

  • ALL4 LLC. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]

  • Republic Services. (2024, January 19). Safe and Secure PFAS Disposal? We Got This. [Link]

  • Plastics Pipe Institute. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-3-(perfluorooctyl)pyrazole

Title: Advanced Laboratory Handling and PPE Protocols for 5-Methyl-3-(perfluorooctyl)pyrazole Introduction As a Senior Application Scientist, I frequently consult on the integration of highly fluorinated building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Laboratory Handling and PPE Protocols for 5-Methyl-3-(perfluorooctyl)pyrazole

Introduction As a Senior Application Scientist, I frequently consult on the integration of highly fluorinated building blocks into drug discovery and materials science pipelines. 5-Methyl-3-(perfluorooctyl)pyrazole is a highly specialized compound. Its pyrazole core offers versatile coordination and hydrogen-bonding capabilities, while the perfluorooctyl (C8F17) tail imparts extreme hydrophobicity, lipophobicity, and chemical stability.

However, this C8 fluorinated tail classifies the molecule within the broader family of per- and polyfluoroalkyl substances (PFAS). Handling this compound requires a paradigm shift from standard organic synthesis protocols. The primary risks are twofold: biological persistence/bioaccumulation upon exposure, and severe analytical cross-contamination[1]. This guide provides a self-validating, causality-driven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Methyl-3-(perfluorooctyl)pyrazole.

The Mechanistic Rationale for Specialized PPE

When dealing with perfluorooctyl derivatives, standard laboratory PPE is often insufficient and, in some cases, an active source of contamination. The selection of PPE must be driven by the physicochemical properties of the fluorinated tail.

  • Dermal Protection (The Permeation Challenge): The perfluorooctyl group allows the molecule to interact uniquely with lipid bilayers and polymeric matrices. Standard latex gloves offer virtually zero protection against fluorinated solvents or dissolved fluorinated solids. Nitrile gloves provide a baseline barrier for aqueous suspensions, but for handling the pure compound or its solutions in organic solvents, fluorinated rubber (e.g., Viton) gloves are required[2]. Viton provides a breakthrough time of >480 minutes for heavily fluorinated compounds[2].

  • The Cross-Contamination Paradox: Many modern lab coats and safety garments are treated with PFAS to render them stain- and water-resistant. When handling 5-Methyl-3-(perfluorooctyl)pyrazole for sensitive analytical workflows (e.g., LC-MS/MS), wearing a PFAS-treated lab coat can shed fluorinated micro-dust, causing false positives and baseline noise. You must explicitly source untreated, 100% cotton lab coats[1].

  • Respiratory Protection: Fluorinated powders are notoriously prone to static charge. When opening a vial of 5-Methyl-3-(perfluorooctyl)pyrazole, electrostatic repulsion can cause the powder to aerosolize instantly. Inhalation of powdered PFAS presents a severe risk of respiratory irritation and systemic bioaccumulation[3]. All handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[3].

Quantitative PPE Specifications

The following table summarizes the validated PPE requirements for handling 5-Methyl-3-(perfluorooctyl)pyrazole, establishing a self-validating safety system.

PPE CategoryRecommended MaterialAvoidMechanistic Rationale & Breakthrough Time
Primary Gloves Fluorinated Rubber (Viton), 0.7 mmLatex, Thin Vinyl>480 min breakthrough[2]. Prevents permeation of lipophobic/hydrophobic fluorinated chains.
Secondary Gloves Heavy-duty Nitrile (inner layer)PFAS-coated glovesNitrile serves as a secondary barrier and prevents sweat buildup[1].
Body Protection 100% Cotton Lab Coat (Untreated)Stain-resistant coatsPrevents analytical cross-contamination from shedding of commercial PFAS coatings[1].
Eye Protection Polycarbonate Splash GogglesStandard safety glassesProtects against micro-aerosolization of static-prone fluorinated powders.
Respiratory N95 / P100 Particulate RespiratorSurgical masksRequired only if handling outside a fume hood (not recommended) to prevent inhalation[3].

Operational Workflow: Step-by-Step Methodology

To ensure both operator safety and experimental integrity, follow this verified protocol for weighing and solubilizing 5-Methyl-3-(perfluorooctyl)pyrazole.

Step 1: Pre-Operational Setup & Static Mitigation

  • Wipe down the interior of the fume hood with a PFAS-free solvent (e.g., HPLC-grade methanol)[1].

  • Avoid the use of Teflon (PTFE) or Low-Density Polyethylene (LDPE) spatulas or weigh boats, as these can introduce background fluorinated contamination and adhere to the compound[4]. Use grounded stainless steel spatulas and glass weigh boats.

  • Deploy an anti-static ionizer bar inside the fume hood to neutralize the electrostatic charge of the perfluorooctyl powder.

Step 2: Transfer and Solubilization

  • Don double gloves (Nitrile inner, Viton outer) and an untreated lab coat[1],[2].

  • Open the reagent vial slowly inside the active fume hood to prevent pressure-driven aerosolization[3].

  • Transfer the required mass using the stainless steel spatula.

  • Immediately dissolve the solid in the target solvent (e.g., DMSO or a fluorinated solvent like hexafluoroisopropanol, depending on the assay). Aqueous solutions should be prioritized where possible to eliminate subsequent inhalation risks[3].

Step 3: Decontamination and Blank Validation (Self-Validating Step)

  • Wash all non-disposable equipment with an approved soap solution, followed by a DI water rinse, and a final rinse with laboratory-certified PFAS-free water[4].

  • Validation: Run a solvent blank through your analytical instrument (e.g., LC-MS/MS) using the exact glassware from the prep to verify zero carryover of the perfluorooctyl compound.

Visualizing the Safety and Spill Response Workflow

The following diagram maps the logical flow of operational handling and emergency spill response for perfluorooctyl compounds.

G Start Pre-Operational Risk Assessment PPE Don Specialized PPE (Viton Gloves, Untreated Coat) Start->PPE FumeHood Transfer to Fume Hood (Anti-Static Setup) PPE->FumeHood Handling Execute Protocol (Glassware, No PTFE) FumeHood->Handling Spill Spill Detected? Handling->Spill Contain Contain & Absorb (Inert Material) Spill->Contain Yes Decon Decontaminate Surfaces (PFAS-free Solvents) Spill->Decon No Waste Segregate as PFAS-Contaminated Waste Contain->Waste End High-Temp Incineration (>1000°C) Disposal Waste->End Decon->Waste

Caption: Operational handling and spill response workflow for 5-Methyl-3-(perfluorooctyl)pyrazole.

Disposal and Waste Management Plan

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard laboratory waste disposal methods are fundamentally inadequate for 5-Methyl-3-(perfluorooctyl)pyrazole.

  • Segregation: All waste containing this compound, including contaminated PPE (Viton gloves, wipes), must be strictly segregated from general organic waste[3].

  • Incineration Kinetics: Never pour perfluorooctyl compounds down the drain[1]. Low-temperature incineration of fluorinated pyrazoles can lead to incomplete combustion, generating highly toxic hydrogen fluoride (HF) gas and perfluoroisobutylene (PFIB).

  • Logistics: Waste must be labeled explicitly as "Persistent Fluorinated Waste (PFAS-derivative)" and handed over to a specialized environmental disposal contractor capable of high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize HF emissions[3],[1].

References[3] Title: PFAS - Environmental Health & Safety - Michigan State University

Source: msu.edu URL: 1] Title: PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces - NSTA Source: nsta.org URL: 2] Title: Perfluorooctyl iodide - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL: 4] Title: laboratories approved by dep for pfas analysis - Maine.gov Source: maine.gov URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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